3-Hydroxy-5-androsten-17-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
25375-38-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathways of 3-Hydroxy-5-androsten-17-one (DHEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3-Hydroxy-5-androsten-17-one, is the most abundant circulating steroid hormone in humans, serving as a crucial precursor to the biosynthesis of androgens and estrogens. Produced primarily in the adrenal glands, gonads, and brain, DHEA undergoes extensive metabolism in peripheral tissues, a process termed intracrinology, which allows for tissue-specific regulation of sex steroid levels. This technical guide provides a comprehensive overview of the core metabolic pathways of DHEA, detailing the key enzymes involved, their kinetics, and the experimental protocols for their study. Furthermore, it explores the signaling pathways through which DHEA and its metabolites exert their diverse biological effects. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of steroid metabolism and its implications for human health and disease.
Core Metabolic Pathways of DHEA
The metabolic fate of DHEA is determined by the action of several key enzymes, leading to the production of a wide array of biologically active steroids. The principal pathways include conversion to androgens and estrogens, 7α-hydroxylation, and sulfation.
Conversion to Androgens and Estrogens
This pathway is central to the role of DHEA as a prohormone.
-
3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This enzyme catalyzes the conversion of DHEA to androstenedione (B190577) (AED), a critical rate-limiting step that gates the flux of DHEA into the synthesis of more potent sex steroids.[1] This reaction involves the oxidation of the 3β-hydroxyl group and isomerization of the Δ5 double bond.[2] There are two main isoforms, with HSD3B1 being predominantly expressed in peripheral tissues and HSD3B2 in the adrenal glands, ovaries, and testes.[1]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-keto and 17β-hydroxy steroids.[3] Specifically, 17β-HSD can convert DHEA to androstenediol (B1197431) (ADIOL) and androstenedione to testosterone (B1683101).[3] Different isoforms of 17β-HSD exhibit varying substrate specificities and tissue distribution, contributing to the tissue-specific nature of steroid metabolism.[3]
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens. It converts androstenedione to estrone (B1671321) and testosterone to estradiol.
7α-Hydroxylation Pathway
-
Cytochrome P450 7B1 (CYP7B1): This enzyme, also known as steroid 7α-hydroxylase, mediates the hydroxylation of DHEA at the 7α position to form 7α-hydroxy-DHEA (7α-OH-DHEA).[4] This is a major metabolic pathway for DHEA, particularly in the brain and prostate.[5] 7α-OH-DHEA has its own biological activities and can be further metabolized.
Sulfation and Desulfation
-
Sulfotransferases (SULTs): DHEA can be sulfated to form DHEA sulfate (B86663) (DHEAS) by sulfotransferase enzymes, primarily SULT2A1.[6] DHEAS is the most abundant steroid in circulation and serves as a large, water-soluble reservoir for DHEA.[4]
-
Steroid Sulfatase (STS): The reverse reaction, the conversion of DHEAS back to DHEA, is catalyzed by steroid sulfatase, making DHEA available for further metabolism in peripheral tissues.[6]
Below is a diagram illustrating the primary metabolic pathways of DHEA.
Quantitative Data on DHEA Metabolism
The efficiency and rate of DHEA metabolism are determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for the primary enzymes that metabolize DHEA.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue/System | Reference |
| 3β-HSD | DHEA | 0.3 | 2.9 - 4.6 | Human Adrenal Glands | [7] |
| DHEA | 4.9 | 0.00271 | Rat Adrenal Homogenate | [8] | |
| DHEA | 0.015 | 1.8 | Human Placental Microsomes | [3] | |
| 17β-HSD | DHEA | Not Reported | Not Reported | - | - |
| CYP7B1 | DHEA | 14 ± 1 | 0.046 ± 0.002 | Rat Prostate | [9] |
| SULT2A1 | DHEA | 3.8 | 0.1308 | HEK293 cells expressing SULT2A1 | [8] |
| DHEA | 1.9 | 17.8 | Purified recombinant SULT2A1 | [10] |
Note: Kinetic parameters for 17β-hydroxysteroid dehydrogenase with DHEA as a substrate are not well-documented in the reviewed literature.
Signaling Pathways of DHEA and its Metabolites
DHEA and its metabolites exert their biological effects through a variety of signaling pathways, acting on both nuclear and membrane-associated receptors.
Nuclear Receptor Signaling
DHEA and its downstream products can bind to and modulate the activity of several nuclear receptors:
-
Estrogen Receptors (ERα and ERβ): DHEA and particularly its metabolite androstenediol can bind to and activate both ERα and ERβ, initiating the classical estrogen signaling pathway that involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes.[11]
-
Androgen Receptor (AR): Testosterone and dihydrotestosterone (B1667394) (DHT), produced from DHEA, are potent agonists of the androgen receptor. DHEA itself has a lower affinity for the AR.[11]
-
Other Nuclear Receptors: DHEA has been shown to interact with other nuclear receptors, including Peroxisome Proliferator-Activated Receptor alpha (PPARα), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR), although some of these interactions may be species-specific.[6]
The diagram below illustrates the general mechanism of DHEA and its metabolites acting through nuclear receptors.
Membrane Receptor and Non-Genomic Signaling
In addition to nuclear receptors, DHEA can initiate rapid, non-genomic signaling cascades through membrane-associated receptors, including G-protein-coupled receptors (GPCRs).[11] These pathways can lead to the activation of various downstream kinases and changes in intracellular calcium levels, influencing a range of cellular processes.
Experimental Protocols
The study of DHEA metabolism relies on a variety of in vitro and analytical techniques. This section provides an overview of key experimental protocols.
In Vitro Enzyme Activity Assays
A common method to measure 3β-HSD activity is to monitor the conversion of DHEA to androstenedione.
-
Principle: The assay measures the formation of NADH, a product of the NAD+-dependent oxidation of DHEA.
-
Reaction Mixture:
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
NAD+ (e.g., 500 µM)
-
DHEA (substrate, e.g., 100 µM, dissolved in a suitable solvent like DMSO)
-
Enzyme source (e.g., tissue homogenate, microsomal fraction, or purified enzyme)
-
-
Procedure:
-
Combine the buffer, NAD+, and enzyme source in a cuvette.
-
Initiate the reaction by adding the DHEA substrate.
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH production.
-
This assay measures the sulfation of DHEA using a radiolabeled cofactor.
-
Principle: The transfer of a 35S-labeled sulfo group from 3'-phosphoadenosine-5'-phosphosulfate ([35S]PAPS) to DHEA is quantified.
-
Reaction Mixture:
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Dithiothreitol (DTT)
-
MgCl₂
-
DHEA (substrate)
-
[35S]PAPS (cofactor)
-
Enzyme source (e.g., cytosolic fraction or purified SULT2A1)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding organic solvent).
-
Separate the radiolabeled product (DHEAS) from the unreacted [35S]PAPS (e.g., by solvent extraction or chromatography).
-
Quantify the radioactivity of the product using liquid scintillation counting.[10]
-
Quantification of DHEA and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of multiple steroids in biological samples.
-
Sample Preparation:
-
Extraction: Steroids are extracted from the biological matrix (e.g., serum, tissue homogenate) using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Derivatization (Optional): In some cases, derivatization may be used to improve ionization efficiency and sensitivity.
-
-
LC Separation:
-
The extracted steroids are separated using a reverse-phase HPLC column (e.g., C18) with a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid).
-
-
MS/MS Detection:
-
The separated steroids are ionized (e.g., by electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid to ensure high specificity.
-
-
Quantification:
-
The concentration of each steroid is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
-
The following diagram outlines a typical experimental workflow for steroid profiling using LC-MS/MS.
Conclusion
The metabolic pathways of this compound are complex and tightly regulated, playing a pivotal role in the local production of active sex steroids. A thorough understanding of the enzymes involved, their kinetics, and the signaling pathways they influence is essential for elucidating the physiological and pathological roles of DHEA. The experimental protocols outlined in this guide provide a framework for the investigation of these pathways. Further research, particularly in defining the kinetic parameters of all involved enzymes and a deeper exploration of the non-genomic signaling of DHEA, will be crucial for the development of novel therapeutic strategies targeting steroid metabolism.
References
- 1. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the formation of estrogens from dehydroepiandrosterone sulfate by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid and sterol 7-hydroxylation: ancient pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of 17 beta-hydroxysteroid dehydrogenase from Cylindrocarpon radicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy-5-androsten-17-one as a DHEA metabolite
An In-depth Technical Guide on 3β-Hydroxyandrost-5-en-17-one (DHEA) as a Metabolite and Prohormone
Abstract
Dehydroepiandrosterone (B1670201) (DHEA), systematically known as 3β-Hydroxyandrost-5-en-17-one, is the most abundant circulating steroid hormone precursor in humans, primarily secreted by the adrenal glands, gonads, and brain.[1] It functions as a critical metabolic intermediate in the biosynthesis of potent androgens and estrogens within peripheral tissues, a concept known as intracrinology. While DHEA itself exhibits some biological activity, its primary significance lies in its role as a prohormone. This document provides a comprehensive technical overview of DHEA's metabolic pathways, the enzymatic processes involved, its biological activities, and the experimental protocols used for its analysis. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.
Introduction to 3β-Hydroxyandrost-5-en-17-one (DHEA)
3β-Hydroxyandrost-5-en-17-one, commonly referred to as DHEA or its synonym androstenolone, is a C19 endogenous steroid.[1][2] It occupies a pivotal position in steroidogenesis, serving as the central precursor for the synthesis of sex steroids.[3][4] DHEA can be sulfated to form DHEA sulfate (B86663) (DHEA-S), which acts as a large, stable circulating reservoir with a much longer half-life than DHEA.[1][5] The balance between DHEA and DHEA-S, and their subsequent conversion to active hormones in target tissues, is crucial for numerous physiological processes. Understanding the metabolism of DHEA is fundamental for research into endocrinology, aging, neurobiology, and the development of therapeutics targeting hormonal pathways.
Metabolic Pathways of DHEA
DHEA is metabolized through several key enzymatic reactions, leading to the formation of various downstream steroids. The primary pathways involve conversion to androgens and estrogens, sulfation for storage, and oxidative metabolism.
Key Metabolic Conversions:
-
Conversion to Androstenedione (B190577): The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) catalyzes the rate-limiting step in the conversion of DHEA to androstenedione (AE).[3][6][7] This reaction is essential for the production of all classes of hormonal steroids.[7]
-
Conversion to Androstenediol (B1197431): DHEA can be converted to androst-5-ene-3β,17β-diol (androstenediol) by 17β-hydroxysteroid dehydrogenases (17β-HSD).[4][8]
-
Sulfation and Desulfation: DHEA is reversibly converted to DHEA-S.
-
Further Metabolism to Active Sex Steroids: Androstenedione and androstenediol are precursors to more potent hormones. Androstenedione is converted to testosterone (B1683101) by 17β-HSD and to estrone (B1671321) by aromatase.[3][11] Testosterone can be further converted to the potent androgen dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estradiol (B170435) by aromatase.[3]
-
Oxidative Metabolism: DHEA can also undergo hydroxylation to form metabolites such as 7α-hydroxy-DHEA, 7-oxo-DHEA, and 16α-hydroxy-DHEA in various tissues, including the brain and liver.[12][13]
Quantitative Data on DHEA Metabolism
The pharmacokinetics and enzymatic conversion rates of DHEA and its metabolites are critical for understanding their physiological roles.
Table 1: Pharmacokinetic Properties of DHEA and DHEA-S
| Parameter | DHEA | DHEA-S | Reference(s) |
|---|---|---|---|
| Terminal Half-Life | 15 - 30 minutes | 7 - 10 hours | [1] |
| Metabolic Clearance Rate (MCR) | ~2000 L/day | ~13 L/day | [5][11] |
| Primary Binding Protein | Albumin (weakly) | Albumin (strongly) |[5] |
Table 2: Enzymatic Activity and Metabolite Conversion
| Enzyme/Process | Substrate | Product | Notes | Reference(s) |
|---|---|---|---|---|
| 3β-HSD | DHEA | Androstenedione | Rate-limiting step for conversion to potent androgens. | [3] |
| SULT2A1 (DHEA-ST) | DHEA | DHEA-S | Activity in human gastric mucosa ranges from 6 to 84 pmol/mg protein/90 min. | [14] |
| STS | DHEA-S | DHEA | Re-activates DHEA in peripheral tissues. | [1] |
| Oral DHEA Administration | DHEA | DHEA-S | Oral intake leads to a marked increase in circulating DHEA-S due to first-pass metabolism. |[5] |
Biological Activity of DHEA and its Metabolites
The biological effects of DHEA are mediated both directly and indirectly through its conversion to other steroids.
-
Prohormone Activity: The primary function of DHEA is to act as a precursor for the synthesis of androgens and estrogens in peripheral tissues.[6] This local production allows for tissue-specific hormonal control.
-
Receptor Activation: DHEA and its metabolites can directly activate nuclear receptors.
-
Neurosteroid Activity: DHEA is produced in the brain and acts as a neurosteroid, modulating an array of cell surface and nuclear receptors.[1] Its metabolites have been shown to influence neuronal function and memory.
Experimental Protocols
The analysis of DHEA and its metabolites requires specific and sensitive methodologies. Below are outlines of key experimental protocols.
Quantification of DHEA and Metabolites in Biological Samples
This protocol describes a typical workflow for analyzing steroid profiles in urine or serum using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Collect urine or serum samples.
-
For urine, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated steroids (glucuronides and sulfates).
-
Perform solid-phase or liquid-liquid extraction to isolate the steroids from the biological matrix.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyl-trifluoroacetamide, MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of the steroids. This step increases their volatility and thermal stability for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different steroid derivatives based on their boiling points and interaction with the column.
-
The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their unique mass spectra and retention times compared to known standards.
-
Enzyme Activity Assay: 3β-HSD
This protocol measures the activity of 3β-HSD by quantifying the conversion of DHEA to androstenedione.
Methodology:
-
Tissue Preparation:
-
Homogenize the tissue of interest (e.g., brain, adrenal, or gonadal tissue) in a suitable buffer to prepare a microsomal or cytosolic fraction containing the enzyme.
-
Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Incubate the tissue homogenate with a known concentration of a substrate, typically radiolabeled [³H]DHEA.
-
Include the necessary cofactor, NAD⁺, which is required for the dehydrogenase reaction.[7]
-
Run the reaction for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a solvent like ethyl acetate (B1210297) to extract the steroids.
-
-
Product Separation and Quantification:
-
Separate the substrate ([³H]DHEA) from the product ([³H]androstenedione) using thin-layer chromatography (TLC).
-
Identify the spots corresponding to DHEA and androstenedione by comparison with non-radiolabeled standards.
-
Scrape the spots from the TLC plate and quantify the radioactivity in each using liquid scintillation counting.
-
-
Calculation of Activity:
-
Calculate the percentage of substrate converted to product.
-
Express the enzyme activity in terms of product formed per unit time per milligram of protein (e.g., pmol/min/mg protein).
-
Conclusion
3β-Hydroxyandrost-5-en-17-one (DHEA) is a cornerstone of human steroidogenesis. Its significance extends far beyond its intrinsic activity, primarily serving as the master prohormone for the tissue-specific production of androgens and estrogens. The metabolic fate of DHEA is tightly regulated by a series of key enzymes, including 3β-HSD, 17β-HSD, and SULT2A1, which collectively determine the balance of sex steroids in the body. A thorough understanding of these metabolic pathways and the analytical methods used to study them is indispensable for researchers and drug development professionals aiming to modulate hormonal action for therapeutic benefit in a wide range of physiological and pathological conditions.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 3β-HSD ACTIVATES DHEA IN THE SONGBIRD BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative metabolism of dehydroepiandrosterone (DHEA) and biologically active oxygenated metabolites of DHEA and epiandrosterone (EpiA)--recent reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Keto-DHEA - Wikipedia [en.wikipedia.org]
- 14. Expression and activity of dehydroepiandrosterone sulfotransferase in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
endogenous synthesis of 3-Hydroxy-5-androsten-17-one
An In-depth Technical Guide to the Endogenous Synthesis of 3-Hydroxy-5-androsten-17-one (DHEA)
Introduction
Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3β-Hydroxy-5-androsten-17-one, is the most abundant circulating steroid hormone in humans and other primates.[1] While possessing weak intrinsic androgenic activity, its primary physiological role is that of a crucial prohormone, serving as a precursor for the biosynthesis of more potent androgens and estrogens in peripheral tissues.[2][3] DHEA and its sulfated ester, DHEA-sulfate (DHEA-S), are synthesized predominantly in the zona reticularis of the adrenal cortex, with minor contributions from the gonads and the brain.[4][5] The synthesis of DHEA is a finely tuned process involving specific enzymes, regulatory proteins, and hormonal signals. This technical guide provides a comprehensive overview of the endogenous synthesis of DHEA, tailored for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway (Δ⁵ Pathway)
The synthesis of DHEA from cholesterol occurs via the Δ⁵-steroidogenic pathway, so named because the double bond at the C5-C6 position is maintained throughout the process.[4] This pathway involves a series of enzymatic reactions localized within the mitochondria and the endoplasmic reticulum of steroidogenic cells.
The process begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[5] Once inside the mitochondrion, the synthesis proceeds as follows:
-
Cholesterol to Pregnenolone (B344588): The cholesterol side-chain is cleaved by the enzyme CYP11A1 (also known as P450scc), a cytochrome P450 enzyme located in the inner mitochondrial membrane. This reaction converts the 27-carbon cholesterol into the 21-carbon steroid, pregnenolone.[5]
-
Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone moves from the mitochondria to the smooth endoplasmic reticulum. Here, the enzyme CYP17A1 (P450c17) exerts its first function: 17α-hydroxylase activity. It adds a hydroxyl group at the C17 position of pregnenolone to form 17α-hydroxypregnenolone.[5][6]
-
17α-Hydroxypregnenolone to DHEA: CYP17A1 then exerts its second function: 17,20-lyase activity. This reaction cleaves the bond between C17 and C20, removing the two-carbon side chain from 17α-hydroxypregnenolone to produce the 19-carbon steroid, DHEA.[6][7]
This core pathway is distinguished from the Δ⁴ pathway, which would involve the conversion of pregnenolone to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). The low expression of HSD3B2 in the zona reticularis is critical for shunting precursors towards DHEA synthesis.[8]
Key Enzymes and Regulatory Proteins
The efficiency of DHEA synthesis is dependent on the coordinated action of several key proteins.
| Protein | Cellular Location | Function |
| StAR Protein | Mitochondria | Facilitates the rate-limiting transport of cholesterol from the outer to the inner mitochondrial membrane.[5] |
| CYP11A1 (P450scc) | Inner Mitochondrial Membrane | A cytochrome P450 enzyme that catalyzes the conversion of cholesterol to pregnenolone.[5] |
| CYP17A1 | Endoplasmic Reticulum | A single enzyme with dual functions: 1) 17α-hydroxylase activity and 2) 17,20-lyase activity, which is essential for producing DHEA.[6][9] |
| POR & Cytochrome b5 | Endoplasmic Reticulum | P450 Oxidoreductase (POR) is an essential electron donor for CYP17A1. Cytochrome b5 acts as an allosteric effector, specifically enhancing the 17,20-lyase activity of CYP17A1 by an order of magnitude.[9][10][11] |
| HSD3B2 | Endoplasmic Reticulum | 3β-hydroxysteroid dehydrogenase type 2 converts Δ⁵ steroids to Δ⁴ steroids (e.g., pregnenolone to progesterone), diverting precursors away from DHEA synthesis. Its low expression in the zona reticularis is key for DHEA production.[8] |
| SULT2A1 | Cytosol | Sulfotransferase 2A1 catalyzes the sulfation of DHEA to DHEA-S, the more stable and abundant circulating form.[12][13] |
Hormonal Regulation of DHEA Synthesis
The production of adrenal androgens is primarily regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis.
-
Hypothalamus: In response to circadian rhythms and stress, the hypothalamus releases Corticotropin-Releasing Hormone (CRH).
-
Anterior Pituitary: CRH stimulates the anterior pituitary gland to secrete Adrenocorticotropic Hormone (ACTH).
-
Adrenal Cortex: ACTH travels through the bloodstream and binds to its receptors (melanocortin 2 receptor) on the cells of the adrenal cortex, stimulating the uptake of cholesterol and the expression of steroidogenic enzymes, thereby increasing the synthesis and secretion of DHEA (along with cortisol).[4]
This system is controlled by a negative feedback loop where elevated levels of cortisol inhibit the release of both CRH and ACTH.
Quantitative Data Presentation
The synthesis and metabolism of DHEA are characterized by specific enzyme kinetics and result in distinct circulating concentrations of DHEA and its sulfated form, DHEA-S.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Activity | Apparent Kₘ (µM) | k꜀ₐₜ (min⁻¹) |
| CYP17A1 | Pregnenolone | 17α-hydroxylation | ~0.93 - 1.19[14] | ~0.39[14] |
| CYP17A1 | 17α-Hydroxypregnenolone | 17,20-lyase | ~1.2[14] | ~0.24[14] |
| SULT2A1 | DHEA | Sulfation | ~0.8 - 3.8[15][16] | N/A |
Table 2: Typical Circulating Concentrations in Adults
| Steroid | Typical Concentration | Half-life | Notes |
| DHEA | 1.5 - 8.8 ng/mL[17][18] | ~1-3 hours[4] | Exhibits significant diurnal variation, paralleling ACTH secretion. |
| DHEA-S | 300 - 3,100 ng/mL[2][17] | ~10-20 hours[4] | The most abundant circulating steroid. Levels are stable with minimal diurnal variation, making it a reliable clinical marker of adrenal androgen production.[2][3] |
Experimental Protocols
Investigating the endogenous synthesis of DHEA requires robust in vitro models and precise analytical techniques.
Protocol: Steroidogenesis in NCI-H295R Cells
The human adrenocortical carcinoma cell line NCI-H295R is a widely accepted model as it expresses all the key enzymes required for steroidogenesis.[19][20]
-
Cell Culture: Culture NCI-H295R cells (e.g., ATCC CRL-2128) in a complete medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium) in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that allows them to reach ~80% confluency. Allow cells to adhere for 24-48 hours.
-
Treatment: Replace the culture medium with fresh, serum-free medium containing the test compounds (e.g., potential inhibitors, hormonal stimulants like 8-Br-cAMP) or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) to allow for steroid production and secretion into the medium.[21]
-
Sample Collection: Collect the cell culture medium from each well. Centrifuge to remove any cellular debris and transfer the supernatant to a new tube for storage at -80°C until analysis.
Protocol: CYP17A1 17,20-Lyase Activity Assay (Radiolabeled)
This assay measures the specific lyase activity of CYP17A1 by quantifying the release of a radiolabeled product.[22][23]
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme source (e.g., recombinant human CYP17A1, microsomes from H295R cells), purified cytochrome b₅, and an NADPH-regenerating system.
-
Inhibitor Pre-incubation: Add the test compound or vehicle control to the reaction mixture and pre-incubate for a short period at 37°C.
-
Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [21-³H]-17α-hydroxypregnenolone. The cleavage of the C17-20 bond by the lyase activity releases tritiated water ([³H]H₂O).[22]
-
Incubation: Incubate the reaction at 37°C for a time within the linear range of product formation (e.g., 60-90 minutes).[21]
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Separation: Separate the tritiated water from the remaining labeled steroid substrate using a charcoal-dextran suspension. Centrifuge to pellet the charcoal, which binds the steroid.
-
Quantification: Measure the radioactivity of the supernatant, which contains the [³H]H₂O, using liquid scintillation counting. The amount of radioactivity is directly proportional to the 17,20-lyase activity.
Protocol: Steroid Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and simultaneous quantification of multiple steroids from complex biological matrices.[24][25]
-
Sample Preparation:
-
Thaw biological samples (e.g., cell culture medium from Protocol 5.1, serum).
-
Add a mixture of isotopically labeled internal standards (e.g., DHEA-d₄, Pregnenolone-¹³C₃) to each sample to correct for extraction loss and matrix effects.[24]
-
Perform steroid extraction using either Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether or Solid-Phase Extraction (SPE) with a suitable cartridge.[25][26]
-
Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the steroid residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate the different steroids using a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., water with formic acid and methanol/acetonitrile).
-
-
Mass Spectrometry Detection:
-
The eluent from the chromatography column is directed into a tandem mass spectrometer.
-
Steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Quantify each steroid using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for high specificity and sensitivity.[24]
-
-
Data Analysis:
-
Construct calibration curves for each steroid using known standards.
-
Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
The is a critical metabolic pathway, supplying the body with the primary precursor for sex steroid hormones. Its production is tightly regulated by the HPA axis and relies on the specific expression and activity of key enzymes like CYP17A1 and their cofactors, particularly within the adrenal zona reticularis. Understanding the intricacies of this pathway, from the molecular kinetics to the systemic regulation, is fundamental for research into adrenal physiology, aging, and endocrine disorders. Furthermore, as enzymes like CYP17A1 are significant targets in drug development for conditions such as prostate cancer, the detailed protocols and quantitative data presented here serve as a vital resource for scientists and researchers in the field.
References
- 1. DHEA/DHEAS Circulating Levels | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 2. The Distinction Between DHEA and DHEA-S & Why Both Are Important For a Healthy Brain | ZRT Laboratory [zrtlab.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genecards.org [genecards.org]
- 17. Circulating concentrations of dehydroepiandrosterone and dehydroepiandrosterone sulfate during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dehydroepiandrosterone: kinetics of metabolism in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human adrenal corticocarcinoma NCI-H295R cells produce more androgens than NCI-H295A cells and differ in 3beta-hydroxysteroid dehydrogenase type 2 and 17,20 lyase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. austinpublishinggroup.com [austinpublishinggroup.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of 3-Hydroxy-5-androsten-17-one (DHEA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Hydroxy-5-androsten-17-one, more commonly known as dehydroepiandrosterone (B1670201) (DHEA), is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] Its mechanism of action is multifaceted, involving both indirect effects as a prohormone and direct actions on a variety of cellular receptors. DHEA serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens in peripheral tissues, a concept known as intracrinology.[1][2] Beyond its role as a precursor, DHEA directly modulates numerous signaling pathways by binding to nuclear and membrane-associated receptors, acting as a neurosteroid and immunomodulator.[1][3] This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for research and development professionals.
Core Mechanisms of Action
The biological effects of DHEA are mediated through two primary routes: its conversion to more potent steroid hormones (indirect action) and its intrinsic activity as a signaling molecule (direct action).
Indirect Action: The Prohormone Pathway (Intracrinology)
The most significant role of DHEA is as a precursor in the synthesis of androgens and estrogens.[4] This conversion occurs not in the gland of origin but within peripheral target cells, allowing for tissue-specific hormonal action.[2]
-
Conversion to Androgens: DHEA is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][6] Androstenedione is then converted to testosterone (B1683101), which can be further metabolized to the potent androgen dihydrotestosterone (B1667394) (DHT).[2][7] In men, DHEA is responsible for approximately 50% of androgen production.[4]
-
Conversion to Estrogens: Androstenedione can also be converted to estrone, which is then converted to estradiol (B170435) by aromatase.[4][7] This pathway is a primary source of estrogens in postmenopausal women and contributes to over 75% of estrogens in premenopausal women.[3][4]
The tissue-specific expression of enzymes like 3β-HSD, 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase dictates the local hormonal environment and the ultimate biological effect of DHEA.[8]
Caption: Metabolic conversion pathway of DHEA to active androgens and estrogens.
Direct Action: Receptor Interactions
DHEA and its sulfated form, DHEA-S, can directly bind to and modulate a range of receptors, although often with lower affinity than their downstream metabolites.[9]
-
Nuclear Receptors: DHEA has been shown to interact with several nuclear receptors. It can bind weakly to the Androgen Receptor (AR) and Estrogen Receptors (ERα and ERβ).[1][9] It also activates Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Pregnane X Receptor (PXR), which are involved in lipid metabolism and detoxification.[3]
-
Membrane and Neuroreceptors: As a neurosteroid, DHEA exerts rapid, non-genomic effects by modulating membrane receptors in the central nervous system.[3] These include:
-
GABA-A Receptors: Acts as a noncompetitive antagonist, leading to excitatory effects.[3][10]
-
NMDA Receptors: Acts as a positive modulator, potentially enhancing synaptic plasticity.[3][11]
-
Sigma-1 Receptors: Functions as an agonist, contributing to its neuroprotective and antidepressant effects.[3][11]
-
G-protein Coupled Receptors (GPCRs): A specific DHEA-binding GPCR has been identified in endothelial cells, mediating effects on vascular function.[9][12]
-
Key Signaling Pathways
DHEA's interaction with various receptors triggers downstream signaling cascades that underpin its diverse physiological effects.
Neuroprotective and Neuromodulatory Pathways
DHEA exhibits significant neuroprotective properties, shielding neurons from various insults, including excitotoxicity and oxidative stress.[13] A key mechanism involves the activation of the PI3K/Akt signaling pathway.[14][15] DHEA binding to upstream receptors initiates a cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (like BAD) and promotes the expression of anti-apoptotic proteins (like Bcl-2), ultimately enhancing neuronal survival.[15] This action is independent of classic steroid hormone receptors and can be blocked by PI3K inhibitors.[14]
Caption: DHEA-mediated neuroprotective signaling via the PI3K/Akt pathway.
Anti-inflammatory Pathways
DHEA possesses potent anti-inflammatory properties, primarily by counteracting the effects of pro-inflammatory cytokines.[16][17] Studies show DHEA can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16] One proposed mechanism involves the activation of PPARα.[18] Activated PPARα can antagonize the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of genes for inflammatory mediators like VCAM-1 in endothelial cells.[18] This action helps mitigate chronic inflammatory states associated with aging and metabolic diseases.
Metabolic Regulation Pathways
In skeletal muscle, DHEA and its metabolite testosterone can activate signaling pathways related to glucose metabolism.[19] This includes enhancing the expression and translocation of the glucose transporter GLUT-4. This effect is mediated through the phosphorylation and activation of Akt and protein kinase C-zeta/lambda (PKC-ζ/λ), key upstream regulators of GLUT-4 trafficking.[19] By improving glucose uptake in muscle, DHEA may contribute to improved insulin (B600854) sensitivity.
Quantitative Data Summary
The interaction of DHEA with its targets can be quantified by binding affinities and enzyme kinetics.
Table 1: Receptor Binding Affinities for DHEA
| Receptor Target | Ligand | Parameter | Value | Species | Reference |
| Estrogen Receptor α (ERα) | DHEA | Ki | 1.1 µM | Human | [1] |
| Estrogen Receptor β (ERβ) | DHEA | Ki | 0.5 µM | Human | [1] |
| Estrogen Receptor β (ERβ) | DHEA | EC50 | 200 nM | Human | [1] |
| Pregnane X Receptor (PXR) | DHEA | EC50 | 70 µM | Human | [3] |
| Pregnane X Receptor (PXR) | DHEA | EC50 | 20 µM | Rodent | [3] |
| DHEA-specific Receptor | DHEA | Kd | 7.4 nM | Human (T-cells) | [20] |
| DHEA-specific Receptor | DHEA | Kd | ~2.6 nM | Murine (T-cells) | [21] |
Table 2: Enzyme Kinetics for DHEA Metabolism
| Enzyme | Substrate | Parameter | Value | Species | Reference |
| 3β-HSD | DHEA | Km | 0.3 µM | Human (Adrenal) | [22] |
| Cytochrome P450s | DHEA | EC50 | ~5 µM | Rat (Liver) | [3] |
Detailed Experimental Protocols
Investigating the mechanism of action of DHEA involves a variety of biochemical and cell-based assays.
Protocol 1: Competitive Receptor Binding Assay
This protocol determines the affinity (Ki) of DHEA for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation of Receptor Source: Use cell lysates or purified membranes from cells overexpressing the target receptor (e.g., HEK293 cells transfected with ERα).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Estradiol for ERα), and varying concentrations of unlabeled DHEA (from 10⁻¹² M to 10⁻⁵ M). Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separation: Rapidly separate bound from free radioligand using a cell harvester to trap membranes on filter paper.
-
Quantification: Wash the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of DHEA. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki).
Caption: Experimental workflow for a competitive receptor binding assay.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol assesses the activation of the PI3K/Akt pathway by detecting the phosphorylation state of Akt in response to DHEA treatment.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with DHEA (e.g., 100 nM) for various time points (0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the data. Quantify band intensity using densitometry software.
Protocol 3: Reporter Gene Assay for Transcriptional Activity
This protocol measures the ability of DHEA to activate a specific nuclear receptor (e.g., AR) and induce the transcription of a target gene.[23]
Methodology:
-
Cell Culture and Transfection: Plate cells with low endogenous receptor expression (e.g., CV-1) in a 24-well plate. Co-transfect the cells with two plasmids:
-
An expression vector for the receptor of interest (e.g., pSG5-AR).
-
A reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., pMMTV-ARE-Luciferase).
-
-
Treatment: After 24 hours, replace the media with media containing different concentrations of DHEA or a control vehicle.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Transfer the lysate to an opaque 96-well plate. Use a luminometer to inject a luciferase substrate and measure the resulting light emission.
-
Data Analysis: Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). Plot the fold-change in reporter activity relative to the vehicle-treated control.
Conclusion
The mechanism of action of this compound is complex and pleiotropic. Its primary role as a prohormone provides a reservoir for the local, tissue-specific synthesis of potent androgens and estrogens, which then act via their respective high-affinity receptors.[3][9] Concurrently, DHEA exerts direct biological effects by engaging a diverse array of nuclear and membrane receptors, thereby activating key signaling pathways involved in neuroprotection, inflammation, and metabolism.[11][12] Understanding this dual mechanism is critical for the development of therapeutic strategies targeting age-related decline, neurodegenerative diseases, and inflammatory conditions. The experimental frameworks provided herein offer robust methods for further elucidating the nuanced roles of this multifaceted steroid.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legerepharm.com [legerepharm.com]
- 5. 3β-HSD ACTIVATES DHEA IN THE SONGBIRD BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Top Ways DHEA Fights Inflammation - Life Extension [lifeextension.com]
- 17. marcellepick.com [marcellepick.com]
- 18. Inhibition of vascular inflammation by dehydroepiandrosterone sulfate in human aortic endothelial cells: roles of PPARα and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Testosterone and DHEA activate the glucose metabolism-related signaling pathway in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Up-regulation of high-affinity dehydroepiandrosterone binding activity by dehydroepiandrosterone in activated human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The presence of a dehydroepiandrosterone-specific receptor binding complex in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DHEA and DHEA sulfate differentially regulate neural androgen receptor and its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Hydroxy-5-androsten-17-one and its Interaction with the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-Hydroxy-5-androsten-17-one and the Androgen Receptor
This compound is a steroid hormone, an endogenous metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Its biological activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2][3][4] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[2][4] This signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics. Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer.
Due to the limited availability of specific binding data for this compound, this guide will focus on the data available for its key isomers:
-
Dehydroepiandrosterone (B1670201) (DHEA or 3β-hydroxy-5-androsten-17-one): An abundant circulating steroid precursor to active sex hormones.[5]
-
Epiandrosterone (3β-hydroxy-5α-androstan-17-one): A metabolite of testosterone and DHT with weak androgenic activity.[1]
Quantitative Androgen Receptor Binding Data
Direct quantitative binding affinity data such as Ki, IC50, or EC50 values for this compound are not extensively reported in the scientific literature. However, data for its isomers provide insight into the potential interaction.
| Compound | Receptor | Assay Type | Value | Reference |
| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | Competitive Binding | Ki: 1 µM | [6] |
| Dehydroepiandrosterone (DHEA) | Androgen Receptor (AR) | Binding Affinity | Significantly lower than testosterone and DHT | [5][7] |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Competitive Binding | Ki: 6 nM | [8] |
| Testosterone | Androgen Receptor (AR) | Competitive Binding | Ki: 50 nM | [8] |
Table 1: Summary of Androgen Receptor Binding Affinities for DHEA and Reference Androgens.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
3.1.1. Materials
-
AR Source: Rat ventral prostate cytosol or recombinant human AR.
-
Radioligand: [3H]-R1881 (a synthetic androgen).
-
Test Compound: this compound or its isomers.
-
Reference Compound: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer with EDTA, glycerol, DTT, and sodium molybdate.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats or hydroxylapatite slurry.
-
Scintillation counter.
3.1.2. Procedure
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference compound. Prepare the radioligand solution at a concentration appropriate for the assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test or reference compound at various concentrations, and the radioligand.
-
Incubation: Add the AR source to each well and incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using either filter binding or a hydroxylapatite slurry method.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.
Cell-Based Androgen Receptor Signaling Assay
This protocol outlines a reporter gene assay to measure the functional activity (agonist or antagonist) of a test compound on the androgen receptor in a cellular context.
3.2.1. Materials
-
Cell Line: A mammalian cell line engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.
-
Cell Culture Media and Reagents.
-
Test Compound: this compound or its isomers.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Reference Antagonist: Bicalutamide.
-
Lysis Buffer.
-
Reporter Gene Assay Reagent (e.g., Luciferin for luciferase).
-
Luminometer or Spectrophotometer.
3.2.2. Procedure
-
Cell Culture: Culture the reporter cell line under appropriate conditions.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, reference agonist, or reference antagonist.
-
Incubation: Incubate the cells for a sufficient period to allow for AR-mediated reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or absorbance).
-
Data Analysis:
-
Agonist Mode: Plot the reporter signal against the logarithm of the test compound concentration to determine the EC50 value.
-
Antagonist Mode: Co-treat cells with a fixed concentration of a reference agonist and varying concentrations of the test compound. Plot the inhibition of the agonist-induced signal against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor - Wikipedia [en.wikipedia.org]
- 5. Structure-function of DHEA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Epiandrosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiandrosterone (B191177), a naturally occurring steroid hormone, has a rich history intertwined with the foundational discoveries of sex hormones. First identified in the early 20th century, this metabolite of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101) has been a subject of interest for its weak androgenic properties, neuroprotective potential, and role as a precursor to the potent androgen dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the discovery, history, metabolic pathways, and biological activities of epiandrosterone, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Discovery and Historical Context
The story of epiandrosterone is closely linked to the pioneering work of German biochemist Adolf Butenandt. In 1931, Butenandt successfully isolated the male sex hormone androsterone (B159326) from a large volume of male urine.[1][2][3][4] This achievement, which involved processing thousands of liters of urine to yield mere milligrams of crystalline substance, was a landmark in steroid chemistry.[1] Epiandrosterone is the 3β-isomer of androsterone. Butenandt's work on sex hormones, along with the independent research of Leopold Ruzicka, earned them the Nobel Prize in Chemistry in 1939.[4] The 1930s are often referred to as the "Decade of the Sex Hormones" due to these fundamental discoveries that laid the groundwork for our understanding of steroid biochemistry and endocrinology.
Early Isolation Techniques: A Glimpse into the Past
-
Acid Hydrolysis: Urine was treated with strong acid to cleave the water-soluble glucuronide and sulfate (B86663) conjugates from the steroid molecules, rendering them soluble in organic solvents.
-
Solvent Extraction: The acidified urine was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or ether, to separate the steroids from the aqueous phase.
-
Purification: The crude extract underwent extensive purification, which may have involved:
-
Fractional crystallization: Taking advantage of the different solubilities of various steroids in different solvents to selectively crystallize and separate them.
-
Sublimation: Heating the solid extract under vacuum to purify the volatile steroids.
-
Digitonin Precipitation: A specific method used to precipitate 3β-hydroxysteroids like epiandrosterone, separating them from 3α-isomers like androsterone.
-
-
Characterization: The final crystalline product was then characterized using methods available at the time, such as melting point determination and elemental analysis, to establish its chemical formula and structure.
Metabolic Pathways of Epiandrosterone
Epiandrosterone is a key intermediate in the metabolic cascade of androgens. It is primarily derived from DHEA and can be converted to the potent androgen, DHT.
Biosynthesis of Epiandrosterone
Epiandrosterone is synthesized from DHEA through the action of the enzyme 5α-reductase . This enzyme reduces the double bond between carbons 5 and 6 in the steroid's A-ring.
Conversion to Dihydrotestosterone (DHT)
Epiandrosterone can be converted to DHT in a two-step process. First, the 3β-hydroxyl group is oxidized to a ketone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) , forming androstanedione (B1670583). Subsequently, the 17-keto group of androstanedione is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to yield DHT. There is also evidence suggesting a direct conversion of 5α-androstane-3β,17β-diol (a metabolite of DHT) back to DHT, a reaction also catalyzed by 3β-HSD.[5]
Metabolic Pathway of Epiandrosterone
Caption: Metabolic conversion of DHEA to Epiandrosterone and its subsequent pathway to DHT.
Biological Activity and Quantitative Data
Epiandrosterone exhibits a range of biological activities, although it is considered a relatively weak androgen compared to testosterone and DHT.
Androgenic Activity
Epiandrosterone's androgenic effects are primarily attributed to its conversion to DHT. Anecdotal evidence from the bodybuilding community suggests that supplementation with epiandrosterone, typically in the range of 250-500 mg per day, may lead to modest increases in muscle hardness and strength.[6] However, there is a lack of controlled scientific studies in humans to substantiate these claims and establish a clear dose-response relationship for muscle mass accretion.[6][7]
| Parameter | Value | Reference |
| Androgen Receptor Binding Affinity (Ki) | 860 nM | [8] |
| Typical Anecdotal Dosage (Bodybuilding) | 250 - 500 mg/day | [6] |
Table 1: Quantitative Data on Epiandrosterone's Androgenic Profile
Neuroprotective Effects
Emerging research suggests that epiandrosterone and other DHEA metabolites may possess neuroprotective properties.[8][9][10][11][12] The proposed mechanisms for these effects are multifaceted and involve the modulation of various signaling pathways.
-
GABAA Receptor Modulation: Epiandrosterone acts as a negative allosteric modulator of the GABAA receptor.[13][14][15] This interaction can influence neuronal excitability.
-
Signaling Pathways: The neuroprotective effects of DHEA and its metabolites are thought to be mediated through pathways such as the PI3K/Akt and NF-κB signaling cascades, which are involved in cell survival and inflammation.[11]
Neuroprotective Signaling of DHEA Metabolites
Caption: Putative neuroprotective signaling pathways activated by DHEA metabolites.
Experimental Protocols
Analysis of Urinary Epiandrosterone by Gas Chromatography-Mass Spectrometry (GC-MS)
Modern analysis of urinary steroids like epiandrosterone relies on the high sensitivity and specificity of GC-MS.[16][17][18][19][20] A typical protocol involves the following steps:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of the steroid) is added to a urine sample.
-
Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase and sulfatase enzymes to cleave the conjugated steroids.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to extract and concentrate the steroids.
-
Derivatization: The extracted steroids are derivatized (e.g., silylation) to increase their volatility and improve their chromatographic properties.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different steroids are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of each steroid.
-
Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity
The activity of 3β-HSD, a key enzyme in epiandrosterone metabolism, can be measured using a spectrophotometric assay.[21][22][23][24][25]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
A buffered solution (e.g., Tris-HCl, pH 7.8).
-
The substrate (e.g., epiandrosterone or DHEA).
-
The cofactor NAD+.
-
A tetrazolium salt (e.g., iodonitrotetrazolium).
-
-
Enzyme Addition and Incubation: The enzyme extract (from a tissue homogenate or cell lysate) is added to the reaction mixture, and it is incubated at 37°C.
-
Measurement: During the reaction, NAD+ is reduced to NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product. The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The rate of formazan production is proportional to the enzyme activity.
| Substrate | Km (µM) | Reference |
| Dehydroepiandrosterone (DHEA) | 0.3 | [23] |
| Pregnenolone (B344588) | 0.4 | [23] |
| 17-hydroxypregnenolone (17OH-Δ5P) | 0.3 | [23] |
Table 2: Michaelis-Menten Constants (Km) for 3β-HSD Substrates
Conclusion and Future Directions
Epiandrosterone, a steroid with a fascinating history, continues to be an area of active research. While its weak androgenic properties have been acknowledged for decades, its potential roles in neuroprotection and as a modulator of neurotransmitter receptors are still being elucidated. For drug development professionals, the metabolic pathways of epiandrosterone, particularly its conversion to DHT, are of significant interest for the development of inhibitors of steroidogenic enzymes.
Future research should focus on conducting controlled clinical trials to definitively assess the anabolic and performance-enhancing effects of epiandrosterone in humans. Furthermore, a deeper investigation into its neuroprotective mechanisms and its interaction with various receptor systems could unveil novel therapeutic applications for this historic steroid. The development of more specific and potent analogs of epiandrosterone may also hold promise for targeted therapies.
References
- 1. scispace.com [scispace.com]
- 2. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]
- 5. Dihydrotestosterone synthesis pathways from inactive androgen 5α-androstane-3β,17β-diol in prostate cancer cells: Inhibition of intratumoural 3β-hydroxysteroid dehydrogenase activities by abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epiandrosterone Review: The Effects and Optimum Dosage - CrazyMass [crazymass.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Neurosteroid dehydroepiandrosterone exerts anti-apoptotic effects by membrane-mediated, integrated genomic and non-genomic pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 15. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive urinary steroid analysis strategy using two-dimensional gas chromatography – time of flight mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 25. Variation in 3β-hydroxysteroid dehydrogenase activity and in pregnenolone supply rate can paradoxically alter androstenedione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Steroid 3-Hydroxy-5-androsten-17-one in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-androsten-17-one, also known as epiandrosterone (B191177), is a naturally occurring C19 steroid hormone found across a range of mammalian species. As a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to more potent androgens, its physiological significance extends from androgenic activity to neurosteroidal functions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its physiological roles in mammals. Detailed experimental protocols for its extraction and quantification are provided, alongside quantitative data from various biological matrices. Furthermore, key signaling pathways influenced by this steroid are visualized to facilitate a deeper understanding of its molecular mechanisms.
Introduction
This compound, systematically named (3β,5α)-3-hydroxyandrostan-17-one and commonly referred to as epiandrosterone, is an endogenous steroid hormone with a multifaceted role in mammalian physiology. First isolated in 1931, it is recognized as a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is biosynthetically derived from the adrenal prohormone DHEA.[1] While considered to possess weak androgenic activity itself, its primary significance lies in its position as an intermediate in steroidogenic pathways, ultimately leading to the formation of more potent androgens.[1]
Beyond its role in the endocrine system, emerging research has highlighted the activity of this compound as a neurosteroid, modulating neuronal function and exhibiting neuroprotective properties. This guide aims to consolidate the current scientific knowledge on the natural occurrence, biosynthesis, and physiological functions of this steroid in mammals, with a focus on providing practical information for researchers in the fields of endocrinology, neuroscience, and drug development.
Natural Occurrence and Quantitative Data
This compound is a natural constituent of the mammalian steroidome and has been identified in various species and biological fluids. Its concentration can vary significantly depending on the species, sex, age, and physiological condition. The testes are a major source of this steroid, with the adrenal glands also contributing to its production.[2] It is primarily excreted in the urine.[1] The following tables summarize the reported quantitative levels of this compound and its sulfate (B86663) conjugate in different mammalian species and tissues.
Table 1: Concentration of this compound (Epiandrosterone) in Human Biological Fluids
| Biological Matrix | Population | Concentration | Reference |
| Plasma | Eugonadal Men | 1.32 ± 0.08 nmol/L | [2] |
| Plasma | Hypogonadal Men | 0.68 ± 0.04 nmol/L | [2] |
| Urine (as glucuronide) | Eugonadal Men | 62 - 751 nmol/24h | [2] |
| Urine (as glucuronide) | Hypogonadal Men | 3 - 34 nmol/24h | [2] |
| Serum (as sulfate) | Healthy Males | Validation range: 0.005 - 1.5 µg/mL | [3] |
Table 2: Concentration of this compound (Epiandrosterone) and its Precursor in Rodent Brain
| Steroid | Brain Region | Concentration (ng/g of tissue) | Reference |
| Dehydroepiandrosterone Sulfate (DHEAS) | Anterior Brain (Male Rat) | 1.58 ± 0.14 | [4][5] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Posterior Brain (Male Rat) | 4.89 ± 1.06 | [4][5] |
| Dehydroepiandrosterone (DHEA) | Anterior Brain (Male Rat) | 0.42 ± 0.10 | [4][5] |
| Dehydroepiandrosterone (DHEA) | Posterior Brain (Male Rat) | 0.12 ± 0.03 | [4][5] |
Table 3: Occurrence of this compound (Epiandrosterone) in Other Mammals
| Species | Finding | Reference |
| Pig (Boar) | 3β-hydroxy-5α-androstan-17-one sulfate is a major secretory product of Leydig cells and is present in testicular venous blood. | [6] |
| Cattle | Epitestosterone (a stereoisomer) is found in the urine of all bulls, with levels not being age-dependent. | [7] |
| Chimpanzee | Urinary testosterone and its metabolites show diurnal patterns of excretion. | [8] |
Biosynthesis
The primary pathway for the synthesis of this compound in mammals involves the conversion of DHEA by the enzyme 5α-reductase.[1] Additionally, it can be produced from other steroid intermediates, highlighting its central position in the androgen metabolic cascade.
The key enzymatic reactions in the biosynthesis of this compound are:
-
From DHEA: The direct conversion of DHEA to epiandrosterone is catalyzed by 5α-reductase.
-
From Androstanediol: The oxidation of 5α-androstane-3β,17β-diol at the 17-position by 17β-hydroxysteroid dehydrogenase yields epiandrosterone.[1]
-
From Androstanedione: The reduction of 5α-androstanedione at the 3-position by 3β-hydroxysteroid dehydrogenase results in the formation of epiandrosterone.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epiandrosterone, a metabolite of testosterone precursor, blocks L-type calcium channels of ventricular myocytes and inhibits myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization and measurement of dehydroepiandrosterone sulfate in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex steroid levels in urine of cattle of different ages: evaluation of abuse control procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diurnal patterns of urinary steroid excretion in wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-5-androsten-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, a C19 steroid, is a pivotal molecule in human biology, most notably represented by its principal stereoisomer, dehydroepiandrosterone (B1670201) (DHEA). As a precursor to both androgens and estrogens, the stereochemistry of this compound and its metabolites plays a crucial role in determining their physiological activity and therapeutic potential. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and their central role in metabolic pathways.
Stereoisomers of this compound
The androstane (B1237026) skeleton possesses several chiral centers, leading to a variety of possible stereoisomers. For this compound, the key stereochemical variations arise from the orientation of the hydroxyl group at C3 and the configuration of the hydrogen at C5, which dictates the fusion of the A and B rings in the saturated androstane derivatives.
The primary stereoisomer is (3β)-3-hydroxyandrost-5-en-17-one, commonly known as dehydroepiandrosterone (DHEA) or prasterone.[1] Its 3α-epimer, (3α)-3-hydroxyandrost-5-en-17-one, is another possible isomer.
Upon saturation of the double bond at C5, four additional stereoisomers of 3-hydroxyandrostan-17-one are possible, differing in the stereochemistry at C3 and C5:
-
Androsterone: (3α,5α)-3-hydroxyandrostan-17-one is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) with weak androgenic activity.[2]
-
Epiandrosterone: (3β,5α)-3-hydroxyandrostan-17-one is a metabolite of DHEA and is considered a weak androgen.[3]
-
Etiocholanolone: (3α,5β)-3-hydroxyandrostan-17-one is a metabolite of testosterone.[4]
-
Epietiocholanolone: (3β,5β)-3-hydroxyandrostan-17-one.
A diagram illustrating the stereochemical relationships of these key isomers is presented below.
Quantitative Data Presentation
The following table summarizes the key physical properties of the most well-characterized stereoisomers of 3-hydroxy-17-androstanone.
| Compound Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Dehydroepiandrosterone (DHEA) | (3β)-3-hydroxyandrost-5-en-17-one | 53-43-0 | C₁₉H₂₈O₂ | 288.42 | 140-141[5] |
| Androsterone | (3α,5α)-3-hydroxyandrostan-17-one | 53-41-8 | C₁₉H₃₀O₂ | 290.44 | 181-184[6] |
| Epiandrosterone | (3β,5α)-3-hydroxyandrostan-17-one | 481-29-8 | C₁₉H₃₀O₂ | 290.44 | 174-177[7] |
| Etiocholanolone | (3α,5β)-3-hydroxyandrostan-17-one | 53-42-9 | C₁₉H₃₀O₂ | 290.44 | 152-154[8] |
| Epietiocholanolone | (3β,5β)-3-hydroxyandrostan-17-one | 571-31-3 | C₁₉H₃₀O₂ | 290.44 | - |
Experimental Protocols
Chemical Synthesis of Dehydroepiandrosterone (DHEA)
This protocol outlines a common synthetic route to DHEA starting from 16-dehydropregnenolone (B108158) acetate (B1210297).
Materials:
-
16-Dehydropregnenolone acetate
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Water
-
p-Toluenesulfonyl chloride
-
Dichloromethane
-
Methanol
-
Sodium hydroxide (B78521) solution (10%)
-
Hydrochloric acid (1M)
-
Activated carbon
Procedure:
-
Oximation: A mixture of 16-dehydropregnenolone acetate, hydroxylamine hydrochloride, and sodium acetate in a solvent mixture of ethanol and water is refluxed to form the oxime derivative.
-
Beckmann Rearrangement and Hydrolysis: The crude oxime is dissolved in dichloromethane, and p-toluenesulfonyl chloride is added to initiate the Beckmann rearrangement. After the reaction is complete, the solvent is concentrated. Methanol and a 10% sodium hydroxide solution are added, and the mixture is refluxed to hydrolyze the intermediate.
-
Purification: After cooling, the pH of the reaction mixture is adjusted to 7-8 with 1M hydrochloric acid. Activated carbon is added, and the mixture is refluxed for 30-60 minutes. The hot solution is filtered, and the filtrate is concentrated and cooled to induce crystallization. The resulting solid is collected by filtration and dried to yield dehydroepiandrosterone.[9]
Separation of Steroid Stereoisomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation of steroid isomers using reversed-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV or mass spectrometric detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more nonpolar steroids. The specific gradient profile will depend on the specific isomers being separated.
Procedure:
-
Sample Preparation: Dissolve the steroid mixture in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. Monitor the elution of the steroids using the detector. Isomers with different polarities will have different retention times, allowing for their separation.[10]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified steroid isomer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for complete structural elucidation and assignment of all proton and carbon signals.
-
Data Interpretation: The chemical shifts and coupling constants of the protons, particularly those at the chiral centers and adjacent to functional groups, provide detailed information about the stereochemistry of the molecule. For DHEA, characteristic signals include a vinyl proton around δ 5.39 ppm and a proton on the carbon bearing the hydroxyl group around δ 3.54 ppm.[9] The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbonyl carbon at C17 appearing downfield around δ 221 ppm.[1]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for LC-MS analysis of steroids.
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation pattern provides structural information. For DHEA, common fragments include the loss of one or two water molecules.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Steroids can also be derivatized, for example, by silylation, to increase their volatility for GC-MS analysis. The fragmentation patterns of the derivatized molecules are used for identification.
The following diagram illustrates a typical analytical workflow for the separation and characterization of steroid stereoisomers.
Signaling and Metabolic Pathways
Dehydroepiandrosterone (DHEA) is a central intermediate in the biosynthesis of sex hormones. It is produced from cholesterol, primarily in the adrenal glands, gonads, and the brain. DHEA can then be converted to androgens, such as testosterone, or estrogens, like estradiol, in peripheral tissues. This tissue-specific conversion is a key aspect of intracrinology, where active hormones are synthesized and act locally.
The metabolic fate of DHEA is determined by a series of enzymes, including hydroxysteroid dehydrogenases (HSDs), reductases, and aromatase. The expression and activity of these enzymes vary between tissues, leading to different hormonal profiles and physiological effects.
The diagram below illustrates the major metabolic pathways originating from DHEA.
References
- 1. Dehydroepiandrosterone(53-43-0) 13C NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxicity Evaluation of Dehydroepiandrosterone Derivatives by Iron-Catalyzed Stereoselective Hydroamination [jstage.jst.go.jp]
- 5. 3B-Hydroxy-5A-androstan-17-one, TMS [webbook.nist.gov]
- 6. Androstane - Wikipedia [en.wikipedia.org]
- 7. Complete 1H and 13C assignments of fluorinated analogs of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone synthesis - chemicalbook [chemicalbook.com]
- 9. CN102212099A - Synthesis method for dehydroepiandrosterone - Google Patents [patents.google.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-androsten-17-one (Dehydroepiandrosterone - DHEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroepiandrosterone (B1670201) (DHEA), chemically known as 3β-Hydroxy-5-androsten-17-one, is a crucial endogenous steroid hormone.[1] As one of the most abundant circulating steroids in humans, it is primarily produced by the adrenal glands, with smaller amounts synthesized in the gonads and the brain.[2] DHEA functions as a key metabolic intermediate in the biosynthesis of androgens and estrogens.[1][2] Beyond its role as a prohormone, DHEA exhibits a range of biological effects, acting as a neurosteroid and interacting with various nuclear and cell surface receptors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and biological activities, tailored for a scientific audience.
Chemical and Physical Properties
3-Hydroxy-5-androsten-17-one is a white crystalline powder.[4] Its fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | [1] |
| Synonyms | Dehydroepiandrosterone, DHEA, Prasterone, Androstenolone | [1][5][6] |
| CAS Number | 53-43-0 | [1][5][6] |
| Molecular Formula | C₁₉H₂₈O₂ | [1][5][6] |
| Molecular Weight | 288.43 g/mol | [5][6] |
| Melting Point | 149-151 °C | [4] |
| Solubility | Insoluble in water. Soluble in ethanol (B145695) (~10 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (~25 mg/ml). | [7][8] |
| LogP | 3.23 | [1] |
Synthesis
Biosynthesis
The biosynthesis of DHEA from cholesterol involves two key enzymatic steps mediated by cytochrome P450 enzymes.[9]
-
Cholesterol to Pregnenolone (B344588): The process begins with the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (CYP11A1), located in the mitochondria.[9]
-
Pregnenolone to DHEA: Pregnenolone is then transported to the endoplasmic reticulum, where it undergoes two reactions catalyzed by a single enzyme, 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme first hydroxylates pregnenolone to 17α-hydroxypregnenolone, which is then cleaved to produce DHEA.[9][10]
The steroidogenic acute regulatory (StAR) protein plays a critical role in regulating the transport of cholesterol into the mitochondria, which is the rate-limiting step in this pathway.[9]
Figure 1: Biosynthetic pathway of DHEA from cholesterol.
Chemoenzymatic Synthesis
A novel chemoenzymatic synthesis route for DHEA and its acetate (B1210297) has been developed, starting from 4-androstene-3,17-dione (4-AD).[11] This process involves the use of oxidoreductases, inspired by natural metabolic pathways, to achieve a concise and cost-effective synthesis.[11]
Metabolism
DHEA undergoes several metabolic transformations in the body, primarily its sulfation to DHEAS and its conversion to more potent sex steroids.
Sulfation and Desulfation
The majority of circulating DHEA is in its sulfated form, dehydroepiandrosterone sulfate (B86663) (DHEAS). This conversion is catalyzed by the sulfotransferase enzyme SULT2A1.[2][10] DHEAS has a much longer half-life (7-10 hours) compared to DHEA (15-30 minutes) and serves as a circulating reservoir.[2] The conversion back to DHEA is facilitated by the steroid sulfatase (STS) enzyme in peripheral tissues.[2]
Conversion to Androgens and Estrogens
DHEA is a crucial precursor for the synthesis of androgens and estrogens in peripheral tissues, a process often referred to as intracrinology. The metabolic cascade involves several enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase.
Figure 2: Metabolic conversion of DHEA to androgens and estrogens.
Biological Activity and Signaling Pathways
DHEA exerts its biological effects through various mechanisms, both as a precursor to other hormones and through its own direct actions.
Hormonal Activity
-
Androgenic and Estrogenic Effects: While DHEA itself has weak androgenic and estrogenic activity, its primary hormonal influence is through its conversion to more potent androgens like testosterone and estrogens like estradiol in peripheral tissues.[2]
-
Receptor Binding: DHEA can directly bind to and activate androgen and estrogen receptors, although with lower affinity than their primary ligands.[2]
Neurosteroid Activity
DHEA and its sulfated form, DHEAS, are considered neurosteroids, exhibiting significant effects on the central nervous system.[3]
-
GABA-A Receptor Modulation: DHEA acts as a negative allosteric modulator of GABA-A receptors.[12][13]
-
NMDA Receptor Modulation: DHEA can potentiate NMDA receptor-mediated responses.[3]
-
Sigma-1 Receptor Agonism: DHEA and DHEAS are agonists of the sigma-1 receptor, which is involved in neuroprotection and neuronal plasticity.[3][13]
Figure 3: Key signaling pathways of DHEA as a neurosteroid.
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of DHEA in biological matrices such as serum and tissues.[14][15][16]
Sample Preparation (General Workflow):
-
Extraction: Tissues are homogenized in an organic solvent like acetonitrile (B52724) to precipitate proteins and extract steroids. For serum, a protein precipitation step is typically employed.
-
Delipidation: For fatty tissues, a hexane (B92381) extraction can be used to remove lipids.
-
Separation of Free and Sulfated Steroids: Liquid-liquid extraction is used to separate the unconjugated (free) DHEA from the sulfated form (DHEAS).
-
Hydrolysis (for DHEAS): The aqueous phase containing DHEAS is treated with a sulfatase enzyme to hydrolyze it back to DHEA for quantification.
-
Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can improve chromatographic and mass spectrometric properties.
-
LC-MS/MS Analysis: The prepared extracts are injected into an LC-MS/MS system for separation and detection.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in selected reaction monitoring (SRM) mode.
Figure 4: Experimental workflow for DHEA quantification by LC-MS/MS.
Conclusion
This compound (DHEA) is a multifaceted steroid with significant roles in human physiology. Its chemical properties, biosynthetic and metabolic pathways, and diverse biological activities make it a subject of ongoing research and a target for potential therapeutic applications. This guide provides a foundational understanding of DHEA for professionals in research and drug development, highlighting its core chemical and biological characteristics.
References
- 1. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone | 53-43-0 [chemicalbook.com]
- 5. DHEA [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scbt.com [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydroepiandrosterone (DHEA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. arpi.unipi.it [arpi.unipi.it]
3-Hydroxy-5-androsten-17-one (Androsterone) as a Neurosteroid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous neurosteroid 3α-hydroxy-5α-androstan-17-one, commonly known as androsterone (B159326). It details its biosynthesis, metabolism, and mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes the neurophysiological and behavioral effects of androsterone, including its anticonvulsant and anxiolytic properties, and explores its potential neuroprotective roles. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development in this area.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can rapidly alter neuronal excitability. Androsterone (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone and a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Beyond its role as a weak androgen, androsterone is recognized as an inhibitory androstane (B1237026) neurosteroid.[1] It exerts its effects primarily through the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] This activity underlies its observed anticonvulsant and anxiolytic effects, making it a molecule of significant interest for therapeutic development in neurological and psychiatric disorders.[1][3]
Biosynthesis and Metabolism
Androsterone is a key metabolite in the catabolism of testosterone. The biosynthetic pathway involves the following key steps:
-
Testosterone is converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase.
-
DHT is then converted to 3α-androstanediol by 3α-hydroxysteroid dehydrogenase.
-
Finally, 17β-hydroxysteroid dehydrogenase oxidizes 3α-androstanediol to form androsterone .
Alternatively, androstenedione (B190577) can be converted to 5α-androstanedione by 5α-reductase, which is then converted to androsterone by 3α-hydroxysteroid dehydrogenase.[4] The metabolism of androsterone primarily involves conjugation (glucuronidation and sulfation) to facilitate its excretion from the body.[1]
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Androsterone's primary neuroactive mechanism is the potentiation of GABA-A receptor function. It binds to a site on the receptor distinct from the GABA binding site, allosterically increasing the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion channel opening.[1][2] This leads to an enhanced inhibitory postsynaptic current, resulting in neuronal hyperpolarization and reduced excitability. The unnatural enantiomer of androsterone has been shown to be a more potent positive allosteric modulator of GABA-A receptors than the naturally occurring form.[1]
Quantitative Data
The following tables summarize the available quantitative data for the in vivo and in vitro effects of androsterone.
Table 1: In Vivo Anticonvulsant Activity of Androsterone in Mice
| Seizure Model | Androsterone Isomer | ED₅₀ (mg/kg, i.p.) | Reference |
| 6-Hz Electrical Stimulation | 5α,3α-Androsterone | 29.1 | [5][6] |
| Pentylenetetrazol (PTZ) | 5α,3α-Androsterone | 43.5 | [5][6] |
| Pilocarpine | 5α,3α-Androsterone | 105 | [5][6] |
| 4-Aminopyridine (4-AP) | 5α,3α-Androsterone | 215 | [5][6] |
| Maximal Electroshock (MES) | 5α,3α-Androsterone | 224 | [5][6] |
| 6-Hz Electrical Stimulation | ent-5α,3α-Androsterone | 5.0 | [7] |
| Pentylenetetrazol (PTZ) | ent-5α,3α-Androsterone | 22.8 | [7] |
| Maximal Electroshock (MES) | ent-5α,3α-Androsterone | 140 | [7] |
| 6-Hz Electrical Stimulation | 5β,3α-Androsterone | 76.9 | [5][6] |
| Pentylenetetrazol (PTZ) | 5β,3α-Androsterone | 139 | [5][6] |
| 6-Hz Electrical Stimulation | ent-5β,3α-Androsterone | 11.8 | [7] |
| Pentylenetetrazol (PTZ) | ent-5β,3α-Androsterone | 20.4 | [7] |
Table 2: In Vitro Activity of Androsterone
| Assay | Preparation | Effect | Concentration | Reference |
| Inhibition of Epileptiform Discharges | Rat Hippocampal Slice (induced by 4-AP) | Concentration-dependent inhibition | 10-100 µM | [5][6] |
Neurophysiological and Behavioral Effects
Anticonvulsant Effects
Androsterone has demonstrated broad-spectrum anticonvulsant activity in various animal models of seizures. It is effective against seizures induced by the GABA-A receptor antagonist pentylenetetrazol (PTZ), as well as in the 6-Hz electrical stimulation model, which is considered a model of therapy-resistant partial seizures.[5][6] The anticonvulsant potency of androsterone is significant, with its unnatural enantiomer showing even greater potency.[7]
Anxiolytic Effects
Studies in rodents have suggested that androsterone may have anxiolytic properties. In the elevated plus-maze test, androsterone administration has been shown to decrease anxiety-like behavior.[3][8] However, the anxiolytic effects of testosterone and its metabolites can be complex and may depend on the dose, duration of treatment, and the specific behavioral test used.[9]
Neuroprotective Properties
Androgens, including testosterone and its metabolites, have been shown to exert neuroprotective effects through various mechanisms. These include the activation of cell survival signaling pathways and the regulation of proteins involved in neurodegenerative processes. While direct evidence for androsterone's neuroprotective role is still emerging, the general neuroprotective actions of androgens suggest a potential role for androsterone in this regard. One proposed mechanism involves the activation of the MAPK/ERK signaling pathway, which can inhibit apoptosis.
Experimental Protocols
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of androsterone for the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rodent brain tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 100-200 µg of protein).
-
Add a known concentration of a high-affinity GABA-A receptor radioligand (e.g., [³H]muscimol).
-
Add varying concentrations of unlabeled androsterone.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the androsterone concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of androsterone that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
This protocol is for measuring the modulatory effect of androsterone on GABA-A receptor currents in cultured neurons or transfected cells.[9][10][11]
-
Cell Preparation:
-
Culture primary neurons or HEK293 cells expressing specific GABA-A receptor subtypes on glass coverslips.
-
-
Recording:
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Pull glass microelectrodes and fill them with an internal solution.
-
Establish a whole-cell patch clamp configuration on a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of androsterone to measure the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of androsterone.
-
Calculate the percentage potentiation of the GABA current by androsterone.
-
Plot the percentage potentiation against the androsterone concentration to generate a dose-response curve and determine the EC₅₀.
-
In Vivo Assays
This model is used to assess the anticonvulsant activity of androsterone.[1][12]
-
Procedure:
-
Administer androsterone or vehicle intraperitoneally (i.p.) to mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
-
Data Analysis:
-
Use a probit analysis to determine the ED₅₀ of androsterone (the dose that protects 50% of the animals from seizures).
-
The EPM is a widely used behavioral assay to assess anxiety-like behavior.[6][7][13]
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
-
Procedure:
-
Administer androsterone or vehicle to the animals.
-
After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Analytical Methods
This method allows for the sensitive and specific quantification of androsterone levels.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for cleanup.
-
Brain Tissue: Homogenization in an appropriate buffer, followed by liquid-liquid extraction or SPE.
-
-
LC-MS/MS Analysis:
-
Separate the extracted sample using a reverse-phase liquid chromatography column.
-
Detect and quantify androsterone using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a deuterated internal standard for accurate quantification.
-
Conclusion
Androsterone is a neuroactive steroid with significant modulatory effects on the GABA-A receptor. Its anticonvulsant and anxiolytic properties, coupled with the potential for neuroprotection, make it a compelling target for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the full therapeutic potential of androsterone and related neurosteroids. Further research is warranted to elucidate its specific effects on different GABA-A receptor subtypes and to fully characterize its neuroprotective mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of androsterone and etiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | On the Role of Testosterone in Anxiety-Like Behavior Across Life in Experimental Rodents [frontiersin.org]
- 9. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 10. The anxiolytic effect of testosterone in the rat is mediated via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid Modulation of GABAA Receptor-Mediated Transmission in the Hypothalamus: Effects on Reproductive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GABAA Receptor Subunit Transcriptional Regulation, Expression Organization, and Mediated Calmodulin Signaling in Prefrontal Cortex of Rats Showing Testosterone-Mediated Impulsive Behavior [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3β-amino-5α-androstan-17-one from Epiandrosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone (B191177), a significant transformation for the generation of aminosteroids with potential pharmacological applications. Traditional methods for introducing an amino group at the C-3 position of steroids often lead to an inversion of stereochemistry. The four-step synthesis outlined herein successfully retains the desired 3β configuration, proceeding through protection of the C-17 ketone, oxidation of the 3β-hydroxyl group, formation of a C-3 oxime, and subsequent reduction to the primary amine with concomitant deprotection. This methodology provides a reliable route to this specific aminosteroid (B1218566) with a good overall yield.
Introduction
Aminosteroids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The specific stereochemistry of the amino group on the steroid nucleus is often crucial for its biological function. The synthesis of 3β-amino-5α-androstan-17-one from the readily available starting material epiandrosterone presents a valuable pathway to a specific stereoisomer. This application note details a robust four-step synthetic sequence that avoids the stereochemical inversion at the C-3 position, a common drawback of methods involving nucleophilic substitution of tosylates or mesylates.
Overall Synthesis Workflow
The synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone is achieved through a four-step process. The workflow begins with the selective protection of the more reactive C-17 ketone of the starting material. This is followed by the oxidation of the C-3 hydroxyl group to a ketone. The subsequent introduction of the nitrogen functionality is achieved through the formation of an oxime at C-3, which is then reduced to the desired 3β-amino group while the C-17 ketone is regenerated.
Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-5-androsten-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, also known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone produced in the adrenal glands, gonads, and the brain. It is a precursor to androgens and estrogens and is implicated in a wide range of physiological processes. The accurate and sensitive detection of this compound is crucial in various research fields, including endocrinology, clinical chemistry, and anti-doping science. These application notes provide detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantitative analysis of this compound are chromatography-based techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity, allowing for the reliable identification and quantification of the analyte in complex biological samples such as urine and serum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for steroid analysis. It typically requires derivatization of the analyte to increase its volatility and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization in many cases. It is a powerful tool for the simultaneous analysis of multiple steroids.[1][2][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound and related steroids using GC-MS and LC-MS/MS.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Lower Limit of Quantification (LLOQ) | >10 ng/mL | 0.1 - 0.5 ng/mL | [1][4][5] |
| **Linearity (R²) ** | >0.99 | >0.995 | [2] |
| Accuracy (% Recovery) | 85 - 115% | 82 - 112% | [2] |
| Precision (%RSD) | <15% | ≤12% | [2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Samples
This protocol describes the analysis of this compound in urine, a common matrix in anti-doping analysis.[6][7][8]
a. Sample Preparation (Hydrolysis and Extraction)
-
To 2 mL of urine, add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from Helix pomatia.
-
Incubate the mixture at 55°C for 3 hours to hydrolyze conjugated steroids.
-
After cooling to room temperature, add 250 µL of 10 M potassium hydroxide (B78521) and 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
b. Derivatization
-
To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: Agilent Ultra-1 (polysiloxane), 17 m x 0.20 mm i.d., 0.11 µm film thickness.[8][9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 183°C, ramp to 232°C at 3°C/min, then to 310°C at 40°C/min and hold for 2 minutes.[8][9]
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Serum Samples
This protocol is suitable for the sensitive quantification of this compound in serum or plasma.[1][2][5]
a. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of serum, add a known amount of a suitable internal standard (e.g., deuterated this compound).
-
Load the sample onto a supported liquid extraction (SLE) plate or cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1.5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (80:20, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
b. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.
Signaling Pathways and Logical Relationships
The detection of this compound and its metabolites is often used to infer the administration of exogenous anabolic androgenic steroids. The following diagram illustrates the metabolic conversion of a prohormone to its active form and subsequent metabolites that can be targeted for detection.
Conclusion
The analytical methods described provide robust and reliable means for the detection and quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. Proper validation of these methods is essential to ensure accurate and reproducible results.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. agilent.com [agilent.com]
- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docdroid.net [docdroid.net]
- 9. dshs-koeln.de [dshs-koeln.de]
Application Notes & Protocols for the GC-MS Analysis of 3-Hydroxy-5-androsten-17-one and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, also known as epiandrosterone, is an endogenous steroid hormone and a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT)[1]. It exhibits weak androgenic activity and serves as a biomarker in various physiological and pathological states[1]. The analysis of this compound and its metabolites is crucial in clinical endocrinology, sports doping control, and pharmaceutical research to understand steroid metabolism and its implications. Gas chromatography-mass spectrometry (GC-MS) is a reference method for comprehensive steroid profiling due to its high sensitivity, selectivity, and ability to resolve isomeric compounds[2][3]. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its key metabolites.
Metabolic Pathway of this compound
Upon administration or endogenous production, this compound undergoes metabolism primarily through the action of hydroxysteroid dehydrogenases. The resulting metabolites provide a more comprehensive picture of its metabolic fate.
Caption: Metabolic conversion of this compound.
Quantitative Data Summary
The following table summarizes the key urinary metabolites of this compound that can be identified and quantified using GC-MS. Retention times are approximate and can vary based on the specific chromatographic conditions.
| Metabolite | Chemical Name | Derivatization | Key Mass Fragments (m/z) |
| Parent Compound | 3β-hydroxy-5α-androst-1-en-17-one | bis-TMS | M+ at 434, other fragments |
| Metabolite 1 | 1-Testosterone | bis-TMS | M+ at 432, 417, 208 |
| Metabolite 2 | 1-Androstenedione | MO-TMS | M+ at 373, 358, 286 |
| Metabolite 3 | 3α-hydroxy-5α-androst-1-en-17-one | bis-TMS | M+ at 434, other fragments |
| Metabolite 4 | 5α-androst-1-ene-3α,17β-diol | bis-TMS | M+ at 434, other fragments |
| Metabolite 5 | 5α-androst-1-ene-3β,17β-diol | bis-TMS | M+ at 434, other fragments |
Data synthesized from literature findings. TMS: Trimethylsilyl (B98337), MO: Methoxime. M+ denotes the molecular ion.
Experimental Protocols
A comprehensive GC-MS protocol involves sample preparation, derivatization, and instrumental analysis.
Experimental Workflow
Caption: Overall workflow for the GC-MS analysis of steroids.
Sample Preparation (from Urine)
This protocol details the extraction of steroids from a urine matrix.
Materials:
-
Urine sample
-
Internal standard (e.g., d3-testosterone)
-
Phosphate (B84403) buffer (pH 7.0)
-
β-glucuronidase from E. coli
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
n-Hexane
-
Ethyl acetate
Procedure:
-
To 2 mL of urine, add a known amount of internal standard.
-
Add 1 mL of phosphate buffer to adjust the pH.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 55°C for 3 hours to deconjugate the steroid glucuronides.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Elute the steroids with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Derivatization: Silylation
To increase volatility for GC-MS analysis, hydroxyl and keto groups of the steroids are derivatized to their corresponding trimethylsilyl (TMS) ethers and methoxime-trimethylsilyl (MO-TMS) ethers.
Materials:
-
Dried steroid extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) or Ammonium Iodide (NH₄I) and Dithiothreitol (DTT) as catalysts[3]
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine to ensure complete dissolution.
-
For hydroxyl groups, add 100 µL of a derivatizing agent mixture, such as MSTFA with 1% TMCS[4].
-
For keto groups, a two-step process is often employed: first, methoximation with methoxyamine hydrochloride in pyridine, followed by silylation of the hydroxyl groups.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization[4][5].
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for steroid analysis. These should be optimized for the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes[4].
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode:
-
Full Scan: m/z 50-650 for qualitative analysis and identification of unknown metabolites.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target metabolites, monitor the characteristic ions listed in the data table.
-
Conclusion
The protocols and data presented provide a robust framework for the GC-MS analysis of this compound and its metabolites. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will enable accurate and reliable quantification, contributing to advancements in endocrinology, drug development, and related fields. The use of GC-MS remains a powerful tool for detailed steroid profiling, offering the necessary resolution and sensitivity for complex biological matrices[6].
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy-5-androsten-17-one using NMR Spectroscopy
Introduction
3-Hydroxy-5-androsten-17-one, also known as Dehydroepiandrosterone (DHEA), is an endogenous steroid hormone produced in the adrenal glands, the gonads, and the brain. It serves as a crucial metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. The precise structural characterization of DHEA is paramount for its use in research, drug development, and clinical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, enabling unambiguous identification and characterization. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.54 | m | |
| H-4 | 2.28 | m | |
| H-4' | 2.20 | m | |
| H-6 | 5.39 | d | 5.1 |
| H-7 | 1.85 | m | |
| H-7' | 1.55 | m | |
| H-8 | 1.60 | m | |
| H-9 | 0.98 | m | |
| H-11 | 1.50 | m | |
| H-11' | 1.45 | m | |
| H-12 | 1.80 | m | |
| H-12' | 1.75 | m | |
| H-14 | 1.52 | m | |
| H-15 | 1.95 | m | |
| H-15' | 1.48 | m | |
| H-16 | 2.45 | m | |
| H-16' | 2.08 | m | |
| H-18 (CH₃) | 0.89 | s | |
| H-19 (CH₃) | 1.05 | s |
Note: The assignments are based on aggregated data from publicly available spectra and may require 2D NMR for definitive confirmation.
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 36.9 |
| C-2 | 31.5 |
| C-3 | 71.7 |
| C-4 | 42.2 |
| C-5 | 140.8 |
| C-6 | 121.4 |
| C-7 | 31.7 |
| C-8 | 31.4 |
| C-9 | 50.1 |
| C-10 | 36.5 |
| C-11 | 20.6 |
| C-12 | 35.8 |
| C-13 | 47.1 |
| C-14 | 51.4 |
| C-15 | 21.8 |
| C-16 | 31.5 |
| C-17 | 220.8 |
| C-18 | 13.5 |
| C-19 | 19.4 |
Experimental Protocols
The following protocols are provided as a general guideline for the acquisition of high-quality NMR spectra of this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz. Fourier transform, phase, and baseline correct the spectrum.
1D ¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-230 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Fourier transform, phase, and baseline correct the spectrum.
2D NMR Spectroscopy (for complete assignment)
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemical arrangement of the molecule by identifying protons that are close in space.
Visualization of Workflows and Pathways
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Metabolic and Signaling Pathway of DHEA
The diagram below outlines the major metabolic conversions and signaling actions of this compound.
Application Notes and Protocols for In Vitro Assessment of 3-Hydroxy-5-androsten-17-one (DHEA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, more commonly known as dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone produced primarily by the adrenal glands, gonads, and brain.[1] As a precursor molecule in the biosynthesis of androgens and estrogens, DHEA's biological activity is multifaceted.[2] Its effects can be mediated directly, through interaction with various cellular receptors, or indirectly, following its conversion to more potent steroid hormones.[1][3]
These application notes provide an overview of and detailed protocols for key in vitro assays to characterize the biological activity of DHEA. The described methods are essential for researchers in endocrinology, drug discovery, and toxicology to elucidate the mechanisms of action and potential therapeutic or disruptive effects of DHEA and its metabolites. The assays covered include direct receptor binding, functional receptor activation, and effects on steroidogenesis.
Androgen Receptor (AR) Binding Assays
Androgen receptor binding assays are crucial for determining the direct interaction of DHEA with the AR. These assays quantify the affinity of a compound for the receptor, typically through competition with a known high-affinity radiolabeled or fluorescently-labeled ligand.
Competitive Radioligand Binding Assay
This classic method measures the ability of DHEA to displace a radiolabeled androgen, such as [³H]-R1881, from the androgen receptor.
Experimental Protocol:
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)[4]
-
[³H]-R1881 (synthetic androgen)
-
This compound (DHEA)
-
Dihydrotestosterone (DHT) as a positive control
-
Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate[5]
-
Wash Buffer: Assay buffer without DTT and molybdate[5]
-
Hydroxylapatite (HAP) slurry (50% in assay buffer)[5]
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure: [5]
-
Compound Preparation: Prepare serial dilutions of DHEA and DHT in DMSO. Further dilute in assay buffer to achieve final desired concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer with DMSO.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).
-
Test Compound: Add 50 µL of diluted DHEA or DHT to respective wells.
-
-
Ligand and Receptor Addition:
-
Add 50 µL of [³H]-R1881 working solution (e.g., 1 nM in assay buffer) to all wells.
-
Add 50 µL of diluted recombinant human androgen receptor to all wells.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand (HAP Method):
-
Add 100 µL of cold HAP slurry to each well.
-
Incubate for 15 minutes at 4°C with shaking.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant.
-
Wash the pellet three times with cold wash buffer.
-
-
Quantification:
-
Add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent specific binding for each DHEA concentration.
-
Plot the percent specific binding against the logarithm of the DHEA concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Fluorescence Polarization (FP) Competitor Assay
This high-throughput method measures the displacement of a fluorescently-labeled androgen from the AR, which results in a change in the polarization of emitted light.
Experimental Protocol:
Materials:
-
Androgen Receptor Ligand Binding Domain (AR-LBD)
-
Fluormone™ AL Green (fluorescent androgen ligand)
-
AR Green Assay Buffer
-
Dithiothreitol (DTT)
-
DHEA and control compounds
-
384-well plates
-
Fluorescence polarization plate reader
-
Reagent Preparation: Prepare "Complete AR Green Assay Buffer" by adding DTT to the AR Green Assay Buffer. Prepare a 2X working solution of the AR-LBD/Fluormone™ AL Green complex in this buffer.
-
Compound Plating: Prepare 2X serial dilutions of DHEA and control compounds in the complete assay buffer and dispense 20 µL into the wells of a 384-well plate.
-
Reaction Initiation: Add 20 µL of the 2X AR-LBD/Fluormone™ AL Green complex to each well.
-
Incubation: Incubate the plate at room temperature for 4-8 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in polarization indicates displacement of the fluorescent ligand. Plot the change in millipolarization (mP) units against the log of the DHEA concentration to determine the IC50 value.
Cell-Based Androgen Receptor Reporter Assays
Reporter gene assays measure the functional consequence of ligand binding to the androgen receptor, namely the activation of gene transcription.
AR CALUX® (Chemically Activated Luciferase Expression) Bioassay
This assay utilizes a human cell line (e.g., U2-OS) stably transfected with the human androgen receptor and a luciferase reporter gene under the control of androgen responsive elements (AREs).
Experimental Protocol:
Materials:
-
AR CALUX® cells[8]
-
Cell culture medium and supplements
-
DHEA and control compounds (e.g., DHT)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure: [8]
-
Cell Seeding: Seed AR CALUX® cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Exposure: Replace the culture medium with medium containing serial dilutions of DHEA or control compounds. Include a solvent control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add luciferase assay reagent to the cell lysate.
-
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. Plot the fold induction against the log of the DHEA concentration to determine the EC50 value.
Yeast-Based Androgen Screen (YAS)
This assay uses a modified strain of Saccharomyces cerevisiae that co-expresses the human androgen receptor and a reporter gene (e.g., lacZ for β-galactosidase) under the control of AREs.
Experimental Protocol:
Materials:
-
YAS yeast strain[9]
-
Selective yeast growth medium
-
DHEA and control compounds (e.g., DHT)
-
β-galactosidase assay reagents (e.g., o-nitrophenyl β-d-galactopyranoside, ONPG)
-
96-well plates
-
Spectrophotometer
Procedure: [9]
-
Yeast Culture Preparation: Inoculate a single colony of the YAS strain into selective growth medium and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.06. Add 200 µL of the diluted yeast culture to each well of a 96-well plate.
-
Compound Exposure: Add 2 µL of stock solutions of DHEA or control compounds in DMSO to the wells.
-
Incubation: Incubate the plate for 24 hours at 30°C with gentle shaking.
-
β-Galactosidase Assay:
-
Measure the yeast cell density (OD630).
-
Lyse the yeast cells and perform the β-galactosidase assay using ONPG as a substrate.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Normalize the β-galactosidase activity to cell density. Plot the normalized activity against the log of the DHEA concentration to determine the EC50.
H295R Steroidogenesis Assay
The H295R cell line is derived from a human adrenocortical carcinoma and expresses all the key enzymes necessary for steroidogenesis. This assay is used to assess the effect of compounds on the production of steroid hormones, including testosterone (B1683101) and estradiol.
Experimental Protocol:
Materials:
-
H295R cells (ATCC CRL-2128)[10]
-
Complete culture medium
-
DHEA and control compounds (e.g., forskolin (B1673556) as an inducer, prochloraz (B1679089) as an inhibitor)
-
24-well cell culture plates
-
ELISA kits or LC-MS/MS for hormone quantification
-
Reagents for cell viability assay (e.g., MTT)
-
Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of DHEA or control compounds. Each concentration should be tested in at least triplicate.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Sample Collection: After incubation, collect the culture medium from each well for hormone analysis. Store at -80°C until analysis.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess cytotoxicity.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA or LC-MS/MS.
-
Data Analysis: Normalize hormone production to cell viability. Express results as a fold change relative to the solvent control. Determine IC50 or EC50 values if a dose-response relationship is observed.
Assays for Neurosteroid Activity
DHEA and its sulfate (B86663) (DHEAS) are considered neurosteroids and can modulate the activity of neurotransmitter receptors, such as GABA-A, NMDA, and sigma-1 receptors.[1][14]
Patch-Clamp Electrophysiology
This technique can be used to measure the direct effect of DHEA on ion channel function in cultured neurons or cells expressing specific receptors (e.g., GABA-A or NMDA receptors). The protocol for this advanced technique is highly specific to the experimental setup and is not detailed here. The general principle involves measuring changes in ion currents across the cell membrane in response to the application of DHEA.
Quantitative Data Summary
The following table summarizes quantitative data for the in vitro activity of this compound (DHEA) from the literature.
| Assay Type | Target/Endpoint | Cell Line/System | Value | Reference(s) |
| Receptor Binding | Androgen Receptor (AR) | COS-1 cells | Ki: ~1.2 µM | [15] |
| Receptor Binding | Estrogen Receptor α (ERα) | COS-1 cells | Ki: ~1.1 µM | [15] |
| Receptor Binding | Estrogen Receptor β (ERβ) | COS-1 cells | Ki: ~500 nM | [15] |
| Receptor Activation | AR CALUX Assay | U2-OS cells | No EC50 reached; 11% relative transactivation vs. DHT | [8] |
| Enzyme Inhibition | Glucose-6-Phosphate Dehydrogenase (G6PDH) | N/A | Ki: 17 µM; IC50: 18.7 µM | [16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways and mechanisms of action of DHEA.
Caption: Workflow for a competitive androgen receptor binding assay.
Caption: Workflow for the H295R steroidogenesis assay.
References
- 1. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone and its metabolites: differential effects on androgen receptor trafficking and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. pnas.org [pnas.org]
- 15. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of 3-Hydroxy-5-androsten-17-one in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, more commonly known as Dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone precursor produced primarily by the adrenal glands, gonads, and brain.[1] It serves as a metabolic intermediate in the biosynthesis of androgens and estrogens.[1][2] Due to its diverse physiological roles and potential therapeutic applications, DHEA is a subject of extensive research. These application notes provide detailed protocols for the oral administration of DHEA in a research setting, focusing on rodent models.
Compound Information
Table 1: Chemical and Physical Properties of this compound (DHEA)
| Property | Value |
| IUPAC Name | (3β)-3-Hydroxyandrost-5-en-17-one |
| Synonyms | Dehydroepiandrosterone, DHEA, Prasterone, Androstenolone |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.43 g/mol |
| CAS Number | 53-43-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Practically insoluble in water, soluble in alcohol, ether, and other organic solvents |
| Melting Point | 149-151 °C |
Metabolic Pathway of DHEA
DHEA undergoes extensive metabolism in various tissues, including the liver, intestine, and target organs, where it is converted into more potent steroid hormones.[3][4] The primary metabolic transformations involve sulfation to DHEA-sulfate (DHEAS), which is the most abundant circulating form, and conversion to androgens and estrogens.[4]
Caption: Metabolic pathway of DHEA.
Experimental Protocols
Protocol 1: Formulation of DHEA for Oral Gavage
Objective: To prepare a stable and homogenous suspension of DHEA for oral administration to rodents.
Materials:
-
This compound (DHEA) powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, corn oil, sesame oil, or a mixture of polyethylene (B3416737) glycol 400 and water)
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Storage vials
Procedure:
-
Calculate the required amount of DHEA and vehicle. Based on the desired concentration (e.g., 10 mg/mL) and the total volume needed for the study, calculate the mass of DHEA powder required.
-
Weigh the DHEA powder accurately using an analytical balance.
-
Triturate the DHEA powder. Place the weighed DHEA powder in a mortar and grind it with a pestle to a fine, uniform powder. This increases the surface area and aids in suspension.
-
Prepare the vehicle. If using a CMC solution, prepare it in advance by slowly adding the CMC powder to sterile water while stirring continuously until a clear, viscous solution is formed. For oil-based vehicles, no prior preparation is needed.
-
Form a paste. Add a small amount of the chosen vehicle to the DHEA powder in the mortar and triturate to form a smooth, uniform paste. This prevents clumping when the full volume of the vehicle is added.
-
Suspend the DHEA. Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the suspension to a beaker or flask with a magnetic stir bar.
-
Homogenize the suspension. Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Store the formulation. Transfer the suspension to labeled storage vials. Store at 4°C and protect from light. Before each use, vortex or stir the suspension well to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rodents
Objective: To accurately administer a specific volume of the DHEA formulation directly into the stomach of a mouse or rat.
Materials:
-
DHEA formulation
-
Appropriately sized oral gavage needles (for mice: 18-20 gauge, 1.5 inches with a rounded tip; for rats: 16-18 gauge, 2-3 inches with a rounded tip).[5]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Determine Dosing Volume:
-
Prepare the Gavage Needle:
-
Administration:
-
Attach the gavage needle to the syringe containing the calculated dose of the DHEA formulation.
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) of the mouth.[5]
-
Advance the tube along the upper palate until it passes into the esophagus. The tube should pass easily with no resistance. The animal may exhibit swallowing reflexes.[5]
-
If resistance is met, withdraw the tube and re-attempt. Forcing the tube can cause injury to the trachea or esophagus.
-
Once the tube is in the correct position (up to the pre-measured mark), slowly administer the substance.
-
After administration, gently remove the tube in the same direction it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[7]
-
Continue to monitor the animals at regular intervals for the next 24 hours.
-
Caption: Experimental workflow for in vivo oral DHEA studies.
Quantitative Data from Preclinical Studies
The oral bioavailability of DHEA in rodents is relatively low, estimated to be around 3% in rats.[8] However, oral administration leads to significant increases in circulating levels of DHEA and its metabolites.
Table 2: Summary of Oral DHEA Administration Protocols in Rodents
| Species | Dosage | Vehicle/Method | Duration | Key Findings | Reference |
| Rat | 10 mg/kg | Oral gavage | Acute & Subchronic | Acute treatment showed pronociceptive effects, while subchronic treatment elevated the pain threshold. | [9] |
| Rat | 0.3% or 0.6% in diet | Chow | Not specified | Resulted in significantly higher plasma DHEA levels in females compared to males. | [10] |
| Rat | Not specified (gavage) | Not specified | 3-48 hours | Maximal plasma levels of androstenedione and testosterone were observed at 3 hours post-administration. | [11] |
| Mouse | 10.2 mg/kg/day | Oral gavage | 6 weeks | Increased body weight and muscle mass. | [12] |
| Mouse | 0.6% in diet | Chow | 5 weeks | Significantly inhibited pancreatic cancer cell growth in nude mice. | [13] |
| Mouse | 45, 60, 90 mg/kg | Oral gavage | Not specified | 45 mg/kg was the optimal dose to induce a PCOS-like phenotype. | [14] |
| Rat | 0.5 and 5 mg/kg | Oral gavage | 4 weeks | 5 mg/kg increased proceptive behaviors in female rats. | [15] |
Table 3: Pharmacokinetic Parameters of DHEA and Metabolites Following Oral Administration in Rodents
| Species | Dose | Analyte | Cmax (ng/mL) | Tmax (hours) | Reference |
| Rat (Female) | Gavage | Androstenedione | ~2.6 (264% increase) | 3 | [11] |
| Rat (Female) | Gavage | Testosterone | ~0.8 (8000% increase) | 3 | [11] |
| Rat (Female) | Gavage | Estradiol | ~0.04 (113% increase) | 6 | [11] |
| Rat (Male) | 0.6% in diet | Total DHEA | 400 - 1500 | Not specified | [10] |
| Rat (Female) | 0.6% in diet | Total DHEA | 17500 - 33000 | Not specified | [10] |
| Cynomolgus Monkey | 50 mg | DHEA | ~15 | 1 | [16] |
| Cynomolgus Monkey | 50 mg | DHEA-S | ~1500 | 1 | [16] |
| Cynomolgus Monkey | 50 mg | Testosterone | ~1.5 | 1 | [16] |
Note: Data from Cynomolgus monkeys are included for comparative purposes as primate data can be informative for preclinical research.
Signaling Pathways
DHEA and its metabolites exert their biological effects through multiple signaling pathways. This includes direct interaction with cell surface receptors and intracellular receptors, as well as indirect effects through its conversion to androgens and estrogens, which then act on their respective receptors.[2][4]
Caption: Signaling pathways of DHEA and its metabolites.
Analytical Methods
Quantification of DHEA and its metabolites in plasma and tissue samples is typically performed using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[17] These methods allow for the accurate measurement of low endogenous and post-administration concentrations of these steroids. Sample preparation often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[17]
Conclusion
These application notes provide a comprehensive overview and detailed protocols for the oral administration of this compound (DHEA) in a research setting. Adherence to these protocols will facilitate accurate and reproducible in vivo studies to further elucidate the pharmacokinetic, pharmacodynamic, and toxicological properties of this multifaceted steroid. Researchers should always adhere to their institution's animal care and use guidelines when performing these procedures.
References
- 1. The effects of dehydroepiandrosterone and dehydroepiandrosterone sulfate on the reproductive and vital organs of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of dehydroepiandrosterone (DHEA) and biologically active oxygenated metabolites of DHEA and epiandrosterone (EpiA)--recent reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. High bioavailability of dehydroepiandrosterone administered percutaneously in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of acute and subchronic oral administration of dehydroepiandrosterone (DHEA) on nociceptive threshold in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sex differences in dehydroepiandrosterone metabolism in the rat: different plasma levels following ingestion of DHEA-supplemented diet and different metabolite patterns in plasma, bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat | PLOS One [journals.plos.org]
- 12. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral dehydroepiandrosterone inhibits the growth of human pancreatic cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of DHEA therapy on sexual behavior in female rats [iris.unimo.it]
- 16. Pharmacokinetics of oral dehydroepiandrosterone (DHEA) in the ovariectomised cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-5-androsten-17-one (DHEA) in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, more commonly known as Dehydroepiandrosterone (DHEA), is an endogenous steroid hormone primarily produced by the adrenal glands, gonads, and the brain. It serves as a crucial precursor to sex hormones, including testosterone (B1683101) and estrogen.[1] The circulating levels of DHEA and its sulfated form, DHEA-S, are the most abundant steroid hormones in the human body, peaking in early adulthood and declining with age. This age-related decline has prompted extensive research into the potential role of DHEA supplementation in mitigating age-associated metabolic disorders. These application notes provide a comprehensive overview of the metabolic effects of DHEA, supported by quantitative data from clinical studies and detailed experimental protocols for researchers.
Metabolic Effects of DHEA
DHEA has been shown to exert a range of effects on glucose and lipid metabolism, as well as on body composition. Its mechanisms of action are multifaceted, involving conversion to downstream hormones and direct effects on various signaling pathways.
Glucose Metabolism
Research suggests that DHEA may improve glucose homeostasis by enhancing insulin (B600854) sensitivity and glucose uptake. Several studies have indicated that DHEA supplementation can lead to a significant decrease in fasting glucose levels, particularly in individuals over 60 years of age.[2][3] The proposed mechanisms include the activation of the PI3K/Akt signaling pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in skeletal muscle, thereby increasing glucose uptake.[4][5]
Lipid Metabolism
The effects of DHEA on lipid metabolism are more complex and sometimes contradictory across studies. While some research indicates that DHEA supplementation does not significantly alter total cholesterol, LDL-C, or triglyceride levels, a notable effect is a potential decrease in HDL-C levels.[6] However, other studies have reported favorable changes in the lipid profile, including a reduction in total cholesterol and LDL cholesterol.[7][8] DHEA is also known to influence adipose tissue by inhibiting adipogenesis, particularly in omental fat, and modulating the secretion of adipokines.[9][10]
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the effects of DHEA supplementation on various metabolic parameters.
Table 1: Effects of DHEA on Glucose Metabolism and Insulin Sensitivity
| Study Population | DHEA Dosage | Duration | Key Findings | Reference |
| Hypoadrenal Women | 50 mg/day | 12 weeks | Increased insulin sensitivity (glucose infusion rate: 358 ± 24.7 vs. 320 ± 24.6 mg/min, P < 0.05); Reduced fasting plasma insulin (42 ± 4.94 vs. 53 ± 6.58 pmol/l, P = 0.005) and glucagon. | [7] |
| Men | 25 mg/day | 12 weeks | Decreased steady-state plasma glucose (178.9 ± 12.2 to 132.0 ± 12.8 mg/dl, P < 0.01). | [11] |
| Postmenopausal Women | 25 mg/day | 12 months | Improved insulin sensitivity (M index +29.55%, P=0.01). | [12] |
| Elderly Men and Women | 50 mg/day | 2 years | No significant clinically relevant effects on insulin sensitivity. | [13] |
| Men with age-related decline of DHEA-S | 50 mg/24h | 3 months | No significant changes in serum insulin, glucose, or indexes of insulin sensitivity and resistance. | [14] |
Table 2: Effects of DHEA on Lipid Profile
| Study Population | DHEA Dosage | Duration | Key Findings | Reference |
| Hypoadrenal Women | 50 mg/day | 12 weeks | Reduced total cholesterol (P < 0.005), triglycerides (P < 0.011), LDL cholesterol (P < 0.05), and HDL cholesterol (P < 0.005). | [7] |
| Postmenopausal Women | 25 mg/day | 12 months | Improved lipid pattern (HDL-C +11.61%, P=0.03; LDL-C -11.07%, P=0.04; Triglycerides -19.60%, P=0.03). | [12] |
| Meta-analysis of RCTs | Various | Various | No significant change in total cholesterol, LDL-C, and triglycerides; Significant reduction in HDL-C (WMD: -3.1 mg/dl). | [6] |
| Postmenopausal Women | 1600 mg/day | 28 days | Marked decline in serum cholesterol (11.3%, P < 0.05) and HDL (20.0%, P < 0.05). | [15] |
| Patients with hypoadrenalism | 50 mg/day | 4 months | In patients with Addison's disease, a significant decrease in total cholesterol and in low-density lipoproteins. | [8] |
Signaling Pathways and Experimental Workflows
DHEA Metabolic Pathway
DHEA is metabolized in various tissues to produce androgens and estrogens, which then exert their effects on target cells. The following diagram illustrates the primary metabolic conversion pathways of DHEA.
Caption: Metabolic conversion pathway of DHEA to androgens and estrogens.
DHEA and PI3K/Akt Signaling in Glucose Metabolism
DHEA is proposed to enhance glucose uptake in skeletal muscle by activating the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the plasma membrane.
Caption: DHEA-mediated activation of the PI3K/Akt pathway for glucose uptake.
Experimental Workflow: Investigating DHEA Effects on Adipocyte Differentiation
This workflow outlines the key steps to assess the impact of DHEA on the differentiation of preadipocytes into mature adipocytes in vitro.
Caption: Workflow for studying DHEA's effect on adipocyte differentiation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp
Objective: To measure whole-body insulin sensitivity in response to DHEA administration.
Materials:
-
DHEA (micronized, pharmaceutical grade)
-
Placebo capsules
-
Human insulin
-
20% dextrose solution
-
[3-³H]glucose (for tracer studies)
-
Catheters for infusion and blood sampling
-
Glucose analyzer
Procedure:
-
Subject Recruitment and Baseline Measurements: Recruit subjects based on study criteria (e.g., age, health status, DHEA levels). Obtain baseline measurements of fasting glucose, insulin, and lipid profile.
-
Randomization and Treatment: Randomly assign subjects to receive either DHEA (e.g., 50 mg/day) or a matching placebo for a specified duration (e.g., 12 weeks).
-
Hyperinsulinemic-Euglycemic Clamp Procedure:
-
After an overnight fast, insert catheters into an antecubital vein for infusions and into a contralateral hand vein, which is heated to arterialize the venous blood, for blood sampling.
-
Begin a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.
-
After a basal sampling period, start a continuous infusion of human insulin at a constant rate (e.g., 40 mU/m²/min).
-
Simultaneously, begin a variable infusion of 20% dextrose. Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate to maintain euglycemia (target glucose level, e.g., 90 mg/dL).
-
Once a steady state of glucose infusion is reached (typically after 90-120 minutes), collect blood samples for the determination of plasma glucose, insulin, and [3-³H]glucose specific activity.
-
-
Data Analysis: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Protocol 2: In Vitro Assessment of Adipocyte Differentiation and Glucose Uptake
Objective: To determine the direct effects of DHEA on preadipocyte differentiation and glucose uptake in mature adipocytes.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1 or human primary preadipocytes)
-
Cell culture medium (e.g., DMEM) and supplements
-
Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
DHEA (dissolved in a suitable solvent like DMSO)
-
Oil Red O staining solution
-
2-deoxy-[³H]glucose
-
Insulin solution
-
Lysis buffer for RNA or protein extraction
Procedure:
-
Cell Culture and Differentiation:
-
Culture preadipocytes to confluence in standard growth medium.
-
Induce differentiation by treating the cells with a differentiation cocktail. For the experimental group, add DHEA at various concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) to the differentiation medium. Include a vehicle control.
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin (and DHEA for the treatment group) and continue the culture for another 4-11 days until mature adipocytes with visible lipid droplets are formed.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
Fix the cells with 10% formalin.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10-15 minutes to visualize intracellular lipid droplets.
-
Wash excess stain and visualize under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Glucose Uptake Assay:
-
On mature adipocytes (day 12-14 of differentiation), serum-starve the cells for 2-4 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a basal (unstimulated) control.
-
Add 2-deoxy-[³H]glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of DHEA on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in a relevant cell type (e.g., skeletal muscle cells or adipocytes).
Materials:
-
Cell line of interest
-
DHEA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence and treat with DHEA at desired concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and heat to denature.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
-
Conclusion
This compound (DHEA) demonstrates significant potential in modulating various aspects of metabolism. Its effects on improving insulin sensitivity and glucose uptake are supported by a growing body of evidence. The impact on lipid metabolism is more varied, warranting further investigation to elucidate the precise mechanisms and clinical implications. The provided application notes and protocols offer a framework for researchers to further explore the metabolic actions of DHEA, contributing to a better understanding of its therapeutic potential in metabolic diseases.
References
- 1. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone and DHEA activate the glucose metabolism-related signaling pathway in skeletal muscle [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperinsulinemic-Euglycemic Clamp [bio-protocol.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DHEA-Mediated Inhibition of the Pentose Phosphate Pathway Alters Oocyte Lipid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dehydroepiandrosterone alleviates oleic acid-induced lipid metabolism disorders through activation of AMPK-mTOR signal pathway in primary chicken hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical methods for plasma lipoprotein analysis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Immunoassay Development: 3-Hydroxy-5-androsten-17-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, also known by synonyms such as Dehydroepiandrosterone (DHEA) and Epiandrosterone, is an endogenous steroid hormone.[1][2] It serves as a crucial intermediate in the biosynthesis of androgens and estrogens.[1] As a metabolite of testosterone (B1683101) and DHEA, its quantification in biological samples is of significant interest for a variety of research areas, including endocrinology, drug development, and clinical diagnostics.[1][3] These application notes provide a comprehensive guide to developing a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.
Principle of the Assay
The detection of this compound is achieved through a competitive binding immunoassay. This method is ideal for small molecules like steroids. In this assay format, the this compound present in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to horseradish peroxidase, HRP) for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of the target molecule in the sample will lead to less binding of the labeled conjugate and, consequently, a weaker signal.
Data Presentation: Immunoassay Characteristics
The performance of an immunoassay for this compound is defined by several key parameters. Below is a summary of typical performance data adapted from commercially available ELISA kits for the closely related and often synonymously used Dehydroepiandrosterone (DHEA).
| Parameter | Typical Value | Description |
| Assay Range | 0.1 - 40 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | < 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Specificity | High | The ability of the antibody to bind specifically to this compound with minimal cross-reactivity to other structurally similar steroids. |
| Intra-Assay Precision | < 10% | The variation within a single assay run. |
| Inter-Assay Precision | < 15% | The variation between different assay runs. |
| Sample Types | Serum, Plasma, Saliva, Urine, Cell Culture Supernatants | The biological matrices in which the analyte can be reliably quantified. |
Cross-Reactivity Data
A critical aspect of steroid immunoassays is the potential for cross-reactivity with other endogenous steroids that are structurally similar. The following table presents typical cross-reactivity data for a DHEA immunoassay, which is informative for the development of an assay for this compound.
| Compound | Cross-Reactivity (%) |
| Dehydroepiandrosterone (DHEA) | 100 |
| Pregnenolone | 9.48 |
| Epiandrosterone | 2.49 |
| 17-Hydroxypregnenolone | 2.09 |
| Androstenedione | 0.40 |
| Dihydrotestosterone (DHT) | 0.37 |
| Testosterone | 0.31 |
| Progesterone | 0.23 |
| Estrone | 0.22 |
| 17a-Hydroxyprogesterone | 0.19 |
| 11-Deoxycortisol | 0.17 |
| Androsterone | 0.14 |
| Corticosterone | 0.12 |
| Aldosterone | 0.11 |
| Cortisol | 0.07 |
| DHEA-S | < 0.02 |
| Cholesterol | Not Detectable |
Data adapted from a commercially available DHEA ELISA kit. Actual values will vary depending on the specific antibody used.
Experimental Protocols
This section provides a detailed methodology for developing a competitive ELISA for this compound.
Materials and Reagents
-
High-binding 96-well microplates
-
Monoclonal or polyclonal antibody specific for this compound (or DHEA)
-
This compound standard
-
This compound-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Biological samples (serum, plasma, etc.)
Experimental Workflow Diagram
Caption: Experimental workflow for the competitive ELISA.
Detailed Protocol
1. Microplate Coating:
-
Dilute the anti-3-Hydroxy-5-androsten-17-one antibody in Coating Buffer to the optimal concentration (to be determined by titration).
-
Add 100 µL of the diluted antibody to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
2. Blocking:
-
Add 200 µL of Assay Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
3. Competitive Reaction:
-
Prepare a serial dilution of the this compound standard in Assay Buffer.
-
Add 50 µL of the standards, control samples, and unknown samples to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
4. Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. The color will change to blue.
5. Stopping the Reaction and Measurement:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Signaling Pathway and Mechanism of Action
This compound is a prohormone that can be converted to more potent androgens. One of its key mechanisms of action is the downregulation of Sex Hormone-Binding Globulin (SHBG).[4] SHBG is a protein that binds to androgens in the bloodstream, rendering them inactive. By reducing SHBG levels, this compound increases the bioavailability of free testosterone, which can then exert its biological effects on target tissues.
Caption: Proposed mechanism of action for this compound.
Conclusion
The development of a robust and reliable immunoassay for this compound is essential for advancing research in various fields. The competitive ELISA format described in these application notes provides a sensitive and specific method for its quantification in diverse biological samples. Careful optimization of assay parameters and a thorough understanding of potential cross-reactivities are crucial for obtaining accurate and reproducible results. The information provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals in establishing an in-house immunoassay for this important steroid hormone.
References
Application Notes and Protocols for Cell Culture Experiments with 3-Hydroxy-5-androsten-17-one (DHEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-androsten-17-one, more commonly known as Dehydroepiandrosterone (DHEA), is an endogenous steroid hormone primarily produced in the adrenal cortex, gonads, and brain.[1] It serves as a crucial precursor in the biosynthesis of sex steroids, including testosterone (B1683101) and estrogens.[1][2] Beyond its role as a prohormone, DHEA and its sulfated ester, DHEAS, exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and immune-modulating effects.[1] Research has demonstrated that DHEA can influence cell proliferation, apoptosis, and differentiation in a cell-type-specific manner, making it a compound of significant interest in various research fields, including cancer biology, neurobiology, and endocrinology.
DHEA's mechanism of action is multifaceted, involving direct and indirect interactions with a variety of cellular receptors. It can act as a ligand for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), Pregnane X Receptor (PXR), and Estrogen Receptors (ERα and ERβ).[3][4][5] Additionally, DHEA can modulate the activity of membrane-associated receptors, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.[6] The diverse signaling pathways activated by DHEA underscore its potential as a therapeutic agent and a tool for investigating cellular processes.
These application notes provide detailed protocols for key cell culture experiments to investigate the effects of DHEA on cellular functions, along with summaries of quantitative data and visualizations of relevant signaling pathways.
Data Presentation
Table 1: Effects of DHEA on Cell Viability and Receptor Activation
| Cell Line/System | Assay | Effect | Concentration/Value | Citation |
| Human Ovarian Cancer (MDAH-2774) | Proliferation Assay | Promoted proliferation | Dose-dependent (10-200 µM) | [2][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Inhibited proliferation | Dose-dependent (10-200 µM) | [2][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Necrosis Assay (AO/EB Staining) | Increased necrosis | Dose-dependent (5-54% increase) | [5] |
| Primary Rat Leydig Cells | Proliferation Assay (EdU) | Inhibited proliferation | 1, 50, 100 µM | [7] |
| Primary Rat Leydig Cells | Viability Assay (MTT) | Improved viability | 0.1-200 µM | [8] |
| Human Melanoma (BLM) | Proliferation Assay (MTT) | Mild inhibition of cell growth | ~69% viability at 200 µM | [8] |
| Mouse Melanoma (B16F10) | Proliferation Assay (MTT) | Dose-dependent decrease in cell growth | ~30% inhibition at 200 µM | [8] |
| Human PXR | Receptor Activation Assay | Activation | EC50 = 70 µM | [3] |
| Rodent PXR | Receptor Activation Assay | Activation | EC50 = 20 µM | [3] |
| Human Neural Stem Cells | Neurogenesis Assay (TuJ1+) | Increased number of neurons | (with LIF) | [4] |
| Lung Adenocarcinoma Cells (A549, PC9) | Apoptosis Assay | Increased apoptosis | 100-200 µM | [9] |
| Colorectal Cancer Cells (HCT116) | Cell Cycle Analysis | G1 phase arrest | 100-200 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of DHEA on cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DHEA)
-
Vehicle for DHEA (e.g., DMSO or ethanol)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
DHEA Treatment:
-
Prepare a stock solution of DHEA in the chosen vehicle.
-
Prepare serial dilutions of DHEA in serum-free or complete medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DHEA or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Protocol 2: Assessment of Apoptosis and Necrosis using Acridine Orange/Ethidium (B1194527) Bromide (AO/EB) Staining
This dual staining method allows for the visualization of live, apoptotic, and necrotic cells. Acridine orange stains both live and dead cells (green fluorescence), while ethidium bromide only stains cells with compromised membrane integrity (red fluorescence).
Materials:
-
Cells of interest cultured on coverslips or in chamber slides
-
This compound (DHEA)
-
Vehicle for DHEA
-
Phosphate-Buffered Saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
AO/EB staining solution (1 µL of AO stock and 1 µL of EB stock in 100 µL PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a petri dish or in chamber slides.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of DHEA or vehicle control for the chosen duration.
-
-
Staining:
-
After treatment, gently wash the cells twice with PBS.
-
Add 10-20 µL of the freshly prepared AO/EB staining solution directly to the cells on the coverslip/slide.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Visualization:
-
Immediately visualize the cells under a fluorescence microscope.
-
Capture images using filters for green (live cells), red (necrotic cells), and orange/yellow (apoptotic cells) fluorescence.
-
Interpretation:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.
-
-
Protocol 3: Cell Proliferation Analysis using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) Assay
The EdU assay is a method for detecting DNA synthesis in proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHEA)
-
Vehicle for DHEA
-
EdU solution (e.g., 10 mM stock)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and DHEA Treatment:
-
Seed cells in appropriate culture vessels (e.g., plates with coverslips for microscopy or multi-well plates for flow cytometry).
-
Treat with DHEA or vehicle control for the desired time.
-
-
EdU Labeling:
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for a period that allows for a detectable level of incorporation (e.g., 2 hours).[11]
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells once with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Analysis:
-
Wash the cells twice with PBS.
-
If desired, counterstain the nuclei with a suitable dye.
-
Analyze the cells using fluorescence microscopy to visualize proliferating cells or by flow cytometry to quantify the percentage of EdU-positive cells.
-
Signaling Pathways and Experimental Workflows
DHEA Metabolism and Action on Nuclear Receptors
DHEA can be metabolized into various steroid hormones. It can also directly or indirectly activate several nuclear receptors, including PPARα, PXR, and Estrogen Receptors, to regulate gene expression.
Caption: Metabolic conversion of DHEA and its influence on nuclear receptors PPARα, PXR, and ERs.
DHEA Modulation of NMDA Receptor Signaling
DHEA can modulate neuronal activity by interacting with the NMDA receptor, a key player in synaptic plasticity and neurotransmission.
Caption: DHEA's modulation of the NMDA receptor, potentially via the Sigma-1 receptor, leading to changes in intracellular calcium.
Experimental Workflow for Assessing DHEA's Effect on Cell Proliferation
This diagram illustrates the general workflow for conducting experiments to determine the impact of DHEA on the proliferation of a chosen cell line.
Caption: A streamlined workflow for investigating the effects of DHEA on cell proliferation.
References
- 1. Frontiers | Dehydroepiandrosterone (DHEA) Sensitizes Irinotecan to Suppress Head and Neck Cancer Stem-Like Cells by Downregulation of WNT Signaling [frontiersin.org]
- 2. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Receptor Phosphorylation Contributes to Activation of Peroxisome Proliferator Activated Receptor α by Dehydroepiandrosterone and Other Peroxisome Proliferators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone Induces Human CYP2B6 through the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of 3-Hydroxy-5-androsten-17-one in Solution
Welcome to the technical support center for 3-Hydroxy-5-androsten-17-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material and stock solutions?
A1: For the solid (neat) form of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and moisture.[1] Keep the container tightly sealed. For long-term storage, a temperature of 2-8°C is preferable to maintain chemical integrity.[1]
Stock solutions should be stored in amber glass vials to protect from light. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months), it is recommended to store aliquots at -20°C or lower to minimize degradation from freeze-thaw cycles.
Q2: What solvents are suitable for preparing stock solutions of this compound?
A2: this compound is slightly soluble in water but soluble in organic solvents.[1] For analytical purposes, HPLC-grade methanol (B129727) or ethanol (B145695) are commonly used to prepare stock solutions. Ensure the solvent is of high purity to avoid introducing contaminants that could accelerate degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its chemical structure (a 3-hydroxy steroid with a ketone group and a double bond), this compound may be susceptible to the following degradation pathways:
-
Oxidation: The hydroxyl group at the C3 position and the allylic protons are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Hydrolysis: While the core steroid structure is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) could potentially catalyze rearrangements or other degradative reactions.
-
Photodegradation: Exposure to UV or even ambient light can lead to photochemical reactions, including isomerization, oxidation, or cleavage of the steroid rings. Studies on similar steroids like testosterone (B1683101) have shown significant photodegradation in aqueous solutions.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, follow these best practices:
-
Light Protection: Always work with solutions in a dimly lit environment and store them in amber vials or wrap containers in aluminum foil.
-
Temperature Control: Prepare and handle solutions at ambient temperature and store them under recommended conditions (refrigerated or frozen) when not in use. Avoid leaving solutions on the benchtop for extended periods.
-
Inert Atmosphere: For sensitive experiments or long-term storage of solutions, consider degassing solvents and overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.
-
pH Control: Use buffered solutions when working in aqueous media to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Solvent Purity: Use high-purity, fresh solvents to avoid contaminants that can promote degradation.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing peak area in HPLC analysis over time.
This is a common indication that your analyte is degrading in solution.
| Possible Cause | Troubleshooting Step |
| Degradation in Autosampler Vials | Prepare fresh dilutions from a stock solution for each analytical run. If using an autosampler with temperature control, set it to a low temperature (e.g., 4°C). |
| Photodegradation | Use amber or light-blocking autosampler vials. |
| Oxidative Degradation | Prepare samples in degassed solvents. |
| On-Column Degradation | Ensure the mobile phase pH is compatible with the analyte. Try a different column with a different stationary phase to rule out interactions with the column packing. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
The appearance of new peaks, especially over time, suggests the formation of degradation products.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | To identify the source of degradation, perform a forced degradation study (see Experimental Protocols section). This will help in tentatively identifying the degradation products. |
| Contamination | Analyze a solvent blank to rule out contamination from the solvent or glassware. Ensure proper cleaning of all labware. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Data for Dehydroepiandrosterone (DHEA) in Solution
| Stress Condition | Incubation Time & Temperature | % Degradation | Observations |
| Acidic (pH 2) | 7 days at 60°C | Not significant | DHEA is relatively stable under acidic conditions.[1] |
| Basic (pH 12) | 7 days at 60°C | Not significant | DHEA is relatively stable under basic conditions.[1] |
| Oxidative (3% H₂O₂) | 3 hours at 60°C | 62% | DHEA is susceptible to oxidative degradation.[1] |
| Photolytic (Sunlight) | 7 days at ambient temperature | 91% | DHEA is highly susceptible to photodegradation.[1] |
Data extracted from a pilot stability study on DHEA rapid-dissolving tablets, where solutions were prepared for forced degradation.[1]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 7 days.
-
Control Sample: Keep a vial of the stock solution protected from light at 2-8°C.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable analytical method, such as HPLC with UV or MS detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize any significant degradation products.
Visualizations
References
Technical Support Center: Synthesis of 3-Hydroxy-5-androsten-17-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-androsten-17-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Oppenauer oxidation of dehydroepiandrosterone (B1670201) (DHEA).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. Below is a summary of potential causes and recommended solutions.
-
Incomplete Reaction: The Oppenauer oxidation is a reversible reaction. To drive the equilibrium towards the product, a large excess of the hydride acceptor (e.g., acetone) is typically used.[1] Ensure that a sufficient excess is present in your reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side Reactions: The most common side reaction is the aldol (B89426) condensation of the aldehyde or ketone products, especially if there are α-hydrogens.[2] Using anhydrous solvents can help minimize this. Another potential side reaction is the migration of the double bond.
-
Suboptimal Reaction Conditions: Temperature and the choice of catalyst are crucial. While higher temperatures can increase the reaction rate, they may also promote side reactions. It is important to find the optimal balance for your specific substrate and catalyst.
-
Impure Starting Materials: The purity of the starting material, dehydroepiandrosterone (DHEA), is critical. Impurities can interfere with the catalyst and lead to the formation of byproducts. Ensure your DHEA is of high purity before starting the reaction.
-
Inefficient Purification: Product loss during workup and purification can significantly reduce the final yield. Optimize your extraction and chromatography procedures to minimize losses.
Q2: How can I monitor the progress of the Oppenauer oxidation?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside your starting material (DHEA) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?
A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. These could include unreacted starting material, aldol condensation products, or isomers from double bond migration. Column chromatography is the most common method for purifying the desired product from these impurities. The choice of solvent system for chromatography will depend on the polarity of the impurities. Recrystallization can also be an effective final purification step to obtain a highly pure product.
Q4: What is the role of the aluminum alkoxide in the Oppenauer oxidation?
A4: The aluminum alkoxide (e.g., aluminum isopropoxide or aluminum tert-butoxide) acts as a catalyst. The alcohol of the steroid substrate coordinates with the aluminum center.[2] This is followed by deprotonation to form an alkoxide intermediate, which then facilitates the transfer of a hydride to the ketone (e.g., acetone), thereby oxidizing the steroid alcohol to a ketone and reducing the acetone (B3395972) to isopropanol.
Data Presentation: Optimizing Oppenauer Oxidation Conditions
The following table summarizes the impact of various reaction parameters on the yield of the Oppenauer oxidation of steroid alcohols. The data is compiled from various sources and represents typical trends.
| Parameter | Variation | Effect on Yield | Notes |
| Catalyst | Aluminum Isopropoxide | Generally good yields | A commonly used and effective catalyst. |
| Aluminum tert-Butoxide | Can provide excellent yields[1] | Often used for high-yielding oxidations. | |
| Trimethylaluminum (B3029685) | Used in modified Oppenauer oxidations[2] | May require different reaction conditions. | |
| Hydride Acceptor | Acetone | Standard and effective | Used in large excess to drive the reaction equilibrium.[1] |
| Cyclohexanone | Alternative hydride acceptor | Can be effective, may alter reaction kinetics. | |
| 3-Nitrobenzaldehyde | Used with trimethylaluminum catalyst[2] | A more reactive oxidant. | |
| Solvent | Toluene | Common solvent, good for azeotropic removal of water | Helps to maintain anhydrous conditions. |
| Benzene (B151609)/Acetone | A classic solvent mixture | Effective but benzene is a known carcinogen. | |
| Dioxane | Can be used as a solvent | Ensure it is dry before use. | |
| Temperature | Reflux | Increases reaction rate | May also increase the rate of side reactions. |
| Room Temperature | Slower reaction rate | May lead to cleaner reactions with fewer byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oppenauer Oxidation of DHEA
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Aluminum isopropoxide
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve dehydroepiandrosterone (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add aluminum isopropoxide (1.2 equivalents) to the solution.
-
Reaction Execution: Add a large excess of anhydrous acetone (e.g., 10-20 equivalents) to the reaction mixture. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. The yield can be further improved by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Solubility Issues with 3-Hydroxy-5-androsten-17-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-Hydroxy-5-androsten-17-one, also widely known as Dehydroepiandrosterone (B1670201) (DHEA).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (DHEA)?
A1: this compound is a crystalline solid that is practically insoluble in water.[1][2] It is, however, soluble in several organic solvents. Its solubility is influenced by the polarity of the solvent and the temperature.[3]
Q2: In which organic solvents is this compound (DHEA) soluble?
A2: DHEA is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[2] It also shows solubility in other solvents like acetone, ethyl acetate, and various alcohols.[3]
Q3: How can I prepare an aqueous solution of this compound (DHEA)?
A3: Due to its poor water solubility, a direct aqueous solution is difficult to prepare. The recommended method is to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, and then dilute this stock solution with the aqueous buffer of choice.[2] It is important to note that the final concentration of the organic solvent should be compatible with your experimental system.
Q4: What is the solubility of this compound (DHEA) in a DMSO:PBS mixture?
A4: The solubility of DHEA in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[2]
Q5: Are there methods to enhance the aqueous solubility of this compound (DHEA)?
A5: Yes, several techniques can be employed to enhance its aqueous solubility, including the use of co-solvents, cyclodextrin (B1172386) complexation, preparation of solid dispersions, and micronization.[4][5][6]
Q6: Does the pH of the aqueous medium affect the solubility of this compound (DHEA)?
A6: As a neutral molecule, the solubility of DHEA is not significantly affected by pH changes within the typical physiological range.[7] However, extreme pH values may lead to chemical degradation.
Solubility Data
The following table summarizes the reported solubility of this compound (DHEA) in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble / 23 µg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2] |
| Ethyl Acetate | Higher than in alcohols and acetonitrile | [3] |
| Acetone | Higher than in alcohols and acetonitrile | [3] |
| Methanol | Lower than in ethanol and other tested solvents | [3] |
| 1-Butanol | Higher than in ethanol and methanol | [3] |
| Isopropanol | Similar to cyclohexane, lower than 1-butanol | [3] |
| Cyclohexane | Similar to isopropanol, lower than 1-butanol | [3] |
Troubleshooting Guides
This section provides detailed methodologies for overcoming common solubility issues with this compound.
Guide 1: Preparation of Aqueous Working Solutions Using a Co-solvent
This protocol describes the standard method for preparing aqueous solutions of DHEA for in vitro experiments.
Experimental Protocol:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution. Gentle warming to 37°C or sonication can aid this process.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the aqueous buffer (e.g., PBS, cell culture medium), slowly add the stock solution dropwise to the desired final concentration.
-
Crucial Step: The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts in biological assays.
-
-
Observation and Filtration:
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, the solubility limit in that specific medium and solvent concentration has likely been exceeded.
-
If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Storage:
-
It is recommended to prepare fresh aqueous solutions daily. If storage is necessary, store at -20°C, but be aware that the compound may precipitate upon freezing and require re-solubilization.[2]
-
Troubleshooting:
-
Precipitation upon dilution:
-
Reduce the final concentration of DHEA.
-
Increase the proportion of the organic co-solvent, if permissible for the experiment.
-
Try a different co-solvent.
-
Experimental Workflow for Co-solvent Method
Caption: Workflow for preparing aqueous solutions of DHEA using a co-solvent.
Guide 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9] This method is suitable for preparing formulations with higher aqueous concentrations of DHEA.
Experimental Protocol:
-
Select a Cyclodextrin:
-
Prepare a Cyclodextrin Solution:
-
Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 1-10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation and Quantification:
Troubleshooting:
-
Low solubility enhancement:
-
Increase the concentration of the cyclodextrin.
-
Try a different type of cyclodextrin or its derivative.
-
Optimize the temperature and incubation time for complexation.
-
Signaling Pathway for Cyclodextrin Complexation
Caption: Formation of a water-soluble DHEA-cyclodextrin inclusion complex.
Guide 3: Preparation of Solid Dispersions
A solid dispersion is a system where the drug is dispersed in an inert carrier, often a hydrophilic polymer, at the solid state.[12] This can enhance the dissolution rate and apparent solubility.
Experimental Protocol (Solvent Evaporation Method):
-
Selection of Carrier and Solvent:
-
Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).
-
Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).
-
-
Dissolution:
-
Dissolve DHEA and the carrier in the chosen solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent degradation.
-
-
Drying and Pulverization:
-
Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Troubleshooting:
-
Incomplete amorphization:
-
Increase the drug-to-carrier ratio.
-
Ensure rapid solvent evaporation.
-
-
Phase separation:
-
Choose a carrier with better miscibility with the drug.
-
Optimize the solvent system.
-
Logical Relationship in Solid Dispersion Preparation
Caption: Logical flow of the solvent evaporation method for solid dispersion.
Guide 4: Micronization
Micronization reduces the particle size of the drug, which increases the surface area available for dissolution, thereby enhancing the dissolution rate.[6]
Experimental Protocol (General Laboratory Scale Milling):
-
Select Milling Technique:
-
For laboratory scale, techniques like ball milling or air jet milling can be considered. Air jet milling is often preferred for producing fine, uniform particles.[13]
-
-
Preparation:
-
Ensure the this compound material is dry and free-flowing.
-
-
Milling Process:
-
Introduce the DHEA powder into the milling chamber.
-
Set the appropriate milling parameters (e.g., milling time and speed for a ball mill; gas pressure for an air jet mill). These parameters need to be optimized for the specific equipment and desired particle size.
-
-
Particle Size Analysis:
-
After milling, analyze the particle size distribution of the micronized powder using techniques like laser diffraction.
-
-
Dissolution Testing:
-
Perform dissolution studies to compare the dissolution rate of the micronized DHEA with the unmilled material.
-
Troubleshooting:
-
Particle agglomeration:
-
Ensure the material is completely dry.
-
Consider the use of an anti-static agent if electrostatic charges are an issue.
-
-
Broad particle size distribution:
-
Optimize milling parameters.
-
Classify the milled powder to obtain a narrower size range.
-
Experimental Workflow for Micronization
Caption: Workflow for enhancing DHEA dissolution through micronization.
References
- 1. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of dehydroepiandrosterone solubility and bioavailability by ternary complexation with alpha-cyclodextrin and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Dehydroepiandrosterone Cocrystals with Improved Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. API Micronization: Early vs. Late Stages of Drug Development [neulandlabs.com]
Technical Support Center: Long-Term Detection of 3-Hydroxy-5-androsten-17-one Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term detection of 3-Hydroxy-5-androsten-17-one (Epiandrosterone) metabolites.
Frequently Asked Questions (FAQs)
1. What is this compound and why are its metabolites important for long-term detection?
This compound, commonly known as epiandrosterone (B191177) (EpiA), is a natural steroid hormone.[1] It is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to dihydrotestosterone (B1667394) (DHT).[1][2] Its sulfated metabolite, epiandrosterone sulfate (B86663) (EpiA-S), has emerged as a promising long-term marker for detecting the misuse of testosterone (B1683101) and other endogenous anabolic androgenic steroids (AAS).[3][4][5][6] Monitoring EpiA-S can significantly prolong the detection window compared to conventional markers.[4][6]
2. Which metabolite of epiandrosterone is most crucial for long-term monitoring?
Epiandrosterone sulfate (EpiA-S) is the key metabolite for long-term detection.[3][4] Studies have shown that after administration of testosterone or its precursors, the levels of EpiA-S remain altered for an extended period, making it a more reliable long-term marker than other steroid metabolites.[4][6]
3. What are the primary analytical techniques for detecting epiandrosterone metabolites?
The primary analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing steroid profiles. It typically requires hydrolysis and derivatization of the sample.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can often analyze conjugated steroids directly without the need for extensive derivatization.[9][10]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the definitive method to confirm the exogenous origin of the steroid by measuring the carbon isotope ratio.[3][4]
4. What are the main challenges in the long-term detection of epiandrosterone metabolites?
Key challenges include:
-
Sample Preparation: Epiandrosterone is primarily excreted as a sulfate conjugate, while many standard methods are optimized for glucuronide conjugates. This necessitates a separate or modified hydrolysis step.[3][6][11]
-
Low-Dose Detection: Detecting low doses of administered testosterone through EpiA monitoring can be difficult, as the changes may not be significant.[3][5][12]
-
Administration Route Dependency: The effectiveness of EpiA as a long-term marker can vary depending on how the steroid was administered (e.g., transdermal, intramuscular).[3][5][13]
Troubleshooting Guides
Issue 1: Poor recovery of epiandrosterone from urine or serum samples.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE protocol. Ensure the sorbent type is appropriate for steroid extraction. Check the pH of the sample and the composition of washing and elution solvents. |
| Incomplete Hydrolysis of Conjugates | If using enzymatic hydrolysis, ensure the enzyme activity (β-glucuronidase/arylsulfatase) is optimal and the incubation time and temperature are sufficient.[14] For sulfate conjugates, chemical hydrolysis (solvolysis) or using a specific sulfatase may be necessary and can be more effective.[11] |
| Analyte Degradation | Minimize sample exposure to high temperatures and extreme pH. Use appropriate storage conditions (-20°C or lower for long-term). |
Issue 2: Inconsistent or non-reproducible results in GC-MS analysis.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Ensure the derivatization reagent (e.g., MSTFA) is fresh and the reaction conditions (temperature and time) are optimized for steroids.[7][15] Incomplete derivatization can lead to multiple peaks for a single analyte.[7] |
| Matrix Effects | The biological matrix can interfere with ionization. Enhance sample clean-up using a more rigorous SPE protocol or by employing liquid-liquid extraction (LLE) prior to derivatization. |
| GC Column Bleed or Contamination | Condition the GC column regularly. Use a guard column to protect the analytical column from non-volatile matrix components. |
Issue 3: Difficulty in confirming the exogenous origin of epiandrosterone using GC-C-IRMS.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Purity | Co-eluting endogenous compounds can alter the isotope ratio. Improve chromatographic separation by optimizing the GC temperature program or by using a higher resolution column. Multidimensional GC can also be employed for complex samples.[4] |
| Isotopic Fractionation during Sample Preparation | Ensure that all sample preparation steps, especially hydrolysis and derivatization, do not introduce isotopic fractionation. Validate the entire workflow with standards of known isotopic composition. |
| Low Analyte Concentration | Low concentrations of the target metabolite can make accurate IRMS measurements challenging. Optimize the extraction and concentration steps to ensure a sufficient amount of analyte is injected. |
Experimental Protocols
General Protocol for Urinary Epiandrosterone Sulfate Analysis by GC-MS
This protocol provides a general workflow. Specific parameters should be optimized for your instrumentation and sample type.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an internal standard.
-
For Glucuronide and Sulfate cleavage: Adjust the pH to 5.2 with acetate (B1210297) buffer. Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 55°C for 3 hours.[14]
-
Alternatively for selective sulfate cleavage (Solvolysis): Acidify the sample and extract with an organic solvent containing sulfuric acid.[11]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Elute the steroids with methanol (B129727) or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithiothreitol.[15]
-
Incubate at 60-80°C for 20-40 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[15]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Run a temperature program that allows for the separation of steroid isomers.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for profiling.
-
Visualizations
References
- 1. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 2. evolutionary.org [evolutionary.org]
- 3. researchgate.net [researchgate.net]
- 4. Epiandrosterone sulfate prolongs the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse by means of carbon isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of epiandrosterone as a long-term marker of testosterone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of urinary androgen glucuronides by high temperature gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. EVALUATION OF EPIANDROSTERONE AS A LONG-TERM MARKER OF TESTOSTERONE USE. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
minimizing adverse effects of 3-Hydroxy-5-androsten-17-one in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-androsten-17-one, also known as Dehydroepiandrosterone (DHEA) or prasterone. The following information is intended to help minimize adverse effects encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed in studies with this compound and related prohormones?
A1: Based on clinical studies with the related prohormone 3β-hydroxy-5α-androst-1-en-17-one, the most frequently reported adverse effects involve cardiovascular, hepatic, and renal systems. These include significant changes in lipid profiles, elevated liver enzymes, and markers of kidney dysfunction.[1][2][3][4][5][6][7][8][9][10]
Q2: Are the adverse effects of this compound reversible?
A2: For many of the observed adverse effects, such as negative changes in lipid profiles and elevated liver enzymes, discontinuation of the substance has been shown to lead to normalization of these markers.[11][12][13] However, the potential for long-term consequences with prolonged use cannot be dismissed and requires further investigation.
Q3: What is the primary mechanism of action for the anabolic effects of 3β-hydroxy-5α-androst-1-en-17-one?
A3: Studies suggest that the anabolic effects are mediated through the downregulation of sex hormone binding globulin (SHBG).[14] This leads to an increase in the free androgen index, resulting in greater peripheral androgen bioavailability, which may contribute to improvements in body composition and muscular strength.[14]
Troubleshooting Guides
Issue 1: Unfavorable Changes in Lipid Profiles (Dyslipidemia)
Symptoms in Experimental Models:
-
Significant decrease in high-density lipoprotein (HDL) cholesterol.[1][2][3][4][6][7][8][9][10][11][13][15][16]
-
Significant increase in low-density lipoprotein (LDL) cholesterol.[1][2][3][4][6][7][8][9][10][11][16]
-
Elevated LDL/HDL and Cholesterol/HDL ratios.[2][3][4][6][7][8][9][10]
Mitigation Strategies:
-
Dose-Response Assessment: Conduct pilot studies to determine the minimum effective dose that achieves the desired anabolic or therapeutic effect with the least impact on lipid profiles.
-
Duration Limitation: Limit the duration of administration to the shortest possible time frame required for the experimental endpoint, as lipid alterations are often time-dependent.
-
Co-administration of Lipid-Modulating Agents: In preclinical models, consider the co-administration of agents known to improve lipid profiles. However, potential drug-drug interactions must be carefully evaluated.
-
Dietary Control in Animal Models: Utilize standardized chow with controlled fat content in animal studies to avoid confounding dietary effects on lipid levels.
-
Washout Period: If the experimental design allows, include a washout period and monitor for the reversal of lipid profile changes upon cessation of treatment.[11][13]
Issue 2: Signs of Hepatotoxicity
Symptoms in Experimental Models:
-
Elevation in serum aspartate transaminase (AST).[1][2][4][6][8][9][10]
-
Reduction in serum alkaline phosphatase (ALP).[2][3][4][6][8][10]
-
Cholestasis, characterized by elevated bilirubin.[12][17][18][19]
Mitigation Strategies:
-
Route of Administration: Be aware that 17-α-alkylated oral steroids are particularly hepatotoxic due to their slower clearance by the liver.[12][19]
-
Liver Function Monitoring: Regularly monitor liver function markers (AST, ALT, ALP, bilirubin) throughout the study.
-
Hepatoprotective Co-therapies: In animal models, investigate the use of hepatoprotective agents. For cholestatic injury, the use of ursodeoxycholic acid has been reported in some clinical cases, though its efficacy is not definitively established.[17][18]
-
Histopathological Analysis: At the end of in vivo studies, perform histopathological examination of liver tissue to assess for cellular damage, inflammation, and fibrosis.
Issue 3: Indications of Renal Impairment
Symptoms in Experimental Models:
Mitigation Strategies:
-
Hydration Status: Ensure adequate hydration in animal models, as dehydration can exacerbate renal stress.
-
Blood Pressure Monitoring: In vivo, monitor blood pressure, as androgen-induced hypertension can contribute to renal damage.[5]
-
Assessment of RAAS: Consider evaluating components of the renin-angiotensin-aldosterone system (RAAS), as its activation is a proposed mechanism of androgen-induced renal injury.[5][22] This may open avenues for testing RAAS inhibitors as a mitigation strategy.
-
Urinalysis: Perform regular urinalysis to detect early signs of kidney damage, such as proteinuria.
-
Avoidance of Nephrotoxic Co-medications: Be cautious with the concurrent use of other potentially nephrotoxic agents in your experimental protocol.
Data Presentation
Table 1: Summary of Adverse Effects of 3β-hydroxy-5α-androst-1-en-17-one in a 4-Week Study
| Parameter | Prohormone Group Change | Placebo Group Change | P-Value |
| Cardiovascular | |||
| HDL (mg/dL) | ↓ 38.7% | No significant change | <0.01 |
| LDL (mg/dL) | ↑ 32.8% | No significant change | <0.01 |
| LDL/HDL Ratio | ↑ 120.0% | No significant change | <0.01 |
| Cholesterol/HDL Ratio | ↑ 77.4% | No significant change | <0.01 |
| Hepatic | |||
| Aspartate Transaminase (AST) (IU/L) | ↑ 113.8% | No significant change | 0.05 |
| Alkaline Phosphatase (ALP) (IU/L) | ↓ 16.4% | No significant change | 0.04 |
| Renal | |||
| Serum Creatinine (mg/dL) | ↑ 19.6% | No significant change | <0.01 |
| Glomerular Filtration Rate (GFR) | ↓ 18.0% | No significant change | 0.04 |
Data extracted from Granados et al., 2014.[2][3][4][6][8][10]
Experimental Protocols
Key Experiment: Assessment of 3β-hydroxy-5α-androst-1-en-17-one Effects in Resistance-Trained Males
-
Study Design: Double-blind, placebo-controlled intervention study.
-
Participants: 17 resistance-trained males.
-
Intervention:
-
Duration: 4 weeks, with a structured resistance-training program.[2][3][4][5][9][14]
-
Assessments:
-
Baseline and Post-intervention: Venous blood samples were collected following an overnight fast.
-
Body Composition: Assessed to determine changes in lean and fat mass.[2][3][4]
-
Muscular Strength: One-repetition maximum (1-RM) testing for back squat, bench press, and deadlift.[2]
-
Biochemical Analysis: Circulating lipids (HDL, LDL), and markers of liver (AST, ALP) and kidney (creatinine, GFR) function were assessed.[2][3][4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for androgen-induced adverse effects.
References
- 1. Renal Impairment: A Major Adverse Event in Prostate Cancer Patients Treated With Androgen Deprivation Therapy | Anticancer Research [ar.iiarjournals.org]
- 2. Effects of androgens on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Role of androgens in cardiovascular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of androgens in mediating hypertension and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Androgens and Cardiovascular Disease in Men - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Anabolic Steroid Effect on the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipid.org [lipid.org]
- 14. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anabolic steroid-associated liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kidney disease associated with androgenic–anabolic steroids and vitamin supplements abuse: Be aware! | Nefrología [revistanefrologia.com]
- 21. Acute kidney injury associated with androgenic steroids and nutritional supplements in bodybuilders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
potential for liver and cardiovascular impairment with 3-Hydroxy-5-androsten-17-one
Technical Support Center: 3-Hydroxy-5-androsten-17-one (DHEA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential for liver and cardiovascular impairment when working with this compound, more commonly known as Dehydroepiandrosterone (B1670201) (DHEA). DHEA is an endogenous steroid hormone precursor produced by the adrenal glands, gonads, and brain.[1] It serves as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding DHEA and liver function?
A1: The primary concern is the potential for hepatotoxicity, especially with long-term use or high doses. DHEA is metabolized in the liver, and excessive amounts may lead to liver dysfunction.[3][4][5] Researchers should be cautious and monitor liver function in experimental models, particularly in studies involving chronic administration.[4] A meta-analysis concluded that DHEA supplementation did not significantly alter aspartate transaminase (AST) and alanine (B10760859) aminotransferase (ALT) levels, suggesting it may be safe for the liver at therapeutic doses.[6] However, another study on a related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, showed significant elevations in AST.[7][8]
Q2: How might DHEA impact cardiovascular health in experimental settings?
A2: The impact of DHEA on the cardiovascular system is complex and appears contradictory. Some studies suggest a protective role, with low endogenous DHEA levels being associated with an increased risk of cardiovascular disease.[9][10][11] Proposed protective mechanisms include improved endothelial function, vasodilation, and anti-inflammatory effects.[12][13][14] Conversely, other research indicates potential risks, such as unfavorable changes in lipid profiles, specifically a reduction in high-density lipoprotein (HDL) or "good" cholesterol.[3][7][8] One study reported that a prohormone supplement containing a DHEA isomer impaired cardio-metabolic health by decreasing HDL-C and increasing the LDL-C/HDL-C ratio.[15] Therefore, it is crucial to monitor a full lipid panel and other cardiovascular markers in your experiments.
Q3: What are the known signaling pathways through which DHEA might exert its effects on the cardiovascular system?
A3: DHEA is believed to exert cardiovascular effects through several pathways. It can be converted to androgens and estrogens, which have their own cardiovascular actions.[1] Direct effects may be mediated by binding to nuclear receptors like PPARα and PXR, though this is debated in humans.[1] DHEA has also been shown to activate the PI3K/Akt/eNOS pathway, leading to increased nitric oxide production and vasodilation.[13][14] Additionally, it may protect vascular endothelial cells from apoptosis.[14]
Q4: Are there specific experimental models that are more susceptible to DHEA-induced toxicity?
A4: While specific data is limited for DHEA, generally, animal models with pre-existing liver conditions or those genetically predisposed to metabolic syndrome may be more susceptible to hepatotoxicity.[16] For cardiovascular assessments, models with induced atherosclerosis or hypertension could provide more insight into the potential risks or benefits of DHEA.
Troubleshooting Guides
Scenario 1: Unexpected Elevation in Liver Enzymes in an In Vivo Study
-
Problem: You observe a significant increase in serum ALT and AST levels in your animal models treated with DHEA.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on new samples to rule out experimental error.
-
Histopathological Analysis: Perform a histological examination of liver tissue to identify signs of injury, such as necrosis, steatosis, or inflammation.
-
Dose-Response Assessment: If not already done, conduct a dose-response study to determine if the hepatotoxicity is dose-dependent.
-
Investigate Metabolic Pathways: Analyze the expression of key metabolizing enzymes in the liver, such as cytochrome P450s, to see if DHEA administration is altering hepatic metabolism.[17]
-
Consider Alternative Formulations: The vehicle or formulation used to deliver DHEA could contribute to liver stress. Test the vehicle alone as a control group.
-
Scenario 2: Contradictory Results in Cardiovascular Marker Assays
-
Problem: Your in vitro or in vivo experiments show conflicting data regarding DHEA's effect on cardiovascular markers (e.g., improved endothelial function but worsened lipid profiles).
-
Troubleshooting Steps:
-
Segregate Data by Endpoint: Analyze each cardiovascular endpoint separately. DHEA might have beneficial effects on vascular tone while negatively impacting lipid metabolism.[18]
-
Check for Sex-Specific Effects: DHEA's conversion to estrogens and androgens can lead to different outcomes in male versus female models. Analyze your data based on sex.[9]
-
Evaluate Upstream and Downstream Targets: If you observe changes in a specific marker, investigate the related signaling pathway (e.g., for changes in nitric oxide, examine eNOS activation).[14]
-
Data Presentation
Table 1: Summary of Potential Liver Function Test Alterations
| Parameter | Observed Effect with Prohormone Supplementation | Reference Compound | Study Type | Citation |
| Aspartate Transaminase (AST) | ▲ Increased (113.8 ± 61.1%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
| Alanine Transaminase (ALT) | No significant change | DHEA | Meta-analysis | [6] |
| Alkaline Phosphatase (ALP) | ▼ Decreased (16.4 ± 4.7%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
| Serum Albumin | ▼ Decreased (5.1 ± 1.9%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
Table 2: Summary of Potential Cardiovascular Marker Alterations
| Parameter | Observed Effect with Prohormone Supplementation | Reference Compound | Study Type | Citation |
| HDL Cholesterol | ▼ Decreased (38.7 ± 4.0%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
| LDL Cholesterol | ▲ Increased (32.8 ± 15.05%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
| LDL/HDL Ratio | ▲ Increased (120.0 ± 22.6%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
| Cholesterol/HDL Ratio | ▲ Increased (77.4 ± 12.0%) | 3β-hydroxy-5α-androst-1-en-17-one | Human | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug-Induced Liver Injury (DILI)
-
Objective: To evaluate the potential of DHEA to cause direct cellular injury to hepatocytes.
-
Methodology:
-
Cell Culture: Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat cells with a range of DHEA concentrations (e.g., 1-100 µM) for 24-72 hours. Include a vehicle control and a positive control known to induce hepatotoxicity (e.g., acetaminophen).
-
Cytotoxicity Assay: Measure cell viability using an MTT or LDH release assay.
-
Biomarker Analysis: Quantify levels of liver injury biomarkers such as ALT, AST, and Glutamate Dehydrogenase (GLDH) in the cell culture supernatant.[19] Newer biomarkers like Keratin-18 (K18) can also be assessed to distinguish between apoptosis and necrosis.[20]
-
Data Analysis: Compare the results from DHEA-treated cells to controls to determine the concentration at which toxicity occurs.
-
Protocol 2: Assessment of Cardiovascular Function in an Ex Vivo Model
-
Objective: To assess the direct effects of DHEA on vascular function.
-
Methodology:
-
Tissue Preparation: Isolate aortic rings from rodents (e.g., rats or mice).
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 at 37°C.
-
Contraction and Relaxation: Pre-contract the rings with phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of DHEA to assess its vasorelaxant properties.
-
Mechanism of Action: To investigate the role of nitric oxide, repeat the experiment in the presence of an eNOS inhibitor (e.g., L-NAME).
-
Data Analysis: Construct dose-response curves to determine the potency and efficacy of DHEA-induced vasorelaxation.
-
Visualizations
Caption: Workflow for assessing potential DHEA-induced liver toxicity.
Caption: Potential signaling pathways of DHEA in the cardiovascular system.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Dehydroepiandrosterone (DHEA): Menopause Uses, Side Effects [medicinenet.com]
- 5. DHEA for Men: Purported Benefits, Downsides, Recommendations [healthline.com]
- 6. Effects of dehydroepiandrosterone (DHEA) supplementation on cortisol, leptin, adiponectin, and liver enzyme levels: A systematic review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHEA-S Levels and Cardiovascular Disease Mortality in Postmenopausal Women: Results from the National Institutes of Health—National Heart, Lung, and Blood Institute (NHLBI)-Sponsored Women’s Ischemia Syndrome Evaluation (WISE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Low Serum Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate Are Associated With Coronary Heart Disease in Men With Type 2 Diabetes Mellitus [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. peoplebeatingcancer.org [peoplebeatingcancer.org]
- 13. Role of DHEA in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular system – DHEA Facts [dheafacts.org]
- 15. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 16. Video: Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hepatectomy and Acetaminophen [jove.com]
- 17. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. renewyouth.com [renewyouth.com]
- 19. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interference in Steroid Profiling from 3β-Hydroxy-5-androsten-17-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in steroid profiling from 3β-Hydroxy-5-androsten-17-one, also known as dehydroepiandrosterone (B1670201) (DHEA).
Frequently Asked Questions (FAQs)
Q1: What is 3β-Hydroxy-5-androsten-17-one and why does it interfere with steroid profiling?
A1: 3β-Hydroxy-5-androsten-17-one, commonly known as DHEA, is an endogenous steroid hormone produced primarily by the adrenal glands. It is a precursor to both androgens and estrogens. Interference in steroid profiling, particularly in immunoassays, arises due to its structural similarity to other steroids. Antibodies used in immunoassays may cross-react with DHEA and its metabolites, leading to inaccurate measurements of other hormones like testosterone (B1683101) and progesterone.
Q2: Which analytical methods are most affected by this interference?
A2: Immunoassays are highly susceptible to cross-reactivity from 3β-Hydroxy-5-androsten-17-one and its sulfated form, DHEA-S.[1][2] This is a significant issue in direct (non-extraction) immunoassays.[1] Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for steroid analysis as they offer higher specificity and can chromatographically separate interfering compounds.[3][4]
Q3: What are the common metabolites of exogenous 3β-Hydroxy-5-androsten-17-one that can cause interference?
A3: When administered exogenously, 3β-Hydroxy-5-androsten-17-one is metabolized to several compounds that can interfere with steroid profiling. A key metabolic pathway involves its conversion to 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one).[3][5] Urinary metabolites can include 1-testosterone, 1-androstenedione, 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol.[6] These metabolites can alter the endogenous steroid profile.[6]
Q4: How can I minimize interference from 3β-Hydroxy-5-androsten-17-one in my experiments?
A4: To minimize interference, consider the following:
-
Method Selection: Whenever possible, use mass spectrometry-based methods (GC-MS or LC-MS/MS) instead of immunoassays for steroid quantification.[3][4]
-
Sample Preparation: For immunoassays, incorporating an extraction step (e.g., liquid-liquid extraction) can help remove interfering substances.[1]
-
Chromatographic Separation: In mass spectrometry methods, optimizing the chromatographic conditions is crucial to separate the analyte of interest from 3β-Hydroxy-5-androsten-17-one and its metabolites.
-
Data Analysis: For LC-MS/MS, using multiple reaction monitoring (MRM) with specific precursor and product ion transitions can enhance selectivity. High-resolution mass spectrometry (HRMS) can also help differentiate between isobaric compounds.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Testosterone Levels in an Immunoassay
Possible Cause: Cross-reactivity with 3β-Hydroxy-5-androsten-17-one (DHEA) or its metabolites.
Troubleshooting Steps:
-
Review Sample History: Determine if the subject has been administered exogenous DHEA or supplements containing it.
-
Sample Pre-treatment: Re-analyze the sample after performing a liquid-liquid or solid-phase extraction to remove potential cross-reactants.
-
Alternative Method: Analyze the sample using a more specific method like LC-MS/MS to confirm the testosterone concentration.
-
Cross-Reactivity Check: Consult the immunoassay kit's package insert for known cross-reactivity with DHEA and other steroids.
Issue 2: Unidentified Peaks in a GC-MS Steroid Profile
Possible Cause: Presence of metabolites from exogenous 3β-Hydroxy-5-androsten-17-one.
Troubleshooting Steps:
-
Mass Spectra Analysis: Compare the mass spectra of the unknown peaks with libraries of known steroid metabolites, including those of 1-testosterone and its derivatives.[8]
-
Retention Time Comparison: If available, analyze a standard of 3β-Hydroxy-5-androsten-17-one and its expected metabolites to compare retention times.
-
Derivatization Check: Ensure the derivatization process (e.g., silylation) was complete, as incomplete derivatization can lead to unexpected peaks.
-
Review Literature: Search for published studies on the metabolism of exogenous DHEA or "prohormone" supplements to identify potential urinary metabolites.[6]
Issue 3: Suspected Isobaric Interference in LC-MS/MS Analysis
Possible Cause: A metabolite of 3β-Hydroxy-5-androsten-17-one has the same nominal mass as the target analyte.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the liquid chromatography gradient, column chemistry, or temperature to improve the separation of the isobaric compounds.[9]
-
Multiple Transitions: Monitor multiple MRM transitions for both the analyte and the suspected interferent. The ratio of these transitions should be constant for a pure compound.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate the compounds based on their accurate mass.
-
Differential Mobility Spectrometry (DMS): This technique can be coupled with LC-MS/MS to provide an additional level of separation based on ion mobility, which can resolve isobaric interferences.[10][11]
Quantitative Data
Table 1: Cross-Reactivity of DHEA in a Commercial Immunoassay
| Compound | % Cross-Reactivity |
| DHEA | 100 |
| Androstenedione | 0.610 |
| Dihydrotestosterone (DHT) | 0.471 |
| Testosterone | 0.496 |
| Progesterone | 0.419 |
| Androsterone | 0.248 |
| Corticosterone | 0.139 |
| Cortisol | 0.124 |
| DHEA-S | 0.050 |
Data is for illustrative purposes and based on a sample DHEA ELISA kit product insert.[2][12] Actual values may vary between different immunoassays.
Table 2: Comparison of Analytical Methods for Steroid Profiling
| Feature | Immunoassay | GC-MS | LC-MS/MS |
| Specificity | Low to Moderate | High | Very High |
| Susceptibility to Interference | High | Low | Low |
| Sample Throughput | High | Moderate | High |
| Sample Preparation | Simple (for direct assays) | Complex (requires derivatization) | Moderate |
| Number of Analytes | Single | Multi-analyte | Multi-analyte |
Experimental Protocols
Protocol 1: GC-MS Analysis of Urinary Steroids
This protocol provides a general workflow for the analysis of urinary steroids, including metabolites of 3β-Hydroxy-5-androsten-17-one.
1. Sample Preparation:
- To 1 mL of urine, add an internal standard.
- Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase to deconjugate the steroids.
- Conduct solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.[13]
2. Derivatization:
- Perform a two-step derivatization:
- Protect the keto-groups using methoxyamine hydrochloride in pyridine.
- Derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent like MSTFA.[13]
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., HP Ultra-1) and a temperature program to separate the steroids.
- Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for targeted analysis.[8]
Protocol 2: LC-MS/MS Analysis of Serum Steroids
This protocol outlines a general procedure for the quantification of multiple steroids in serum.
1. Sample Preparation:
- To 100 µL of serum, add a cocktail of deuterated internal standards.
- Perform protein precipitation with acetonitrile.
- Conduct liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether).[14]
2. Derivatization (Optional):
- For some steroids, derivatization (e.g., with dansyl chloride) can improve ionization efficiency and sensitivity. However, many methods analyze steroids without derivatization.
3. LC-MS/MS Analysis:
- Inject the extracted sample onto a reverse-phase column (e.g., C18).
- Use a gradient elution with mobile phases such as water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride.[15]
- Operate the tandem mass spectrometer in positive or negative electrospray ionization (ESI) mode using MRM for each analyte and its internal standard.[15]
Visualizations
Caption: Metabolic pathway of 3β-Hydroxy-5-androsten-17-one.
Caption: General experimental workflow for steroid profiling.
Caption: Logical relationship of interference and analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. sceti.co.jp [sceti.co.jp]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Urine Steroid Metabolomics as a Novel Tool for Detection of Recurrent Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for Anabolic Effects of 3-Hydroxy-5-androsten-17-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the anabolic effects of 3-Hydroxy-5-androsten-17-one, also known as 1-Androsterone or 1-DHEA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anabolic action?
A1: this compound (also known as 3β-hydroxy-5α-androst-1-en-17-one, 1-Androsterone, or 1-DHEA) is a prohormone, a precursor to a more active steroid hormone.[1] Its primary anabolic effects are mediated through its conversion to 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) in the body.[1][2] 1-testosterone is a potent androgen that binds to the androgen receptor (AR) to elicit its effects.[1][3]
Q2: What is a typical dosage of this compound used in research to elicit anabolic effects?
A2: A key peer-reviewed study administered 330 mg per day of 3β-hydroxy-5α-androst-1-en-17-one to resistance-trained men for a period of four weeks.[1][2] This dosage was shown to produce significant anabolic effects, including increases in lean body mass and strength.[1][2] It is important to note that this is based on a single published study, and further dose-response research is needed to determine the optimal dosage for specific research applications.
Q3: What are the expected anabolic outcomes at the 330 mg/day dosage?
A3: In a four-week study of resistance-trained males, supplementation with 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one resulted in significant increases in lean body mass, decreases in fat mass, and improvements in muscular strength (specifically, the one-repetition maximum for back squat).[1][2]
Q4: Are there any documented adverse effects associated with the administration of this compound at this dosage?
A4: Yes, the same study that reported anabolic effects at 330 mg/day also documented several adverse effects.[1][2] These included negative alterations in cardiovascular health markers, such as reductions in high-density lipoprotein (HDL) cholesterol and elevations in low-density lipoprotein (LDL) cholesterol.[1][2] Additionally, markers of liver and kidney function were also impaired.[1][2] Researchers should carefully consider these potential adverse effects in their experimental design and monitoring protocols.
Q5: What is the primary signaling pathway activated by the active metabolite of this compound to promote muscle hypertrophy?
A5: The active metabolite, 1-testosterone, binds to the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and modulates the transcription of target genes. A key signaling pathway implicated in androgen-mediated muscle hypertrophy is the PI3K/Akt/mTOR pathway. Activation of this pathway is a critical downstream event of androgen receptor signaling and is a central regulator of muscle protein synthesis.
Data Presentation
Table 1: Summary of a Human Study on 3β-hydroxy-5α-androst-1-en-17-one Supplementation
| Parameter | Dosage | Duration | Study Population | Key Anabolic Findings | Key Adverse Findings |
| 3β-hydroxy-5α-androst-1-en-17-one | 330 mg/day | 4 weeks | Resistance-trained men (n=9 in treatment group) | - Increased lean body mass- Decreased fat mass- Increased back squat 1-RM | - Decreased HDL cholesterol- Increased LDL cholesterol- Elevated markers of liver and kidney stress |
Data extracted from Granados J, et al. (2014).[1][2]
Experimental Protocols
Protocol 1: Assessment of Lean Body Mass and Fat Mass in Human Subjects
This protocol is based on the methodology used in the study by Granados et al. (2014).[1]
Objective: To determine the changes in body composition (lean body mass and fat mass) following the administration of this compound.
Methodology:
-
Subject Preparation: Subjects should fast overnight prior to body composition analysis.
-
Instrumentation: Utilize a calibrated dual-energy X-ray absorptiometry (DXA) scanner.
-
Procedure:
-
Position the subject in the center of the scanning table in a supine position with arms at their sides and feet slightly apart.
-
Ensure the subject remains still throughout the scanning procedure.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use the accompanying software to analyze the scan data.
-
Obtain values for total body mass, lean body mass (in kg), and fat mass (in kg and as a percentage of total body mass).
-
Compare pre- and post-intervention values to determine the effect of the compound.
-
Protocol 2: Assessment of Muscular Strength (One-Repetition Maximum)
This protocol is a generalized version for assessing maximal strength in a research setting.
Objective: To measure the change in maximal strength of a specific muscle group.
Methodology:
-
Subject Familiarization: Prior to the actual testing, subjects should have at least one familiarization session with the testing procedure and equipment to ensure proper form and minimize learning effects.
-
Warm-up:
-
Begin with a general warm-up of 5-10 minutes of light cardiovascular activity.
-
Perform a specific warm-up for the exercise being tested (e.g., back squat) with a light load for 5-10 repetitions.
-
Gradually increase the weight over several warm-up sets with decreasing repetitions (e.g., 5 reps at 50% estimated 1-RM, 3 reps at 70% estimated 1-RM, 1 rep at 85% estimated 1-RM). Allow adequate rest between warm-up sets.
-
-
1-RM Attempt:
-
After the warm-up, the subject will attempt to lift a weight for a single repetition with proper form.
-
If the lift is successful, allow for a 3-5 minute rest period and then increase the weight by a small increment (e.g., 2.5-5% for upper body, 5-10% for lower body).
-
Continue this process until the subject fails to complete a lift with proper form. The last successfully completed lift is recorded as the 1-RM.
-
-
Safety: A trained spotter should always be present during 1-RM testing.
Troubleshooting Guides
Troubleshooting Issue 1: Inconsistent or Unexpected Results in Body Composition Analysis
| Potential Cause | Troubleshooting Step |
| Subject Hydration Status | Ensure subjects are euhydrated and have followed the same fasting protocol for both pre- and post-intervention measurements. Dehydration can affect DXA readings. |
| Subject Positioning | Meticulously replicate subject positioning on the DXA scanner for all measurements. Minor variations in positioning can introduce errors. |
| Instrument Calibration | Perform daily quality control and calibration checks on the DXA instrument as per the manufacturer's guidelines. |
Troubleshooting Issue 2: High Variability in Strength Testing (1-RM)
| Potential Cause | Troubleshooting Step |
| Learning Effect | Ensure all subjects have undergone adequate familiarization sessions before baseline testing to minimize improvements due to motor learning. |
| Inconsistent Technique | Strictly enforce proper lifting form for all attempts. Video recording of lifts can be used for later verification of technique. |
| Variations in Motivation/Fatigue | Standardize the time of day for testing and provide consistent verbal encouragement to all subjects. Ensure subjects are well-rested before testing. |
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to muscle hypertrophy.
Caption: A typical experimental workflow for assessing anabolic effects in a human study.
References
Technical Support Center: Analysis of 3-Hydroxy-5-androsten-17-one Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 3-Hydroxy-5-androsten-17-one isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound isomers?
The primary challenges in differentiating this compound isomers, such as androsterone (B159326) and epiandrosterone, stem from their structural similarity. These isomers often have identical molecular weights and similar physicochemical properties, leading to:
-
Co-elution in chromatography: Achieving baseline separation can be difficult with standard chromatographic methods.
-
Indistinguishable mass spectra: Underivatized isomers often produce nearly identical mass spectra, making differentiation by mass spectrometry (MS) alone challenging.[1][2]
-
Subtle spectroscopic differences: While techniques like Nuclear Magnetic Resonance (NMR) can distinguish isomers, they may require higher sample concentrations and specialized experiments.
Q2: Which analytical techniques are most suitable for separating and identifying these isomers?
The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high chromatographic resolution, which is essential for separating steroid isomers.[3] Derivatization is typically required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity. While derivatization is not always mandatory, it can improve ionization.[4][5] Method development is crucial to achieve chromatographic separation.[2]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): An emerging technique that separates ions based on their size, shape, and charge. It has shown great promise in separating steroid isomers that are difficult to resolve by chromatography alone.[1][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of isomers, although it is less sensitive than MS-based methods.[9]
Q3: Why is derivatization necessary for GC-MS analysis of steroid isomers?
Derivatization is a critical step in the GC-MS analysis of steroids for several reasons:
-
Increased Volatility: Steroids are often not volatile enough for GC analysis. Derivatization, commonly silylation (e.g., using MSTFA to form trimethylsilyl (B98337) (TMS) ethers), increases their volatility.[10][11]
-
Improved Thermal Stability: The derivatization process makes the molecules more stable at the high temperatures used in the GC injector and column.[10]
-
Enhanced Chromatographic Separation: Derivatives can exhibit different chromatographic behavior compared to the native compounds, which can improve separation.
-
Characteristic Mass Spectra: The fragmentation patterns of derivatives, such as TMS ethers, can provide valuable structural information that aids in isomer identification.[10][12]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers in LC-MS
Problem: My this compound isomers are co-eluting or showing poor separation in my LC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Chemistry | The standard C18 column may not provide sufficient selectivity. | Improved separation of isomers. |
| Try a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column, which can offer different selectivity for steroid isomers.[2] | ||
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolution. | Enhanced resolution between isomeric peaks. |
| Methodically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile. A shallower gradient over a longer run time can often improve the separation of closely eluting compounds.[2][6] | ||
| Insufficient Column Efficiency | The column may be old or contaminated, leading to peak broadening. | Sharper peaks and improved resolution. |
| Use a column with smaller particle size (e.g., sub-2 µm) for higher efficiency. Ensure proper sample clean-up to prevent column fouling. | ||
| Temperature Effects | Column temperature can influence selectivity. | Altered retention times and potentially improved separation. |
| Experiment with different column temperatures (e.g., in the range of 30-60°C). |
Issue 2: Isomers Have Identical Mass Spectra in GC-MS
Problem: I have separated my isomers by GC, but their electron ionization (EI) mass spectra are virtually identical, preventing confident identification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar Fragmentation Pathways | Stereoisomers often undergo similar fragmentation upon electron ionization. | Generation of diagnostic fragment ions that can differentiate the isomers. |
| Optimize Derivatization: Use different derivatization reagents. For example, creating methyloxime-trimethylsilyl (MO-TMS) derivatives can sometimes lead to more informative fragmentation patterns compared to just TMS derivatives.[10] | ||
| Chemical Ionization (CI): Switch from Electron Ionization (EI) to a softer ionization technique like Chemical Ionization (CI). This may result in more prominent molecular ions and less fragmentation, potentially revealing subtle differences. | Different fragmentation patterns that may be isomer-specific. | |
| Insufficient Mass Resolution | Low-resolution mass spectrometers may not be able to distinguish between ions with very similar m/z values. | Not applicable for isomers with identical mass, but can help resolve isobaric interferences. |
| This is less of a solution for isomers and more for resolving interferences. However, high-resolution MS can confirm elemental composition. | ||
| Lack of Reference Standards | Without authentic reference standards, identification based on mass spectra alone is unreliable. | Confident peak assignment based on retention time and mass spectrum matching. |
| Analyze certified reference standards of each isomer under the same conditions to compare retention times and mass spectra. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers with Derivatization
This protocol outlines a general procedure for the analysis of steroid isomers using GC-MS after derivatization.
Caption: Workflow for GC-MS analysis of steroid isomers.
Methodology:
-
Sample Preparation:
-
If analyzing conjugated steroids from biological matrices, perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release the free steroids.[3]
-
Extract the steroids using liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or solid-phase extraction (SPE).
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylsilylimidazole (TMSI) or ammonium (B1175870) iodide.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[11]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar polysiloxane column).
-
Oven Program: A typical temperature program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized steroids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of authentic reference standards analyzed under the same conditions.
-
Protocol 2: Troubleshooting Isomer Co-elution in LC-MS
This workflow provides a logical approach to troubleshooting poor separation of steroid isomers in LC-MS.
Caption: Troubleshooting workflow for poor LC-MS isomer separation.
Quantitative Data Summary
The following table summarizes typical mass spectrometric data for TMS-derivatized this compound isomers. Note that while the mass spectra are very similar, minor differences in the relative intensities of fragment ions may be observed.[9][12]
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Notes on Differentiation |
| Androsterone (3α, 5α) | 362 | 347, 272, 257, 215, 143 | Very similar fragmentation to Epiandrosterone. Differentiation relies heavily on chromatographic separation. |
| Epiandrosterone (3β, 5α) | 362 | 347, 272, 257, 215, 143 | The stereochemistry at C3 can sometimes lead to subtle differences in the relative abundance of certain fragment ions compared to Androsterone. |
| Etiocholanolone (3α, 5β) | 362 | 347, 272, 257, 215, 143 | The 5β configuration can influence the gas chromatographic retention time, typically leading to later elution than the 5α isomers on non-polar columns. |
| Epietiocholanolone (3β, 5β) | 362 | 347, 272, 257, 215, 143 | Similar to Etiocholanolone, the 5β configuration affects retention time. The 3β-hydroxy group may cause slight variations in fragment ion intensities. |
Data is for the mono-TMS derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. tofwerk.com [tofwerk.com]
- 7. Ion mobility-mass spectrometry separation of steroid structural isomers and epimers | Semantic Scholar [semanticscholar.org]
- 8. Separation of steroid isomers by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (3β)-3-Hydroxy-5-androsten-17-one (DHEA) and its Metabolites
Introduction
Dehydroepiandrosterone (DHEA), chemically known as (3β)-3-Hydroxy-5-androsten-17-one, is the most abundant circulating steroid hormone precursor in humans, produced primarily by the adrenal glands, gonads, and brain.[1][2] While often referred to by its common name, DHEA, its systematic chemical name precisely describes its structure as a C19 steroid.[3][4] This guide provides a comparative analysis of DHEA, not against an alternative, but against its own crucial metabolic derivatives. DHEA itself has a range of biological effects, but its primary physiological role is as a metabolic intermediate in the biosynthesis of more potent androgens and estrogens, such as testosterone (B1683101) and estradiol.[1][5] Therefore, this guide will compare the properties and activities of DHEA with its sulfated form, DHEA-S, and its key downstream sex steroids to provide a comprehensive understanding for researchers and drug development professionals.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key properties of DHEA and compare its biological activity to that of its major metabolites.
Table 1: Physicochemical Properties of DHEA
| Property | Value |
| Systematic Name | (3β)-3-Hydroxy-5-androsten-17-one |
| Common Synonyms | DHEA, Prasterone, Androstenolone[3][6] |
| Molecular Formula | C₁₉H₂₈O₂[6] |
| Molecular Weight | 288.4 g/mol [6][7] |
| CAS Number | 53-43-0[3][6] |
| Primary Sources | Adrenal cortex, gonads, brain[1][2] |
| Circulating Form | Primarily DHEA-S (sulfated form)[1][2] |
| Half-life (DHEA) | 15-30 minutes[1] |
| Half-life (DHEA-S) | 7-10 hours[1] |
Table 2: Comparative Biological Activity of DHEA and Key Metabolites
| Compound | Primary Receptor(s) | Relative Binding Affinity / Potency | Primary Biological Role |
| DHEA | AR, ERα, ERβ, PPARα, GPCRs, NMDA, GABA-A[8][9][10] | Weak | Prohormone; neurosteroid; modulates immune function and metabolism.[1][11] |
| DHEA-Sulfate (DHEA-S) | GABA-A, NMDA, Sigma-1[9] | Very Weak (hormonally inactive) | Circulating reservoir for DHEA; neurosteroid.[2][11] |
| Testosterone | Androgen Receptor (AR) | High | Primary male sex hormone; anabolic effects in muscle and bone.[12] |
| Estradiol (E2) | Estrogen Receptors (ERα, ERβ) | High | Primary female sex hormone; regulates female reproductive cycle. |
| Androstenedione | Androgen Receptor (AR) | Low | Intermediate in the synthesis of testosterone and estrone.[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of DHEA and its activities. Below are protocols for two key experimental procedures.
Quantification of DHEA in Human Serum by LC-MS/MS
This protocol describes a standard method for the highly specific and accurate quantification of DHEA in serum, which is considered the gold standard.[13]
Objective: To accurately measure the concentration of endogenous DHEA in human serum samples.
Methodology:
-
Sample Preparation:
-
Thaw serum samples at room temperature.
-
Pipette 150 µL of serum (sample, calibrator, or quality control) into a clean microcentrifuge tube.
-
Add an internal standard (e.g., a stable isotope-labeled DHEA like DHEA-D5) to each tube to account for extraction variability.[13]
-
Perform a liquid-liquid extraction to separate the steroid from proteins and other interfering substances. Add a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE), vortex thoroughly, and centrifuge to separate the phases.[14]
-
Carefully transfer the organic (upper) layer containing DHEA to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase (e.g., a mixture of methanol (B129727) and water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC system equipped with a C18 column. The column separates DHEA from other similar compounds based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Use an ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI) to ionize the DHEA molecules.
-
Mass Selection: In the first quadrupole (Q1), select the precursor ion specific to DHEA (e.g., m/z 271.2 for [M+H-H₂O]⁺).
-
Fragmentation: The precursor ion is fragmented in the collision cell (Q2) using an inert gas.
-
Product Ion Detection: In the third quadrupole (Q3), specific product ions are monitored (e.g., m/z 197.1 and 215.2). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.[13]
-
-
-
Quantification:
-
A calibration curve is generated using standards of known DHEA concentrations.[13]
-
The concentration of DHEA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Androgen Receptor (AR) Reporter Gene Assay
This bioassay measures the functional androgenic activity of a compound by assessing its ability to activate the human androgen receptor.[15][16]
Objective: To determine if DHEA or its metabolites can activate the androgen receptor and induce gene transcription.
Methodology:
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK-293 or PALM) that is stably transfected with two plasmids:[15][17]
-
An expression vector containing the full-length human androgen receptor (AR).
-
A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[18]
-
-
Culture the cells in a medium free of phenol (B47542) red and supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.[15]
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[15]
-
Prepare serial dilutions of the test compounds (DHEA, testosterone, etc.) and a reference androgen (e.g., dihydrotestosterone, DHT).
-
Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compounds or controls.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for receptor binding and reporter gene expression.
-
-
Signal Detection:
-
After incubation, lyse the cells to release the cellular contents.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Measure the resulting signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
The intensity of the signal is directly proportional to the level of androgen receptor activation.
-
Plot the signal intensity against the compound concentration to generate dose-response curves.
-
From these curves, determine the potency (EC₅₀) and efficacy (maximal activation) of each compound. This allows for a direct comparison of their androgenic activity.[16]
-
Visualizations: Pathways and Workflows
Metabolic Pathway of DHEA
The following diagram illustrates the primary metabolic conversions of DHEA into its sulfated form (DHEA-S) and the principal androgenic and estrogenic hormones.
Caption: Metabolic conversion pathway of DHEA.
Experimental Workflow for DHEA Quantification
This diagram outlines the sequential steps involved in the quantification of DHEA from a serum sample using LC-MS/MS.
Caption: Workflow for serum DHEA analysis by LC-MS/MS.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone | C19H28O2 | CID 5881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 5-Androsten-3beta-ol-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Androgen Bioactivity by an In Vitro Assay During Pubertal Transition in Healthy Boys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 3-Hydroxy-5-androsten-17-one and Epiandrosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structurally related endogenous steroids: 3-Hydroxy-5-androsten-17-one (Dehydroepiandrosterone, DHEA) and Epiandrosterone (B191177). This document summarizes their mechanisms of action, receptor interactions, and metabolic pathways, supported by experimental data to aid in research and drug development.
Introduction
This compound, commonly known as Dehydroepiandrosterone (B1670201) (DHEA), is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] It serves as a crucial precursor to more potent androgens and estrogens.[2][3] Epiandrosterone (3β-hydroxy-5α-androstan-17-one) is a metabolite of DHEA and a downstream product of dihydrotestosterone (B1667394) (DHT).[4] While both are considered weak androgens, their distinct biological activities and mechanisms of action warrant a detailed comparison.
Comparative Biological Activities
The biological effects of DHEA and epiandrosterone are multifaceted, ranging from neurosteroid activity to modulation of peripheral hormone signaling. While DHEA's effects can be direct or mediated by its metabolites, epiandrosterone's actions are more directly linked to androgenic pathways, albeit with weak potency.
Receptor Interactions
A key differentiator between DHEA and epiandrosterone lies in their receptor interaction profiles.
-
Androgen Receptor (AR): DHEA exhibits a low affinity for the androgen receptor.[5] In contrast, epiandrosterone is known to be a weak agonist of the androgen receptor.[6]
-
Estrogen Receptors (ERs): DHEA can bind to both ERα and ERβ, with a preference for ERβ.[7]
-
GABA-A Receptor: Both DHEA and its sulfated form, DHEA-S, act as negative non-competitive modulators of the GABA-A receptor.[8][9] Epiandrosterone also appears to bind to the GABA/benzodiazepine-receptor complex as a negative non-competitive modulator.[6]
-
Other Receptors: DHEA interacts with a range of other receptors, including peroxisome proliferator-activated receptors (PPARs), the pregnane (B1235032) X receptor (PXR), and the constitutive androstane (B1237026) receptor (CAR).[1] It also acts on N-methyl-D-aspartate (NMDA) and sigma-1 receptors.[4]
Table 1: Summary of Receptor Interactions
| Receptor | This compound (DHEA) | Epiandrosterone |
| Androgen Receptor (AR) | Low affinity.[5] | Weak agonist.[6] |
| Estrogen Receptor (ER) | Binds to ERα and ERβ (prefers ERβ).[7] | Not a primary ligand. |
| GABA-A Receptor | Negative non-competitive modulator.[8][9] | Negative non-competitive modulator.[6] |
| NMDA Receptor | Modulator.[4] | Signals through the receptor.[6] |
| Sigma-1 Receptor | Modulator.[4] | Not well-characterized. |
| PPARα, PXR, CAR | Activator (rodents).[1] | Not well-characterized. |
Neurobiological Effects
Both steroids exhibit significant neuroprotective and neuroactive properties.
-
DHEA: Has demonstrated neuroprotective effects against excitatory amino acid-induced neurotoxicity.[10][11] It has also been investigated for its potential role in mitigating neurodegenerative diseases like Alzheimer's.[12][13]
-
Epiandrosterone: Is considered a potential neurosteroid, though its specific neuroprotective effects are less well-documented compared to DHEA.[6]
Metabolic and Anabolic Activity
The metabolic fates and anabolic potential of these two steroids differ significantly.
-
DHEA: Serves as a central precursor in the biosynthesis of androgens and estrogens.[2] Its direct anabolic effects are considered weak, but it can be converted to more potent anabolic hormones like testosterone.[14]
-
Epiandrosterone: Is a metabolite of DHEA and can be converted to the potent androgen, dihydrotestosterone (DHT).[4]
One study directly compared the effects of DHEA and several of its metabolites, including epiandrosterone, on peroxisome proliferation in rat liver. The results showed that epiandrosterone failed to induce a significant increase in peroxisome proliferation compared to DHEA.[15]
Table 2: Comparative Biological Outcomes
| Biological Effect | This compound (DHEA) | Epiandrosterone |
| Androgenic Activity | Weak; primarily a prohormone.[6][16] | Weak androgen.[4] |
| Anabolic Activity | Weak direct activity; precursor to potent androgens.[14] | Precursor to DHT.[4] |
| Neuroprotection | Demonstrated neuroprotective effects.[10][11] | Potential neurosteroid activity.[6] |
| Cell Proliferation | Can inhibit or promote proliferation depending on cell type and context.[17][18][19][20] | Less characterized. |
| Gene Expression | Modulates a wide range of genes involved in various cellular processes.[7][21][22] | Effects on gene expression are less studied. |
Signaling and Metabolic Pathways
The metabolic conversion of DHEA is a critical aspect of its biological function, leading to the production of epiandrosterone among other steroids.
References
- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 2. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Utilization of Dehydroepiandrosterone as a Sexual Hormone Precursor in Premenopausal and Postmenopausal Women: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential biological effects of dehydroepiandrosterone (DHEA) between mouse (B16F10) and human melanoma (BLM) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of DHEA- and DHT-induced gene expression in mouse hypothalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of dehydroepiandrosterone (DHEA) in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate in Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 14. Dehydroepiandrosterone (DHEA) is an anabolic steroid like dihydrotestosterone (DHT), the most potent natural androgen, and tetrahydrogestrinone (THG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of dehydroepiandrosterone and related steroids on peroxisome proliferation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Vitro Determination of Biological and Anabolic Functions of Weak Androgen Dehydroepiandrosterone (DHEA) Using a Variety of Cell Lines [scirp.org]
- 17. Dehydroepiandrosterone reduces proliferation and differentiation of 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dehydroepiandrosterone inhibits cell proliferation and improves viability by regulating S phase and mitochondrial permeability in primary rat Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of Physiological Effects Induced by Dehydroepiandrosterone in Human Endothelial Cells and Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dehydroepiandrosterone inhibits human vascular smooth muscle cell proliferation independent of ARs and ERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative effects of DHEA and DHT on gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of the Anabolic Potency of 3-Hydroxy-5-androsten-17-one and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic potency of 3-Hydroxy-5-androsten-17-one and the benchmark androgen, testosterone (B1683101). The information presented is collated from preclinical and clinical studies to support research and development in endocrinology and pharmacology.
Executive Summary
This compound, a prohormone to 1-testosterone, exhibits significant anabolic properties. Preclinical evidence suggests that its active metabolite, 1-testosterone, possesses an anabolic potency comparable to testosterone propionate. While direct comparative clinical data in humans is limited, studies on this compound demonstrate its capacity to increase lean body mass and muscular strength. Testosterone, the primary male androgen, serves as the foundational reference for anabolic and androgenic activity, with a standardized anabolic:androgenic ratio of 100:100. The anabolic potential of this compound is intrinsically linked to its conversion to 1-testosterone, which has a reported anabolic:androgenic ratio of 200:100, indicating a greater anabolic effect relative to its androgenic activity compared to testosterone.
Quantitative Data Comparison
The following tables summarize the anabolic and androgenic properties of 1-testosterone, the active metabolite of this compound, in comparison to testosterone.
Table 1: Comparative Anabolic and Androgenic Ratios
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Testosterone (Reference) | 100 | 100 | 1:1 |
| 1-Testosterone | 200 | 100 | 2:1 |
Table 2: Preclinical in vivo Comparison of Anabolic and Androgenic Potency
| Compound | Anabolic Effect (Levator Ani Muscle Growth) | Androgenic Effect (Prostate & Seminal Vesicle Growth) |
| Testosterone Propionate | Reference Standard | Reference Standard |
| 1-Testosterone | Same potency as an equimolar dose of testosterone propionate[1] | Same potency as an equimolar dose of testosterone propionate[1] |
Table 3: Clinical Study Outcomes of this compound in Resistance-Trained Males (4-week study)
| Parameter | This compound Group (330 mg/day) | Placebo Group |
| Change in Lean Body Mass | +6.3% | +0.5% |
| Change in Back Squat 1RM | +14.3% | +5.7% |
| Change in Competition Total (Squat + Bench + Deadlift) | +12.8% | +5.9% |
Experimental Protocols
Hershberger Bioassay for Anabolic and Androgenic Activity
The primary preclinical method for assessing the anabolic and androgenic potency of androgens is the Hershberger bioassay.[2][3] This assay was instrumental in the direct comparison of 1-testosterone and testosterone propionate.[1]
Objective: To determine the anabolic and androgenic activity of a test compound.
Experimental Workflow:
Caption: Workflow of the Hershberger Bioassay.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Acclimation and Grouping: Following a post-castration recovery period, animals are randomly assigned to control and treatment groups.
-
Dosing: The test compound, a positive control (typically testosterone propionate), and a vehicle control are administered daily for 10 consecutive days.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed.
-
Endpoint Measurement:
-
Anabolic activity is primarily determined by the weight of the levator ani muscle.
-
Androgenic activity is assessed by the weights of the ventral prostate, seminal vesicles, glans penis, and Cowper's glands.
-
-
Data Analysis: The weights of the tissues from the test compound group are statistically compared to those of the control groups to determine its relative anabolic and androgenic potency.
Signaling Pathways
Both testosterone and 1-testosterone exert their effects primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.
Metabolic Conversion of this compound
This compound is a prohormone, meaning it is a precursor to an active steroid hormone. It undergoes enzymatic conversion to the potent androgen, 1-testosterone.
Caption: Metabolic pathway of this compound.
Androgen Receptor Signaling Pathway
The binding of an androgen (testosterone or 1-testosterone) to the androgen receptor initiates a cascade of events leading to changes in gene expression and subsequent physiological effects.
Caption: Androgen Receptor Signaling Cascade.
Conclusion
The available scientific evidence indicates that this compound, through its conversion to 1-testosterone, is a potent anabolic agent. Preclinical data from the Hershberger bioassay demonstrates that 1-testosterone has an anabolic potency comparable to testosterone propionate. Furthermore, its anabolic-to-androgenic ratio of 2:1 suggests a more favorable anabolic profile compared to testosterone's 1:1 ratio. Clinical findings in humans corroborate its anabolic effects, showing significant increases in lean body mass and strength. For researchers and drug development professionals, this compound and its active metabolite, 1-testosterone, represent important compounds in the study of androgen receptor signaling and the development of novel anabolic agents.
References
- 1. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.neu.edu [onesearch.neu.edu]
A Comparative Analysis of 3-Hydroxy-5-androsten-17-one and Alternatives for Muscle Mass Augmentation
For researchers and professionals in drug development, the quest for effective anabolic compounds is continuous. This guide provides an objective comparison of 3-Hydroxy-5-androsten-17-one, a synthetic prohormone, with other alternatives for enhancing muscle mass. The analysis is based on available experimental data, with a focus on detailed methodologies and quantitative outcomes.
This compound: Efficacy and Metabolic Impact
This compound, also known as 1-Androsterone or 1-DHEA, is a synthetic derivative of dehydroepiandrosterone (B1670201) (DHEA).[1] It is purported to convert to 1-testosterone, a potent androgen, within the body.[1] A key clinical trial investigated its effects on resistance-trained males, providing significant insights into its anabolic potential and associated risks.
Summary of Quantitative Data
A randomized, placebo-controlled trial conducted by Granados et al. (2014) provides the most robust data on the effects of this compound.[2][3][4][5][6]
| Parameter | This compound Group (n=9) | Placebo Group (n=8) | p-value |
| Body Composition | |||
| Lean Body Mass | +6.3 ± 1.2% | +0.5 ± 0.8% | <0.05 |
| Fat Body Mass | -24.6 ± 7.1% | -9.5 ± 3.6% | <0.05 |
| Muscular Strength | |||
| Back Squat 1-RM | +14.3 ± 1.5% | +5.7 ± 1.7% | <0.05 |
| Competition Total (Bench, Squat, Deadlift) | +12.8 ± 1.1% | +5.9 ± 1.7% | <0.05 |
| Adverse Effects | |||
| HDL Cholesterol | -38.7 ± 4.0% | No significant change | <0.01 |
| LDL Cholesterol | +32.8 ± 15.05% | No significant change | <0.01 |
| Serum Creatinine | +19.6 ± 4.3% | No significant change | <0.01 |
| Aspartate Transaminase (AST) | +113.8 ± 61.1% | No significant change | =0.05 |
| Glomerular Filtration Rate (GFR) | -18.0 ± 3.3% | No significant change | =0.04 |
Experimental Protocol: Granados et al. (2014)
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled trial.[2][3][4][6]
-
Participants: 17 resistance-trained males (age: 23 ± 1 years; body fat: 13.1 ± 1.5%).[2][3][4][6]
-
Intervention: The treatment group (n=9) received 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one. The placebo group (n=8) received a sugar pill.[2][3][4][6]
-
Training Protocol: All participants completed a structured 4-week resistance training program, consisting of 16 sessions.[2][3][4][6]
-
Measurements: Assessments of body composition (hydrodensitometry), muscular strength (1-repetition maximum), circulating lipids, and markers of liver and kidney function were performed at the beginning and end of the study.[2][3][6][7][8]
Proposed Mechanism of Action
This compound is a prohormone that is thought to undergo enzymatic conversion to the active androgen, 1-testosterone.[4] Further research suggests its anabolic effects may also be mediated by downregulating sex hormone-binding globulin (SHBG), which would increase the bioavailability of androgens.
Caption: Proposed signaling pathway of this compound.
Comparative Analysis with Alternatives
Several other compounds, including other prohormones and natural supplements, are marketed for their potential to increase muscle mass. This section compares the available experimental data for some of these alternatives to this compound.
Prohormone Alternatives
-
4-Androstene-3,17-dione (Androstenedione): In a study on hypogonadal men, daily administration of 1500 mg of 4-androstenedione for 12 weeks resulted in a significant increase in fat-free mass (+1.7 ± 0.5 kg) and muscle strength.[9][10] However, these effects were likely due to its conversion to testosterone (B1683101).[9][10]
-
Epiandrosterone (3β-hydroxy-5α-androstan-17-one): Epiandrosterone is a metabolite of DHEA and is purported to convert to dihydrotestosterone (B1667394) (DHT).[1][11][12] While it is claimed to increase lean muscle mass and strength, there is a lack of rigorous, quantitative human clinical trials to support these claims.[12]
-
19-Nor-DHEA: This prohormone is believed to convert to nandrolone (B1676933) in the body. However, there is insufficient scientific evidence to validate its effectiveness for improving athletic performance or increasing muscle mass.[13][14]
Natural Alternatives
-
Ashwagandha (Withania somnifera): A randomized controlled trial involving healthy young men undergoing resistance training found that supplementation with 600 mg of ashwagandha root extract daily for 8 weeks resulted in significantly greater increases in muscle strength and size compared to a placebo group.[15][16][17] The ashwagandha group also showed a significant increase in testosterone levels and a greater decrease in body fat percentage.[15][16][17]
| Parameter (Ashwagandha Study) | Ashwagandha Group (n=29) | Placebo Group (n=28) | p-value |
| Muscle Strength | |||
| Bench Press 1-RM | +46.0 kg | +26.4 kg | 0.001 |
| Leg Extension 1-RM | +14.5 kg | +9.8 kg | 0.04 |
| Muscle Size | |||
| Arm Circumference | +8.6 cm² | +5.3 cm² | 0.01 |
| Chest Circumference | +3.3 cm | +1.4 cm | <0.001 |
| Body Composition | |||
| Body Fat Percentage | -3.5% | -1.5% | 0.03 |
-
Fenugreek (Trigonella foenum-graecum): A study on males participating in an 8-week resistance training program found that supplementation with 600 mg of a patented fenugreek extract led to a 1.8% increase in lean mass and a 1.4% decrease in body fat.[7][18][19] The fenugreek group also demonstrated significant improvements in maximal leg press strength compared to the placebo group.[7]
-
Tribulus Terrestris: Despite being widely promoted for increasing muscle mass and strength, clinical studies have not supported these claims. One study on elite rugby league players found that 5 weeks of Tribulus terrestris supplementation (450 mg/day) did not produce any significant gains in strength or lean muscle mass compared to a placebo.[20][21] Another study on trained male boxers also found no change in muscle mass with Tribulus terrestris supplementation.[22]
Experimental Workflow and Logical Comparison
The following diagrams illustrate a typical experimental workflow for such studies and a logical comparison of the discussed compounds.
Caption: A typical experimental workflow for evaluating anabolic compounds.
Caption: Logical comparison of anabolic compounds based on efficacy.
Conclusion
The available evidence indicates that this compound is an effective oral supplement for increasing lean muscle mass and strength when combined with resistance training.[2][3][4][5][6] However, these benefits are accompanied by significant adverse effects on cardiovascular and liver health markers.[2][3][4][5][6]
In comparison, natural alternatives such as Ashwagandha and Fenugreek have demonstrated efficacy in promoting muscle growth and strength in clinical trials, seemingly without the severe side effects associated with prohormones.[7][15][16][17][18][19] Other prohormones like Epiandrosterone and 19-Nor-DHEA lack robust clinical evidence to support their use. Tribulus Terrestris has been shown to be ineffective.
For researchers and drug development professionals, while this compound demonstrates clear anabolic activity, its unfavorable safety profile necessitates the exploration of safer alternatives. Natural compounds like Ashwagandha and Fenugreek present promising avenues for further research and development of effective and safer ergogenic aids.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. Fenugreek and Its Effects on Muscle Performance: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. [PDF] Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health. | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epiandrosterone: physiological effects and applications_Chemicalbook [chemicalbook.com]
- 12. crazybulk.co.uk [crazybulk.co.uk]
- 13. 19-nor-dhea: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 14. 19-nor-DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. Examining the effect of Withania somnifera supplementation on muscle strength and recovery: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Examining the effect of Withania somnifera supplementation on muscle strength and recovery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. naturalhealthresearch.org [naturalhealthresearch.org]
- 19. Study Finds Fenugreek Increases Strength and Lean Muscle Mass [pedagogyeducation.com]
- 20. The effect of five weeks of Tribulus terrestris supplementation on muscle strength and body composition during preseason training in elite rugby league players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tribulus terrestris extracts alleviate muscle damage and promote anaerobic performance of trained male boxers and its mechanisms: Roles of androgen, IGF-1, and IGF binding protein-3 - PMC [pmc.ncbi.nlm.nih.gov]
Placebo-Controlled Trials of 3-Hydroxy-5-androsten-17-one (DHEA): A Comparative Guide for Researchers
An objective analysis of the efficacy and safety of 3-Hydroxy-5-androsten-17-one (Dehydroepiandrosterone, DHEA) from placebo-controlled trials, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.
This guide synthesizes findings from multiple placebo-controlled trials to evaluate the therapeutic potential and safety profile of this compound, a steroid hormone precursor. The data presented herein is intended to support further research and development in this area.
Efficacy in Resistance-Trained Males: A Double-Blind, Placebo-Controlled Study
A key study investigated the effects of a related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, in resistance-trained men. This randomized, double-blind, placebo-controlled trial provides valuable insights into the anabolic and ergogenic potential of this compound.
Experimental Protocol: Granados et al. (2014)
A study involving seventeen resistance-trained males (average age 23 ± 1 year; 13.1 ± 1.5% body fat) was conducted to assess the effects of 3β-hydroxy-5α-androst-1-en-17-one.[1][2] Participants were randomly assigned to one of two groups:
The intervention period was four weeks, during which all participants completed a structured, four-day-per-week resistance training program.[1][2] Key assessments were performed at the beginning and end of the study, including:
-
Body Composition: To determine changes in lean body mass and fat mass.
-
Muscular Strength: Assessed via one-repetition maximum (1RM) on the back squat and a competition total (sum of squat, bench press, and deadlift 1RMs).[1][2]
-
Circulating Lipids: To evaluate cardiovascular risk factors.
-
Markers of Liver and Kidney Function: To monitor for potential adverse effects.
References
Unmasking Hidden Interactions: A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-5-androsten-17-one in Steroid Assays
For researchers, scientists, and drug development professionals, the accuracy of steroid hormone quantification is paramount. However, the inherent structural similarities among steroid molecules present a significant challenge for immunoassays, leading to potential cross-reactivity and inaccurate results. This guide provides a comprehensive comparison of the cross-reactivity of 3-Hydroxy-5-androsten-17-one, also known as Dehydroepiandrosterone (DHEA), in commercially available steroid assays, supported by experimental data and detailed protocols.
One of the primary concerns in steroid immunoassays is the interference from structurally related endogenous compounds.[1][2][3] this compound (DHEA) and its sulfated form, DHEA-S, are abundant circulating steroid hormones that can potentially cross-react with antibodies developed for other steroids, such as testosterone (B1683101). This guide focuses on the cross-reactivity of this particular steroid to highlight the importance of careful assay selection and data interpretation.
Quantitative Cross-Reactivity Data
The following table summarizes the percentage of cross-reactivity of this compound (DHEA) and other structurally related steroids in two widely used immunoassays from Roche Diagnostics: the Elecsys DHEA Sulfate assay and the Elecsys Testosterone II assay. The data is adapted from a comprehensive study by Krasowski et al. (2014), which evaluated a wide range of compounds.[2]
| Compound | Concentration Tested (ng/mL) | Assay | % Cross-Reactivity |
| This compound (DHEA) | 1000 | Roche Elecsys Testosterone II | 0.007 |
| Androstenedione | 100 | Roche Elecsys Testosterone II | 2.66 |
| DHEA-S | 50000 | Roche Elecsys Testosterone II | 0.001 |
| Δ-5-Androstene-3β,17β-diol | 1000 | Roche Elecsys Testosterone II | 0.186 |
| Estradiol | 1000 | Roche Elecsys Testosterone II | 0.148 |
| Cortisol | 1000 | Roche Elecsys Testosterone II | 0.016 |
| Danazol | 1000 | Roche Elecsys Testosterone II | 0.442 |
| Androstenedione | 50000 | Roche Elecsys DHEA Sulfate | <0.05 |
| Androsterone sulfate | 50000 | Roche Elecsys DHEA Sulfate | <0.05 |
| Pregnenolone sulfate | 50000 | Roche Elecsys DHEA Sulfate | 0.68 |
| 17α-Hydroxypregnenolone | 50000 | Roche Elecsys DHEA Sulfate | <0.05 |
| Estrone-3-sulfate | 50000 | Roche Elecsys DHEA Sulfate | <0.05 |
Data for the Roche Elecsys Testosterone II assay is from the manufacturer's package insert.[1] Data for the Roche Elecsys DHEA Sulfate assay is from Krasowski et al., 2014.[2]
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating any immunoassay. Below is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for steroid hormone quantification.
Protocol for a Competitive Steroid ELISA
This protocol outlines the general steps for determining the cross-reactivity of a compound in a competitive ELISA format.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Assay Buffer (e.g., a buffer optimized for antibody-antigen binding)
-
Steroid-specific antibody
-
Enzyme-conjugated steroid (e.g., HRP-conjugated testosterone)
-
Target steroid standard
-
Potentially cross-reacting compounds (e.g., this compound)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the steroid-specific antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target steroid standard and the potentially cross-reacting compounds in Assay Buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated steroid, diluted to its optimal concentration in Assay Buffer, to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate five times with 300 µL of Wash Buffer per well to remove unbound reagents.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target steroid and the test compound that cause 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Steroid / IC50 of Test Compound) x 100
-
Visualizing the Workflow
To better understand the principles behind the experimental protocol, the following diagram illustrates the workflow of a typical competitive immunoassay for steroid quantification.
Caption: A flowchart illustrating the key steps in a competitive steroid immunoassay.
Conclusion
The data presented in this guide clearly demonstrates that while this compound (DHEA) exhibits very low cross-reactivity in the Roche Elecsys Testosterone II assay, other structurally similar steroids can show varying degrees of interference. The Roche Elecsys DHEA Sulfate assay also shows low cross-reactivity with several other androstane (B1237026) derivatives. This underscores the high specificity of modern immunoassays but also reinforces the necessity for researchers to be aware of the potential for cross-reactivity from a panel of relevant steroids when selecting an assay and interpreting results. For critical applications, especially in drug development and clinical diagnostics, confirmation of immunoassay results with a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to ensure the highest level of accuracy.
References
- 1. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Profiles Following 3-Hydroxy-5-androsten-17-one (DHEA) Administration
Dehydroepiandrosterone (B1670201) (DHEA), an adrenal steroid, is a precursor to potent androgens and estrogens.[1] Its administration has been investigated for its potential to counteract age-related decline in steroid hormones and to improve various health parameters. This guide provides a comparative overview of the metabolic changes observed after DHEA administration, supported by experimental data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of DHEA's metabolic impact.
Metabolic Effects of DHEA Administration: A Tabular Summary
The metabolic consequences of DHEA supplementation are multifaceted, influencing steroidogenesis, lipid profiles, and body composition. The following tables summarize the quantitative changes observed in key metabolic markers across different study populations.
Table 1: Effects of DHEA on Circulating Steroid Hormones
| Hormone | Population | DHEA Dosage | Duration | Change from Baseline | Reference |
| DHEA | Age-advanced men and women | 100 mg/day | 6 months | Restored to young adult levels | [2] |
| DHEA Sulfate (DHEAS) | Age-advanced men and women | 100 mg/day | 6 months | At or slightly above young adult range | [2] |
| Androstenedione | Age-advanced women | 100 mg/day | 6 months | Increased above young adult range | [2] |
| Testosterone (B1683101) | Age-advanced women | 100 mg/day | 6 months | Increased above young adult range | [2] |
| Dihydrotestosterone (DHT) | Age-advanced women | 100 mg/day | 6 months | Increased above young adult range | [2] |
| Testosterone | Middle-aged adults (with HIIT) | 50 mg/day | - | Increased free testosterone levels | [3] |
| DHEAS | Perimenopausal women | 50 mg/day | 3 months | 242% increase | [4] |
| Testosterone | Perimenopausal women | 50 mg/day | 3 months | 94.8% increase | [4] |
Table 2: Effects of DHEA on Lipid Profile and Insulin (B600854) Sensitivity
| Parameter | Population | DHEA Dosage | Duration | Change from Baseline | Reference |
| High-Density Lipoprotein (HDL) Cholesterol | Postmenopausal women | 25 mg/day | 12 months | +11.61% | [5] |
| Low-Density Lipoprotein (LDL) Cholesterol | Postmenopausal women | 25 mg/day | 12 months | -11.07% | [5] |
| Triglycerides | Postmenopausal women | 25 mg/day | 12 months | -19.60% | [5] |
| Insulin Sensitivity (M index) | Postmenopausal women | 25 mg/day | 12 months | +29.55% | [5] |
| HDL Cholesterol | Resistance-trained males | 330 mg/day (3β-hydroxy-5α-androst-1-en-17-one) | 4 weeks | Decreased from 46.1 to 27.3 mg/dl | [6] |
| LDL-C/HDL-C Ratio | Resistance-trained males | 330 mg/day (3β-hydroxy-5α-androst-1-en-17-one) | 4 weeks | Increased from 2.2 to 4.8 | [6] |
| Cholesterol/HDL-C Ratio | Resistance-trained males | 330 mg/day (3β-hydroxy-5α-androst-1-en-17-one) | 4 weeks | Increased from 3.6 to 6.4 | [6] |
Table 3: Effects of DHEA on Body Composition
| Parameter | Population | DHEA Dosage | Duration | Change from Baseline | Reference |
| Fat Body Mass | Age-advanced men | 100 mg/day | 6 months | -1.0 kg (-6.1%) | [2] |
| Knee Muscle Strength | Age-advanced men | 100 mg/day | 6 months | +15.0% | [2] |
| Lumbar Back Strength | Age-advanced men | 100 mg/day | 6 months | +13.9% | [2] |
| Total Body Mass | Age-advanced women | 100 mg/day | 6 months | +1.4 kg (+2.1%) | [2] |
| Lean Mass | Resistance-trained males | 330 mg/day (3β-hydroxy-5α-androst-1-en-17-one) | 4 weeks | +4.7 kg | [6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are detailed protocols from key experiments.
Protocol 1: Long-Term DHEA Administration in Age-Advanced Men and Women [2]
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: Healthy, non-obese men (n=9) and women (n=10) aged 50-65 years.
-
Intervention: 100 mg of oral DHEA daily for 6 months, and a placebo for 6 months, with a washout period in between.
-
Sample Collection: Fasting early morning blood samples were collected at baseline and after each treatment period.
-
Analytical Methods: Serum levels of DHEA, DHEAS, sex steroids, IGF-I, IGFBP-1, IGFBP-3, GHBP, and lipid profiles were measured. Body composition was assessed by DEXA, and muscle strength was measured by MedX testing.
Protocol 2: DHEA Administration in Postmenopausal Women [5]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Twenty healthy postmenopausal women with serum DHEAS concentrations <2.5 micromol/l.
-
Intervention: 25 mg/day of micronized DHEA or a placebo at 0800 h for 12 months.
-
Sample Collection: Blood samples were collected at the beginning and end of the study.
-
Analytical Methods: Plasma lipid profile, glucose tolerance (oral glucose tolerance test), and insulin sensitivity (euglycemic hyperinsulinemic clamp) were assessed.
Protocol 3: Prohormone Administration in Resistance-Trained Males [6][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 16 resistance-trained males (23±1 years).
-
Intervention: 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one or a placebo while completing a 4-week structured resistance training program.
-
Sample Collection: Blood samples were collected at the beginning and end of the supplementation period.
-
Analytical Methods: Body composition (hydrodensitometry), muscular strength (1 repetition maximum), circulating lipids (cholesterol, HDL-C, LDL-C), and markers of cardiometabolic function (creatinine, serum glutamic oxaloacetic transaminase) were assessed.
Visualizing Metabolic Pathways and Experimental Workflows
DHEA Metabolic Pathway
DHEA is a central precursor in the synthesis of androgens and estrogens.[1][8] The following diagram illustrates the primary metabolic cascade of DHEA.
References
- 1. Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHEA for Men: Purported Benefits, Downsides, Recommendations [healthline.com]
- 4. ovid.com [ovid.com]
- 5. Metabolic effects of dehydroepiandrosterone replacement therapy in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
The Prohormone 3-Hydroxy-5-androsten-17-one: A Comparative Guide to its Efficacy in Enhancing Athletic Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxy-5-androsten-17-one, a prohormone commonly known as 1-Androsterone or 3β-hydroxy-5α-androst-1-en-17-one, with other alternatives for enhancing athletic performance. The information is based on available experimental data to facilitate an objective evaluation of its efficacy and safety profile.
Overview of this compound
This compound is a synthetic derivative of dehydroepiandrosterone (B1670201) (DHEA) that acts as a prohormone.[1] It is purported to convert in the body to the potent androgen 1-testosterone, thereby exerting anabolic effects.[1] Its use in sports nutrition is aimed at increasing lean muscle mass, strength, and overall athletic performance.[1] However, its legal status can be complex and it is listed as a prohibited substance by the World Anti-Doping Agency (WADA).
Efficacy Data: A Comparative Analysis
The following tables summarize the quantitative data from clinical trials on this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from separate placebo-controlled trials.
Table 1: Effects on Body Composition
| Compound | Dosage | Study Duration | Population | Change in Lean Body Mass | Change in Fat Mass | Citation(s) |
| This compound | 330 mg/day | 4 weeks | Resistance-trained men | +6.3% | -24.6% | [2][3][4][5] |
| Placebo (for this compound) | N/A | 4 weeks | Resistance-trained men | +0.5% | -9.5% | [2][3][4][5] |
| Creatine (B1669601) Monohydrate | 20 g/day (loading), then 5 g/day | 28 days | Weightlifters | Significant increase | Not specified | [6] |
| Androstenedione (B190577) | 300 mg/day | 8 weeks | Young men | No significant difference vs. placebo | No significant difference vs. placebo | [2] |
| DHEA | 100 mg/day | 12 weeks | Middle-aged men | No significant difference vs. placebo | Not specified | [7] |
| Fenugreek Extract (Testofen) | 600 mg/day | 8 weeks | Active men | +1.8% | -1.4% | [8] |
| Ostarine (MK-2866) | 3 mg/day | 12 weeks | Elderly men and postmenopausal women | +1.3 kg | Not specified | |
| LGD-4033 | 1 mg/day | 3 weeks | Healthy young men | +1.2 kg | No significant change | [9] |
Table 2: Effects on Muscular Strength
| Compound | Dosage | Study Duration | Population | Change in Strength | Citation(s) |
| This compound | 330 mg/day | 4 weeks | Resistance-trained men | +14.3% (Back Squat 1-RM) | [2][3][4][5] |
| Placebo (for this compound) | N/A | 4 weeks | Resistance-trained men | +5.7% (Back Squat 1-RM) | [2][3][4][5] |
| Creatine Monohydrate | 20 g/day (loading), then 5 g/day | 28 days | Weightlifters | Significant increase | [6] |
| Androstenedione | 300 mg/day | 8 weeks | Young men | No significant difference vs. placebo | [2] |
| DHEA | 100 mg/day | 12 weeks | Middle-aged men | No significant difference vs. placebo | [7] |
| Fenugreek Extract (Testofen) | 600 mg/day | 8 weeks | Active men | Significant increase in leg press | [8] |
| Ashwagandha Root Extract | 600 mg/day | 8 weeks | Healthy men and women | Significant improvement in bench press and leg press | [10] |
| LGD-4033 | 1 mg/day | 3 weeks | Healthy young men | Not specified | [9] |
Table 3: Adverse Effects and Health Markers
| Compound | Dosage | Study Duration | Key Adverse Effects | Citation(s) |
| This compound | 330 mg/day | 4 weeks | Reduced HDL cholesterol, elevated LDL cholesterol, elevated liver enzymes (AST), elevated serum creatinine. | [2][3][4][5] |
| Androstenedione | 300 mg/day | 8 weeks | Increased serum estradiol (B170435) and estrone, reduced HDL cholesterol. | [2] |
| DHEA | 100 mg/day | 12 weeks | No significant adverse side effects reported in the cited study. | [7] |
| SARMs (Ostarine, LGD-4033) | Varies | Varies | Suppression of endogenous testosterone (B1683101), potential for liver toxicity. |
Experimental Protocols
Granados et al. (2014): Efficacy of this compound
-
Study Design: A 4-week randomized, double-blind, placebo-controlled trial.[2][3][4][5]
-
Intervention: Participants were randomly assigned to receive either 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one or a placebo.[2][3][4][5]
-
Training Protocol: All participants completed a structured 4-week resistance training program.[2][3][4][5]
-
Outcome Measures: Body composition (lean body mass, fat mass), muscular strength (one-repetition maximum for back squat and competition total), circulating lipids, and markers of liver and kidney function were assessed at the beginning and end of the study.[2][3][4][5]
Experimental workflow for the Granados et al. (2014) study.
Signaling Pathways
This compound (1-Androsterone)
The primary mechanism of action for this compound is its conversion to 1-testosterone, which then binds to and activates the androgen receptor (AR). This activation leads to a cascade of events promoting muscle protein synthesis and hypertrophy.
Proposed signaling pathway of this compound.
Creatine Monohydrate
Creatine enhances athletic performance primarily through the phosphocreatine (B42189) (PCr) energy system, which is crucial for rapid ATP regeneration during short bursts of high-intensity exercise.
The role of creatine in the phosphocreatine energy system.
Natural Alternatives (Ashwagandha and Fenugreek)
Natural alternatives like Ashwagandha and Fenugreek are proposed to enhance athletic performance through various mechanisms, including potential modulation of endogenous testosterone levels and reduction of stress hormones like cortisol.
Proposed mechanisms of action for Ashwagandha and Fenugreek.
Conclusion
The available evidence suggests that this compound can significantly enhance lean body mass and muscular strength in resistance-trained individuals. However, these benefits are accompanied by a range of adverse effects on cardiovascular and liver health markers.[2][3][4][5]
In comparison, alternatives such as creatine monohydrate have a well-established safety profile and have been shown to be effective for improving strength and performance in high-intensity activities. Natural alternatives like Ashwagandha and Fenugreek show promise in improving strength and body composition, though the magnitude of their effects may be more modest compared to prohormones. Other prohormones like androstenedione and DHEA have not demonstrated significant anabolic effects in the cited studies. Selective Androgen Receptor Modulators (SARMs) represent a class of compounds with anabolic potential, but their long-term safety is still under investigation, and they are also prohibited in sports.
For researchers and drug development professionals, the data on this compound highlights the ongoing challenge of dissociating anabolic effects from androgenic and other adverse effects. The comparison with alternatives underscores the importance of considering the risk-benefit profile when evaluating compounds for enhancing athletic performance. Further research is warranted to explore novel anabolic agents with more favorable safety profiles.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Effect of oral androstenedione on serum testosterone and adaptations to resistance training in young men: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 4. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Effects of a Proprietary Fenugreek Extract on Strength & Body Comp" by Eric J. Constancio, Colin Wilborn et al. [digitalcommons.wku.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of a plant extract of fenugreek (Trigonella foenum-graecum) on testosterone in blood plasma and saliva in a double blind randomized controlled intervention study | PLOS One [journals.plos.org]
- 8. Fenugreek extract may increase strength and muscle mass [nutraingredients.com]
- 9. LGD-4033 - Wikipedia [en.wikipedia.org]
- 10. Effects of Ashwagandha (Withania somnifera)... | F1000Research [f1000research.com]
3-Hydroxy-5-androsten-17-one: A Critical Evaluation as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-5-androsten-17-one, also known as 1-Androsterone, is a synthetic prohormone that has gained attention primarily as an ingredient in dietary supplements marketed to enhance muscle mass and athletic performance. While its physiological effects and metabolic fate have been studied in the context of supplementation, its validation and utility as a clinical biomarker for diagnosing or monitoring disease are not established. This guide provides a comprehensive comparison of this compound with established biomarkers of androgen status, presents experimental data from studies on its use as a supplement, and details relevant experimental protocols and signaling pathways.
Current Status of this compound as a Biomarker
Currently, this compound is not recognized as a validated clinical biomarker for any specific disease or physiological condition. Its primary relevance in a clinical and research context is as a xenobiotic, an exogenous substance that can have significant physiological and pathological effects. Rigorous scientific validation of its role as an endogenous biomarker is lacking, and large-scale clinical trials evaluating its diagnostic or prognostic utility have not been conducted.[1]
Performance Data: this compound as a Prohormone Supplement
The performance of this compound has been evaluated in the context of resistance training. The following tables summarize the quantitative data from a study comparing the effects of a supplement containing 3β-hydroxy-5α-androst-1-en-17-one to a placebo in resistance-trained men.[2][3][4][5]
Table 1: Effects on Body Composition [2][3][4]
| Parameter | Prohormone Group (Mean ± SE) | Placebo Group (Mean ± SE) | p-value |
| Lean Body Mass Change | +6.3 ± 1.2% | +0.5 ± 0.8% | < 0.05 |
| Fat Body Mass Change | -24.6 ± 7.1% | -9.5 ± 3.6% | < 0.05 |
Table 2: Effects on Muscular Strength [3][4]
| Parameter | Prohormone Group (Mean ± SE) | Placebo Group (Mean ± SE) | p-value |
| Back Squat 1RM Change | +14.3 ± 1.5% | +5.7 ± 1.7% | < 0.05 |
| Competition Total Change | +12.8 ± 1.1% | +5.9 ± 1.7% | < 0.05 |
Table 3: Adverse Effects on Cardiometabolic Health [3]
| Parameter | Prohormone Group (Mean ± SE) | Placebo Group (Mean ± SE) | p-value |
| HDL Cholesterol Change | -38.7 ± 4.0% | No significant change | < 0.01 |
| LDL Cholesterol Change | +32.8 ± 15.05% | No significant change | < 0.01 |
| LDL-to-HDL Ratio Change | +120.0 ± 22.6% | No significant change | < 0.01 |
| Cholesterol-to-HDL Ratio Change | +77.4 ± 12.0% | No significant change | < 0.01 |
Table 4: Markers of Liver and Kidney Function [2][3]
| Parameter | Prohormone Group (Mean ± SE) | Placebo Group (Mean ± SE) | p-value |
| Serum Creatinine Change | +19.6 ± 4.3% | No significant change | < 0.01 |
| Aspartate Transaminase (AST) Change | +113.8 ± 61.1% | No significant change | = 0.05 |
| Serum Albumin Change | -5.1 ± 1.9% | No significant change | = 0.04 |
| Alkaline Phosphatase (ALP) Change | -16.4 ± 4.7% | No significant change | = 0.04 |
| Glomerular Filtration Rate (GFR) Change | -18.0 ± 3.3% | No significant change | = 0.04 |
Alternative Biomarkers for Androgen Status Assessment
Given the lack of validation for this compound as a clinical biomarker, researchers and clinicians rely on a panel of established biomarkers to assess androgen status in conditions of suspected androgen excess (hyperandrogenism) or deficiency (hypogonadism).
Table 5: Established Biomarkers for Androgen Status
| Biomarker | Clinical Significance |
| Total Testosterone | The primary male sex hormone; measurement is a key diagnostic test for hypogonadism in males and can be elevated in hyperandrogenic conditions in females.[6] |
| Free Testosterone | The biologically active fraction of testosterone; considered a more sensitive marker of androgen status than total testosterone.[7] |
| Sex Hormone-Binding Globulin (SHBG) | A protein that binds to androgens, regulating their bioavailability. Low levels can indicate higher free androgen levels.[7] |
| Dehydroepiandrosterone Sulfate (DHEA-S) | An adrenal precursor to androgens; a useful marker for adrenal hyperandrogenism.[7] |
| Androstenedione | An androgen precursor produced by the ovaries and adrenal glands; can be elevated in conditions like Polycystic Ovary Syndrome (PCOS).[8] |
| Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) | Pituitary hormones that regulate gonadal function. The LH/FSH ratio can be a useful indicator in the diagnosis of PCOS.[9][10] |
| Anti-Müllerian Hormone (AMH) | Elevated levels are associated with PCOS and can serve as a marker of ovarian follicular excess.[8][11] |
Experimental Protocols
Quantification of this compound and other Steroids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones due to its high specificity and sensitivity.[12][13]
1. Sample Preparation (Human Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and other target steroids would need to be optimized.
-
Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
-
Enzyme-Linked Immunosorbent Assay (ELISA) - A General Protocol
1. Plate Coating: A microtiter plate is coated with an antibody specific to this compound. 2. Sample and Conjugate Incubation: The sample (or standard) and a known amount of enzyme-conjugated this compound are added to the wells. The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the antibody. 3. Washing: The plate is washed to remove unbound components. 4. Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. 5. Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
Metabolic Conversion of this compound
This compound is a prohormone that is metabolically converted to the potent androgen, 1-testosterone.[2][4] This conversion is a key aspect of its biological activity.
Metabolic pathway of this compound.
Androgen Receptor Signaling Pathway
The active metabolite of this compound, 1-testosterone, exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[14][15][16][17][18]
Simplified androgen receptor signaling pathway.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker is a rigorous, multi-stage process. The following diagram outlines a typical workflow.
A typical workflow for biomarker validation.
Conclusion
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. New Biomarkers to Evaluate Hyperandrogenemic Women and Hypogonadal Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Approach to Hyperandrogenism in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Biomarkers for Androgen Dysregulation in PCOS - Oana - Posts [oanahealth.com]
- 9. Male Hypogonadism Biomarkers | 100+ Biomarkers Tested | Superpower [superpower.com]
- 10. Biomarkers of male hypogonadism in childhood and adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultimate Guide to Hormonal Biomarkers in PCOS - Oana - Posts [oanahealth.com]
- 12. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abeomics.com [abeomics.com]
Unveiling the Impact of 3-Hydroxy-5-androsten-17-one on Sex Hormone Binding Globulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 3-Hydroxy-5-androsten-17-one on Sex Hormone Binding Globulin (SHBG) in relation to other relevant compounds. It is designed to offer an objective overview supported by experimental data to inform research and development in endocrinology and pharmacology.
Introduction to this compound and SHBG
This compound, a derivative of dehydroepiandrosterone (B1670201) (DHEA), is a compound that has garnered interest for its potential anabolic effects.[1] Sex Hormone Binding Globulin (SHBG) is a glycoprotein (B1211001) produced primarily in the liver that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability and activity.[2][3][4] Understanding the interaction between exogenous compounds and SHBG is crucial for predicting their hormonal impact.
Comparative Analysis of Effects on SHBG
A pivotal study investigated the effects of this compound on SHBG levels in resistance-trained males. The findings demonstrate a significant downregulation of SHBG, which is a key mechanism for increasing the bioavailability of androgens.[5]
Table 1: Quantitative Effects of this compound and Placebo on SHBG and Related Hormones [5]
| Parameter | This compound Group (n=9) | Placebo Group (n=8) |
| SHBG | 68% decrease | 1% increase |
| Total Testosterone (B1683101) (TT) | 28% decrease | 7% increase |
| Free Androgen Index (FAI) | 157% increase | 10% increase |
| Free Testosterone (FT) | No significant change (3% increase) | No significant change (4% increase) |
In comparison to this compound, the effects of other compounds on SHBG are more varied:
Table 2: Comparative Effects of Various Compounds on SHBG Levels
| Compound/Factor | Effect on SHBG |
| Androgens (e.g., Testosterone, DHT) | Decrease[2] |
| Estrogens (oral) | Increase[2] |
| Dehydroepiandrosterone (DHEA) | Variable; can increase SHBG in some populations (e.g., postmenopausal women)[6] |
| Insulin | Decrease[2][7] |
| Growth Hormone (GH) & IGF-1 | Decrease[2][8] |
| Thyroxine | Increase[2] |
| Prolactin | Decrease[2][7] |
Experimental Protocols
The primary method for quantifying the effects of this compound on SHBG involved the analysis of blood samples collected before and after a supplementation period.
Study Design and Population
A randomized, double-blind, placebo-controlled trial was conducted with 17 resistance-trained males.[5] Participants were randomly assigned to receive either 330 mg/day of this compound or a placebo for four weeks.[5]
Hormone Analysis
Serum concentrations of total testosterone (TT), free testosterone (FT), and SHBG were assessed at the beginning and end of the study.[5] The Free Androgen Index (FAI) was calculated using the formula: FAI = (Total Testosterone / SHBG) x 100.[4]
Common laboratory methods for measuring SHBG include:
-
Immunoassays: Automated platforms from companies like Roche, Abbott, and Siemens are widely used.[9][10] These assays typically employ a sandwich principle with antibodies specific to SHBG.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and accuracy for the absolute quantification of SHBG.[11]
Visualizing the Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the impact of a compound on SHBG levels.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]
- 3. drbrighten.com [drbrighten.com]
- 4. Sex hormone binding globulin (SHBG) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. droracle.ai [droracle.ai]
- 7. labs.selfdecode.com [labs.selfdecode.com]
- 8. Influence of some biological indexes on sex hormone-binding globulin and androgen levels in aging or obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Immunological and Mass Spectrometric Assays of SHBG: Consistent and Inconsistent Metabolic Associations in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Hydroxy-5-androsten-17-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Hydroxy-5-androsten-17-one analogs, supported by experimental data. The focus is on derivatives of dehydroepiandrosterone (B1670201) (DHEA), a foundational molecule in steroid synthesis.
This guide synthesizes findings from various studies to offer a comparative perspective on the biological activity of these analogs. Direct comparisons are challenging due to variations in experimental conditions across studies. However, by examining structure-activity relationships and available quantitative data, we can delineate key differences in their performance.
Comparative Analysis of Androgenic Activity
A notable study provides a direct comparison of the androgenic activity of several analogs using a yeast androgen assay. This assay measures the ability of a compound to activate the androgen receptor. The results, summarized below, highlight the significant impact of subtle structural modifications on biological activity.
| Compound | Structure | Relative Androgenic Activity (%) |
| Dihydrotestosterone (B1667394) (DHT) | 5α-Androstan-17β-ol-3-one | 100 (Reference) |
| 1-Testosterone | 17β-Hydroxy-5α-androst-1-en-3-one | High |
| 5α-Androst-1-ene-3,17-dione (1-AD) | 5α-Androst-1-ene-3,17-dione | Moderate (10x less potent than 1-Testosterone)[1] |
| 3α-Hydroxy-5α-androst-1-en-17-one (1-DHA) | 3α-Hydroxy-5α-androst-1-en-17-one | Low (100x less potent than 1-Testosterone)[1] |
| 3β-Hydroxy-5α-androst-1-en-17-one (1-DHEA) | 3β-Hydroxy-5α-androst-1-en-17-one | Low (Equipotent to 1-DHA)[1] |
Note: This data is derived from a yeast androgen assay and relative potencies are approximations based on the reported findings.[1]
In Vivo Effects and Metabolism
The metabolism of these analogs plays a crucial role in their overall biological effect. For instance, 3β-hydroxy-5α-androst-1-en-17-one is known to be a prohormone that converts to more active androgens in the body.[2] A study involving oral administration of this compound to resistance-trained men demonstrated significant increases in lean body mass and strength. However, it also led to adverse effects on cardiovascular and liver health markers, underscoring the importance of evaluating the complete pharmacological profile of these analogs.[3]
The main urinary metabolites of 3β-hydroxy-5α-androst-1-en-17-one include 1-testosterone, 1-androstenedione, and 3α-hydroxy-5α-androst-1-en-17-one.[4] The detection of these metabolites is a key aspect of anti-doping controls.[4]
Synthesis of Novel Analogs and Their Potential Applications
Researchers have synthesized numerous derivatives of this compound with the aim of developing compounds with specific therapeutic properties, such as anticancer or anti-inflammatory activities.[5][6][7] For example, some novel 16E-arylidene androstane (B1237026) derivatives have shown promising in vitro anticancer activity against various human cancer cell lines.
Experimental Protocols
Yeast Androgen Assay
This in vitro assay is used to assess the androgen receptor activation potential of compounds. The general procedure is as follows:
-
Yeast Strain: A recombinant yeast strain (e.g., Saccharomyces cerevisiae) is used, which contains the human androgen receptor and a reporter gene (e.g., lacZ) under the control of an androgen-responsive element.
-
Compound Incubation: The yeast cells are incubated with various concentrations of the test compounds. A known androgen, such as dihydrotestosterone (DHT), is used as a positive control.
-
Reporter Gene Expression: Activation of the androgen receptor by a ligand induces the expression of the reporter gene.
-
Signal Detection: The activity of the reporter gene product (e.g., β-galactosidase for the lacZ gene) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The response is quantified and compared to the control to determine the relative androgenic activity of the test compounds.[1]
Human Resistance Training Study Protocol
This clinical study design evaluates the in vivo effects of a prohormone supplement:
-
Participants: Resistance-trained male volunteers are recruited.
-
Randomization: Participants are randomly assigned to receive either the active compound (e.g., 330 mg/day of 3β-hydroxy-5α-androst-1-en-17-one) or a placebo.[3]
-
Intervention: The supplementation is combined with a structured resistance-training program for a defined period (e.g., 4 weeks).[3]
-
Outcome Measures: A range of parameters are assessed at the beginning and end of the study, including:
-
Body composition (lean body mass, fat mass)
-
Muscular strength (e.g., one-repetition maximum on key lifts)
-
Blood markers for cardiovascular health (e.g., lipid profile)
-
Markers for liver and kidney function[3]
-
-
Data Analysis: Statistical analysis is performed to compare the changes in the outcome measures between the treatment and placebo groups.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Metabolic conversion of 3β-Hydroxy-5α-androst-1-en-17-one.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of some 16E-arylidene androstane derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New steroidal derivatives synthesized using 3beta-hydroxyandrosten-17-one as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Hydroxy-5-androsten-17-one
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy-5-androsten-17-one, a synthetic androgenic steroid. Adherence to these procedures is essential to mitigate environmental contamination and ensure personnel safety.
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste. A critical first step in the disposal process is to determine if this compound is considered a hazardous waste. While this specific compound is not explicitly found on the EPA's "P" or "U" lists of acute and non-acute hazardous wastes, a hazardous waste determination must be conducted by the generator of the waste. This determination should assess whether the compound exhibits any of the characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.
Given that this compound is a biologically active steroid, it is prudent to handle and dispose of it as a hazardous waste to minimize potential environmental and health impacts. All disposal activities must comply with federal, state, and local regulations. A licensed hazardous waste disposal vendor should be consulted for final disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles if there is a splash hazard. |
| Body | Laboratory coat or disposable gown | A disposable gown is preferred to prevent contamination of personal clothing. |
| Respiratory | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powder form of the compound, to prevent inhalation. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
Step 1: Segregation and Labeling
-
Do not mix this compound with other chemical waste unless explicitly approved by a hazardous waste professional.
-
Place the waste in a designated, compatible, and sealed container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
Step 2: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the vendor with a complete and accurate description of the waste.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must also be managed carefully.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate and dispose of it as hazardous waste along with the primary chemical waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, though it is best practice to deface the original label.
Step 5: Documentation
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
It is imperative that all personnel handling this compound are trained on these disposal procedures and understand the associated risks. By following these guidelines, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Hydroxy-5-androsten-17-one
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Hydroxy-5-androsten-17-one, also known as Dehydroepiandrosterone (DHEA). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety and Handling Summary
| Hazard Classification | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Irritant | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1] | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Causes skin irritation.[3] | Skin Protection: Wear impervious, flame-resistant clothing and suitable gloves.[1][4] | Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][3] |
| Causes serious eye irritation.[3] | Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3] |
| May cause respiratory irritation.[3] | Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following workflow outlines the essential steps for safe handling from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Detailed Experimental Protocols
1. Engineering Controls and Workspace Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[1][3]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[1]
3. Spill and Emergency Procedures:
-
Spill: In the event of a spill, avoid dust formation.[1] Prevent further leakage if it is safe to do so.[1] Collect the spilled material and place it in a suitable container for disposal.[1]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus.[1]
Disposal Plan
Waste Segregation and Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3]
-
Contaminated materials, such as gloves, absorbent pads, and empty containers, should be collected and treated as hazardous waste.
-
Do not allow the chemical to enter drains.[3]
Caption: Disposal pathway for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
